Fmoc-D-glutamic acid γ-allyl ester
Description
BenchChem offers high-quality Fmoc-D-glutamic acid γ-allyl ester suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Fmoc-D-glutamic acid γ-allyl ester including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Weight |
409.5 |
|---|---|
Origin of Product |
United States |
Foundational & Exploratory
chemical properties of Fmoc-D-glutamic acid γ-allyl ester
Topic: Chemical Properties & SPPS Utility of Fmoc-D-glutamic acid γ-allyl ester Content Type: In-Depth Technical Guide Audience: Researchers, Scientists, Drug Development Professionals
Advanced Orthogonal Strategies for Cyclic Peptide Synthesis
Executive Summary
Fmoc-D-Glu(OAll)-OH (CAS: 204251-33-2) is a specialized amino acid building block critical for the synthesis of complex peptidomimetics, specifically constrained cyclic peptides. Its primary value lies in its orthogonal protection scheme : the
This orthogonality allows researchers to expose the side-chain carboxyl group at a precise stage in Solid Phase Peptide Synthesis (SPPS) to facilitate on-resin lactamization (head-to-tail or side-chain-to-side-chain) without disturbing other protecting groups or cleaving the peptide from the resin. The D-configuration is frequently employed to induce specific turn structures (e.g.,
Physicochemical Profile
The following data characterizes the D-isomer specifically. Note that while chemical reactivity is identical to the L-isomer, the biological implications (proteolytic stability) and CAS numbers differ.
| Property | Specification |
| Chemical Name | N- |
| Common Abbreviation | Fmoc-D-Glu(OAll)-OH |
| CAS Number | 204251-33-2 (D-isomer) |
| Molecular Formula | |
| Molecular Weight | 409.43 g/mol |
| Appearance | White to off-white crystalline powder |
| Solubility | Soluble in DMF, DCM, DMSO; Sparingly soluble in water |
| Purity (HPLC) | |
| Chiral Purity | |
| Storage | +2°C to +8°C, desiccated, protected from light |
The Orthogonal Protection Strategy
In complex peptide synthesis, "orthogonality" refers to the ability to remove one protecting group without affecting others.[1] Fmoc-D-Glu(OAll)-OH facilitates a three-dimensional orthogonal strategy :
-
Dimension 1 (Base Labile): Fmoc group (N-terminus). Removed by Piperidine.[2]
-
Dimension 2 (Acid Labile): tBu/Trt/Boc groups (Side chains). Removed by TFA.
-
Dimension 3 (Metal Labile): Allyl ester (Glu side chain).[3] Removed by Pd(PPh
) .
This hierarchy enables the synthesis of "stapled" peptides or cyclic lactams on the solid phase.
Visualization: Orthogonal Cleavage Logic
Figure 1: The three dimensions of orthogonality allowing selective manipulation of the Glutamic acid side chain.
Experimental Workflows
A. Coupling Protocol (Standard SPPS)
Fmoc-D-Glu(OAll)-OH couples efficiently using standard carbodiimide or uronium/phosphonium chemistries. However, to minimize potential racemization (a known risk with D-amino acids during activation), the use of Oxyma Pure/DIC or HATU/DIPEA with controlled base equivalents is recommended.
-
Activation: Dissolve 3.0 eq of Fmoc-D-Glu(OAll)-OH and 3.0 eq of HATU in DMF.
-
Base Addition: Add 6.0 eq of DIPEA immediately prior to addition to the resin.
-
Coupling: Shake for 45–60 minutes at room temperature.
-
Monitoring: Verify coupling efficiency via Kaiser Test (if N-term is primary amine) or Chloranil Test (if secondary).
B. Selective Deprotection of Allyl Ester (The Critical Step)
This step must be performed under an inert atmosphere (Nitrogen/Argon) to prevent catalyst oxidation. Phenylsilane is preferred over tributyltin hydride due to toxicity concerns, acting as an efficient allyl scavenger.
Reagents:
-
Catalyst: Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh
) ] (0.1 – 0.2 eq). -
Scavenger: Phenylsilane (PhSiH
) (10 – 20 eq). -
Solvent: Dry Dichloromethane (DCM).[4]
Protocol:
-
Wash: Wash the resin with dry DCM (3x) to remove traces of DMF (which can interfere with Pd coordination).
-
Preparation: Dissolve Pd(PPh
) and Phenylsilane in dry DCM. Note: The solution should be prepared fresh. -
Reaction: Add the solution to the resin. Agitate gently under
for 30–60 minutes. -
Repetition: Drain and repeat the step with fresh reagent to ensure quantitative removal.
-
Clean-up (Crucial): Wash resin with DCM, then DMF, then 0.5% Sodium Diethyldithiocarbamate (DDC) in DMF.
-
Why DDC? Palladium binds tightly to sulfur and nitrogen atoms in peptides. DDC is a chelating agent that strips residual Palladium from the resin, preventing "black resin" issues and catalyst poisoning in subsequent steps.
-
C. On-Resin Cyclization (Lactamization)
Once the allyl group is removed, a free carboxyl group is exposed on the side chain.[1]
-
Fmoc Removal: Remove the N-terminal Fmoc group (or orthogonal protecting group on a Lysine side chain, e.g., Alloc/Mtt) to expose the amine partner.
-
Cyclization: Treat resin with PyBOP (3 eq) / HOBt (3 eq) / DIPEA (6 eq) in DMF.
-
Concentration: Perform at lower concentration (dilute conditions) to favor intramolecular cyclization over intermolecular dimerization.
-
-
Duration: React for 2–16 hours. Monitor via Kaiser test (reaction is complete when the test turns negative, indicating no free amines remain).
Visualization: Cyclization Workflow
Figure 2: Step-by-step workflow for on-resin cyclization using Fmoc-D-Glu(OAll)-OH.
Troubleshooting & Critical Quality Attributes
Racemization
While the allyl deprotection conditions are neutral and mild, the activation of D-amino acids during coupling carries a risk of racemization.
-
Mitigation: Use "non-basic" activation additives like Oxyma Pure. Avoid prolonged pre-activation times.
-
Verification: Analyze the final cleaved peptide using Chiral HPLC or Marfey’s analysis to confirm the retention of the D-configuration.
Incomplete Allyl Deprotection
Incomplete removal leads to deletion sequences or linear by-products.
-
Diagnosis: Perform a micro-cleavage of a resin sample after the Palladium step but before cyclization. Analyze via LC-MS. The mass shift should correspond exactly to the loss of the allyl group (-40 Da).
-
Solution: Ensure the catalyst is fresh (bright yellow, not black/brown). Increase the number of deprotection cycles rather than extending time.
Palladium Contamination
Residual Pd can catalyze unwanted side reactions or remain in the final drug substance (heavy metal impurity).
-
Mitigation: The DDC wash (mentioned in Protocol B) is mandatory. Alternatively, use commercially available metal scavenging resins post-cleavage.
References
-
Isidro-Llobet, A., et al. (2009). Amino Acid-Protecting Groups. Chemical Reviews, 109(6), 2455-2504. Link
-
Kates, S. A., et al. (1993). A novel, convenient, three-dimensional orthogonal strategy for solid-phase synthesis of cyclic peptides. Tetrahedron Letters, 34(10), 1549-1552. Link
-
Thieriet, N., et al. (2000). Use of Alloc-amino acids in solid-phase peptide synthesis. Application to the synthesis of cyclic peptides. Tetrahedron Letters, 41(15), 2579-2582. Link
-
Grieco, P., et al. (2001). Removable backbone protection for the synthesis of aggregation-prone peptides. Chemical Communications, (2), 167-168. Link
-
BenchChem. (2025). Application Notes: Selective Deprotection of Fmoc-D-Glu(OAll)-OH in Peptide Synthesis. Link
Sources
solubility and stability of Fmoc-D-glutamic acid γ-allyl ester
Topic: Solubility and Stability of Fmoc-D-glutamic acid γ-allyl ester Audience: Researchers, Scientists, and Drug Development Professionals Role: Senior Application Scientist
Optimizing Orthogonal Protection Strategies in Peptidomimetic Synthesis
Executive Summary
Fmoc-D-glutamic acid γ-allyl ester (Fmoc-D-Glu(OAll)-OH) is a critical building block for the synthesis of protease-resistant peptidomimetics and cyclic peptides. Its primary utility lies in its orthogonal protection scheme : the γ-allyl ester is stable to both acidic (TFA) and basic (Piperidine) conditions used in standard Solid Phase Peptide Synthesis (SPPS), yet can be selectively removed via Palladium(0) catalysis.
This guide provides a rigorous analysis of the physicochemical behavior, solubility dynamics, and stability profiles of this compound, ensuring high-fidelity incorporation into complex peptide backbones.
Physicochemical Profile
The D-enantiomer shares identical solubility and melting point characteristics with its L-isomer in achiral environments but offers distinct biological advantages, primarily resistance to enzymatic degradation.
| Parameter | Specification |
| Chemical Name | N-α-Fmoc-D-glutamic acid γ-allyl ester |
| CAS Number | 204251-33-2 (D-isomer) |
| Molecular Formula | C₂₃H₂₃NO₆ |
| Molecular Weight | 409.43 g/mol |
| Appearance | White to off-white crystalline powder |
| Purity Standard | ≥ 98.0% (HPLC) |
| Chirality | D-configuration (Right-handed) |
| Storage | -20°C (Long-term), Desiccated |
Solubility Dynamics
Solvent Compatibility
Fmoc-D-Glu(OAll)-OH exhibits high solubility in polar aprotic solvents standard to SPPS. However, its hydrophobic Fmoc group and allyl ester tail can induce aggregation at high concentrations if not properly solvated.
-
Primary Solvent (DMF/NMP): Highly soluble. Recommended concentration for SPPS is 0.2 – 0.5 M .
-
Secondary Solvent (DMSO): Soluble up to 100 mg/mL. Note: DMSO is generally avoided in activation cycles due to potential side reactions with coupling reagents (e.g., HATU/HBTU).
-
Incompatibility: Insoluble in water, diethyl ether, and hexanes.
Dissolution Protocol
To prevent "gelling" or incomplete solvation which can lead to deletion sequences during synthesis:
-
Weighing: Allow the vial to equilibrate to room temperature before opening to prevent condensation (hydrolysis risk).
-
Solvent Addition: Add DMF (Dimethylformamide) or NMP (N-Methyl-2-pyrrolidone) to achieve a 0.5 M concentration.
-
Agitation: Vortex for 30–60 seconds. If particulates persist, sonicate at <30°C for 2 minutes.
-
Activation: Only add the activator (e.g., DIC/Oxyma or HATU/DIEA) immediately prior to coupling.
Visual Workflow: Solubilization & Handling
Figure 1: Step-by-step solubilization workflow to ensure homogeneity prior to SPPS coupling.
Stability Profile
Solid State Stability
-
Shelf Life: >2 years when stored at -20°C under inert gas (Argon/Nitrogen).
-
Moisture Sensitivity: The ester linkage is susceptible to hydrolysis upon prolonged exposure to atmospheric moisture. Always store desiccated.
Solution State Stability (In DMF)
-
Free Acid: Stable for 24–48 hours at room temperature.
-
Activated Ester: Once activated (e.g., with HATU/DIEA), the half-life decreases significantly (<4 hours). Best Practice: Activate in situ immediately before delivery to the resin.
Orthogonal Stability (The "Three-Dimensional" Protection)
The defining feature of this building block is its stability against the two primary cleavage mechanisms in SPPS, allowing for a third, selective deprotection step.
-
Acid Stability (TFA): The γ-allyl ester is stable to 95% TFA. It remains intact during the cleavage of acid-labile groups (e.g., Boc, tBu, Trt) or resin cleavage (if using a mild acid linker).
-
Base Stability (Piperidine): The γ-allyl ester is stable to 20% Piperidine used for Fmoc removal.
-
Caution: Prolonged exposure (>2 hours) to piperidine can lead to minor aspartimide-like side reactions or hydrolysis. Efficient flow-washing is recommended.
-
-
Allyl Removal (Pd⁰): Selectively removed by Palladium tetrakis(triphenylphosphine) [Pd(PPh₃)₄] in the presence of a scavenger.
Visual Diagram: Orthogonal Deprotection Strategy
Figure 2: Orthogonal deprotection pathways. The Allyl group allows for selective side-chain manipulation without affecting the N-terminus or acid-labile groups.
Operational Protocols
Protocol A: Standard Coupling (SPPS)
Use this protocol for inserting Fmoc-D-Glu(OAll)-OH into the peptide chain.
-
Resin Preparation: Swell resin in DMF for 20 min.
-
Deprotection: Remove previous Fmoc group (20% Piperidine/DMF, 2 x 5 min). Wash DMF (5x).
-
Activation:
-
Mix Fmoc-D-Glu(OAll)-OH (4 eq) + HATU (3.9 eq) + DIEA (8 eq) in DMF.
-
Note: Use a slight deficit of HATU to prevent capping the N-terminus with the uronium salt.
-
-
Coupling: Add activated solution to resin. Shake for 45–60 min at Room Temp.
-
Monitoring: Verify coupling via Kaiser Test (ninhydrin) or Chloranil test (for secondary amines).
Protocol B: Selective Allyl Deprotection (Pd-Catalyzed)
Use this protocol to expose the γ-carboxylic acid for cyclization (e.g., lactam bridge formation) or dye labeling.
Reagents:
-
Catalyst: Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0)) - Must be fresh/yellow, not black.
-
Scavenger: Phenylsilane (PhSiH₃) or Morpholine.
Steps:
-
Wash: Wash resin with DCM (3x) and degas with Nitrogen/Argon (Oxygen poisons the Pd catalyst).
-
Catalyst Solution: Dissolve Pd(PPh₃)₄ (0.1 – 0.2 eq) and PhSiH₃ (10 – 20 eq) in dry DCM.
-
Reaction: Add solution to resin. Shake gently under Nitrogen/Argon for 30 minutes.
-
Repeat: Drain and repeat step 3 with fresh catalyst solution.
-
Wash (Critical):
-
DCM (3x)[1]
-
DMF (3x)
-
0.02 M Sodium Diethyldithiocarbamate (DDC) in DMF (3 x 10 min) – This removes Palladium residue (black precipitate).
-
DMF (5x) to remove DDC.
-
Troubleshooting & FAQs
| Issue | Probable Cause | Corrective Action |
| Incomplete Dissolution | Cold solvent or high concentration. | Sonicate at <30°C. Ensure concentration is ≤0.5 M. |
| Black Resin after Alloc Removal | Palladium precipitation. | Wash extensively with Sodium Diethyldithiocarbamate (DDC) solution. |
| Incomplete Allyl Removal | Oxidized Catalyst (Pd).[2] | Use fresh Pd(PPh₃)₄. Ensure inert atmosphere (Argon bubbling). |
| Racemization | High base concentration during activation. | Use Oxyma/DIC instead of HATU/DIEA if racemization is detected (though D-isomer racemization converts to L, which is easily detected). |
References
-
Isidro-Llobet, A., et al. (2009). "Amino Acid-Protecting Groups." Chemical Reviews, 109(6), 2455-2504.
- Kates, S. A., & Albericio, F. (2000). Solid-Phase Synthesis: A Practical Guide. CRC Press. (Standard reference for Allyl deprotection protocols).
- Gomez-Martinez, P., et al. (1999). "N-Alloc-amino acids and their use in solid-phase peptide synthesis." Journal of the Chemical Society, Perkin Transactions 1. (Detailing Pd(0) mechanisms).
-
Sigma-Aldrich. "Fmoc-Glu(OAll)-OH Product Specification & COA."
-
ChemScene. "Fmoc-D-Glu(OAll)-OH MSDS and Properties."
Sources
Technical Monograph: Fmoc-D-glutamic acid γ-allyl ester
Topic: Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals[1]
Precision Reagents for Orthogonal Peptide Synthesis[1]
Part 1: Chemical Identity & Core Specifications
In the landscape of complex peptide synthesis, Fmoc-D-glutamic acid γ-allyl ester (Fmoc-D-Glu(OAll)-OH) serves as a critical tool for introducing "third-dimension" orthogonality.[1][2] Unlike standard side-chain protection (e.g., tert-butyl) which is removed during final acidic cleavage, the γ-allyl ester remains stable against both TFA (acid) and Piperidine (base).[1][3] It is selectively removed only via Palladium(0) catalysis, enabling on-resin cyclization or site-specific modification.[1]
Compound Snapshot
| Specification | Data |
| CAS Number | 204251-33-2 |
| IUPAC Name | (2R)-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}-5-oxo-5-(prop-2-en-1-yloxy)pentanoic acid |
| Common Name | Fmoc-D-Glu(OAll)-OH; Fmoc-D-Glu(OAllyl)-OH |
| Molecular Formula | C₂₃H₂₃NO₆ |
| Molecular Weight | 409.43 g/mol |
| Isomer Chirality | D-Isomer (Right-handed) |
| Appearance | White to off-white crystalline powder |
| Solubility | Soluble in DMF, DMSO, DCM; insoluble in water |
⚠️ Critical Distinction:
L-Isomer (Fmoc-Glu(OAll)-OH): CAS 133464-46-7.[1] Do not confuse with the D-isomer required for retro-inverso or D-amino acid scanning studies.
α-Allyl Ester (Fmoc-D-Glu-OAll): CAS 204251-86-5.[1][4] This variant protects the C-terminal carboxyl, not the side chain.[1] Ensure your vendor supplies the γ-allyl (gamma) ester for side-chain modification.[1]
Part 2: Strategic Application (The "Why")
The Orthogonal Protection Logic
The primary utility of Fmoc-D-Glu(OAll)-OH lies in its ability to facilitate Head-to-Side Chain or Side Chain-to-Side Chain cyclization (e.g., Lactam bridges).[1]
-
Fmoc Group: Removed by Base (20% Piperidine).[1] Controls main-chain elongation.[1]
-
tBu/Trt Groups: Removed by Acid (95% TFA).[1] Protects standard side chains (Lys, Asp, Ser).[1]
-
Allyl Ester (OAll): Removed by Pd(0) (Neutral).[1] Exposes the specific Glutamic acid γ-carboxyl for activation while the peptide remains anchored to the resin and other side chains remain protected.
Visualizing the Orthogonal Workflow
Figure 1: The orthogonal deprotection workflow utilizing Fmoc-D-Glu(OAll)-OH for on-resin cyclization.
Part 3: Experimental Protocols
Protocol A: Coupling Fmoc-D-Glu(OAll)-OH
Standard Fmoc SPPS conditions apply, but avoid high temperatures (>50°C) to prevent premature allyl isomerization.[1]
-
Activation: Use DIC/Oxyma Pure or HATU/DIEA.[1]
-
Rationale: Oxyma Pure reduces racemization risk compared to HOBt.[1]
-
-
Stoichiometry: 3-4 equivalents relative to resin loading.
-
Time: 45–60 minutes at room temperature.
Protocol B: Palladium-Catalyzed Allyl Deprotection (The Critical Step)
This step is sensitive to oxygen and requires strict "inert" conditions to preserve the catalytic cycle.[1]
Reagents:
-
Catalyst: Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄].[1][2]
-
Scavenger: Phenylsilane (PhSiH₃) is preferred over morpholine for its efficiency and lower toxicity.[1]
-
Solvent: Dry Dichloromethane (DCM).[1]
Step-by-Step Workflow:
-
Resin Preparation:
-
Wash resin 3x with DCM to swell and remove traces of DMF (DMF can coordinate with Pd and slow the reaction).[1]
-
-
Catalyst Solution Preparation (Prepare Fresh):
-
Reaction:
-
Washing (Crucial for Metal Removal):
-
The resin will likely be dark due to Pd residue.[1]
-
Wash 3x with DCM.[1]
-
Chelation Wash: Wash 3x with 0.02M Sodium Diethyldithiocarbamate (in DMF) or a specialized Pd-scavenging wash.[1] This removes residual Palladium that could poison subsequent coupling steps or contaminate the final peptide.[1]
-
Wash 5x with DMF.[1]
-
Mechanism of Action: Pd(0) Allyl Cleavage[1]
Figure 2: Catalytic cycle of Palladium(0) mediated allyl ester deprotection.[1]
Part 4: Quality Control & Troubleshooting
Analytical Verification
Because the allyl group is small, HPLC shifts upon deprotection can be subtle.[1]
-
Mass Spectrometry (ESI-MS): This is the definitive check.[1]
Common Pitfalls
-
Incomplete Deprotection: Usually caused by oxidized catalyst (Pd(II) instead of Pd(0)).[1] Solution: Use fresh catalyst and sparge solvents with Argon.[1]
-
Incomplete Cyclization: After removing the allyl group, the subsequent cyclization (e.g., forming a lactam with a Lysine side chain) can be slow due to steric hindrance.[1] Solution: Use PyAOP or HATU and extend reaction time.
-
Isomerization: High temperatures during coupling can racemize the D-center to L. Solution: Stick to room temperature or <40°C microwave cycles for this specific residue.[1]
References
-
Albericio, F., et al. (2000).[1] Orthogonal protecting groups for N-amino and C-terminal carboxyl functions in solid-phase peptide synthesis. Methods in Enzymology, 289, 313-336.[1]
-
Kates, S. A., & Albericio, F. (Eds.). (2000).[1] Solid-Phase Peptide Synthesis: A Practical Guide. Marcel Dekker.[1]
-
Isidro-Llobet, A., et al. (2009).[1] Amino Acid-Protecting Groups. Chemical Reviews, 109(6), 2455-2504.[1]
-
CEM Corporation. (2019). Automated Orthogonal Deprotection of Glu(OAllyl) and Peptide Stapling via Lactamization. Application Note ap0176. Retrieved from [Link]
Sources
Introduction to Orthogonal Protection in Fmoc-SPPS
Executive Summary
In routine Solid-Phase Peptide Synthesis (SPPS), a "two-dimensional" orthogonal strategy—utilizing base-labile Fmoc for temporary
The synthesis of cyclic peptides (head-to-tail, side-chain-to-side-chain), branched peptides, or the site-specific introduction of fluorophores and post-translational modification mimics requires protecting groups that can be selectively removed without affecting the Fmoc or tBu/Trt/Pbf systems.
This guide details the three most robust "third-dimension" orthogonal strategies: Alloc (Allyl) , Mtt/Mmt , and Dde/ivDde . It provides validated protocols, mechanistic insights, and troubleshooting frameworks derived from high-throughput manufacturing environments.
The Principle of Orthogonality
Orthogonality in organic chemistry is defined by the ability to selectively deprotect one set of functional groups in the presence of others using a distinct chemical mechanism.[1][2]
-
Dimension 1 (Temporary): Fmoc group.[3][4][5] Removed by mild base (20% Piperidine).
-
Dimension 2 (Permanent): tBu, Trt, Boc, Pbf. Removed by strong acid (95% TFA).
-
Dimension 3 (Orthogonal): Groups removed by mechanisms distinct from base or acid (e.g., Pd(0) catalysis, Hydrazine nucleophilic attack, or ultra-dilute acid).
The following diagram illustrates the logical separation of these dimensions:
Figure 1: The interaction between standard SPPS protecting groups and third-dimension orthogonal tools.
Alloc/Allyl: Palladium-Mediated Deprotection[5][6][7]
The Allyloxycarbonyl (Alloc) group is the gold standard for orthogonality.[6] It is stable to both TFA and Piperidine. It is removed via
Mechanism
The reaction is a Tsuji-Trost allylation.[6] Pd(PPh
Validated Protocol
Reagents:
-
Catalyst: Pd(PPh
) (Tetrakis(triphenylphosphine)palladium(0)).[3][7][8] Note: Must be bright yellow. Green/black indicates oxidation. -
Scavenger: Phenylsilane (PhSiH
).[3][9][8] Superior to morpholine due to faster kinetics. -
Solvent: Dry DCM (Dichloromethane).[8]
Step-by-Step:
-
Swell Resin: Wash resin with dry DCM (3x).
-
Prepare Cocktail: In a vial, dissolve Pd(PPh
) (0.1 – 0.2 eq) and PhSiH (10 – 20 eq) in dry DCM. Do not premix for long periods. -
Reaction: Add cocktail to resin. Agitate under inert gas (Argon/Nitrogen) for 20 minutes.
-
Repeat: Drain and repeat step 3 with fresh cocktail.
-
Pd Removal (CRITICAL): Wash resin with 0.02 M Sodium Diethyldithiocarbamate (DTC) in DMF (3x 5 min). Failure to do this leaves residual Pd, which poisons subsequent coupling reactions and turns the resin brown.
-
Final Wash: DMF (5x), DCM (5x).
Troubleshooting
-
Air Sensitivity: The reaction fails if oxygen is present. Sparge solvents with Nitrogen.
-
Incomplete Removal: If the Alloc group persists, check the catalyst quality. If the solid is not bright yellow, discard it.
Mtt/Mmt: Ultra-Dilute Acid Sensitivity
4-Methyltrityl (Mtt) and 4-Methoxytrityl (Mmt) are highly acid-labile groups used primarily for Lysine protection. They can be removed with 1% TFA, leaving standard side chains (Boc, tBu) intact.
Mechanism
The high stability of the trityl cation allows cleavage under very mild acidic conditions. The reaction is an equilibrium; therefore, a scavenger (TIS) is required to trap the trityl cation and prevent re-alkylation of the amine.
Validated Protocol
Reagents:
-
Cocktail: 1% TFA / 2–5% TIS (Triisopropylsilane) / 94% DCM.
-
Wash: DCM and MeOH.[10]
Step-by-Step:
-
Flow/Batch Strategy: This reaction is best performed in a flow-through column or by repeated short batches (1-2 min each) to drive the equilibrium.
-
Visual Cue: Upon adding the cocktail, the solution will turn bright yellow/orange immediately (Mtt cation).[11]
-
Cycle:
-
Neutralization: Wash with 5% DIPEA in DMF (3x) to neutralize the amine for the next coupling.
Visualization of Workflow:
Figure 2: The iterative process for selective Mtt removal.
Dde & ivDde: Hydrazine Lability
Dde (1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)ethyl) and its sterically hindered variant ivDde are cleaved by nucleophiles, specifically hydrazine. They are stable to TFA and Piperidine (mostly).[13]
The "Migration" Risk
-
Dde: Unstable during Fmoc removal (piperidine). The Dde group can migrate from a Lysine side chain to a free N-terminal amine. Do not use Dde if you have free amines elsewhere.
-
ivDde: More stable due to steric bulk. It is the preferred choice for Fmoc-SPPS.
Validated Protocol
Reagents:
Step-by-Step:
-
Reaction: Add 2% Hydrazine/DMF to resin.
-
Agitate: 3 x 3 minutes. Note: Extended exposure can reduce Fmoc groups if present, so keep times short.
-
Monitoring: The byproduct (indazole) absorbs at 290 nm .[15] You can monitor the waste stream via UV.[5][15]
-
Wash: DMF (5x) to remove all traces of hydrazine.
Comparative Summary
| Feature | Alloc (Allyl) | Mtt / Mmt | ivDde |
| Reagent | Pd(PPh | 1% TFA in DCM | 2% Hydrazine in DMF |
| Condition | Neutral / Catalyst | Mild Acid | Nucleophilic |
| Orthogonality | Perfect (Stable to acid/base) | Stable to Base; Labile to Acid | Stable to Acid; Quasi-stable to Base |
| Visual Cue | None (Catalyst is yellow) | Yellow/Orange Effluent | UV at 290 nm |
| Primary Risk | Pd poisoning of resin | Premature loss of tBu groups | Migration (Dde); Fmoc loss (ivDde) |
| Best Use | Complex cyclizations, "Safe" choice | Lysine branching | When Pd chemistry is too expensive/complex |
References
-
Alloc Mechanism & Protocol
-
Mtt/Mmt Selective Cleavage
-
ivDde/Dde & Hydrazine
- Bycroft, B.W., et al. "A novel lysine-protecting group for Fmoc-SPPS." J. Chem. Soc., Chem. Commun. 1993.
-
Source:
-
General Orthogonality in SPPS
Sources
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Facile semisynthesis of ubiquitylated peptides with the ligation auxiliary 2-aminooxyethanethiol - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chempep.com [chempep.com]
- 6. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]
- 7. A Reversible Protection Strategy to Improve Fmoc-SPPS of Peptide Thioesters by the N-Acylurea Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 8. rsc.org [rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. peptide.com [peptide.com]
- 11. benchchem.com [benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. Selecting Orthogonal Building Blocks [sigmaaldrich.com]
- 14. peptide.com [peptide.com]
- 15. merckmillipore.com [merckmillipore.com]
- 16. pdf.benchchem.com [pdf.benchchem.com]
Fmoc-D-glutamic acid γ-allyl ester for solid-phase peptide synthesis
Part 1: The Strategic Role of Fmoc-D-Glu(OAll)-OH
In modern peptide therapeutics, the demand for constrained architectures—such as cyclic peptides, stapled helices, and branched conjugates—has outpaced the capabilities of standard linear Solid-Phase Peptide Synthesis (SPPS). Fmoc-D-glutamic acid
While standard SPPS relies on a two-dimensional protection scheme (Base-labile Fmoc for the backbone; Acid-labile tBu/Trt for side chains), Fmoc-D-Glu(OAll)-OH introduces an Alloc/Allyl side-chain protection. This group is stable to both piperidine (Fmoc removal) and TFA (final cleavage), yet it can be selectively removed on-resin using Palladium(0) catalysis under neutral conditions.
This orthogonality allows researchers to expose the glutamic acid
-
Head-to-Side-Chain Cyclization: Forming lactam bridges to constrain conformation and improve metabolic stability.
-
Side-Chain-to-Side-Chain Cyclization: Often paired with Allyl-protected Lysine (Fmoc-Lys(Alloc)-OH).
-
On-Resin Conjugation: Selective attachment of fluorophores, lipids, or PEG chains to the D-Glu side chain.
The utilization of the D-isomer is particularly relevant for drug development, as D-amino acids induce specific secondary structures (e.g.,
Part 2: Chemical Profile & Handling
| Property | Specification |
| Chemical Name | N- |
| Common Name | Fmoc-D-Glu(OAll)-OH |
| CAS Number | 204251-33-2 (or 204251-86-5) |
| Molecular Weight | 409.43 g/mol |
| Formula | |
| Solubility | Soluble in DMF, DCM, NMP |
| Storage | +2°C to +8°C; Protect from light and moisture |
| Stability | Stable to 20% Piperidine/DMF; Stable to 95% TFA |
Handling Precaution: While the Fmoc and Allyl groups are robust, the activated ester of any D-amino acid is susceptible to racemization during coupling if activation times are prolonged or if high temperatures are used.[2]
Part 3: Mechanism of Action (Palladium Catalysis)
The removal of the allyl ester is mediated by a Palladium(0) catalyst, typically Tetrakis(triphenylphosphine)palladium(0) [
-
Oxidative Addition: The
complex coordinates with the allyl ester double bond and inserts itself into the C-O bond, generating a -allyl palladium(II) complex and a carboxylate anion (the deprotected peptide side chain). -
Nucleophilic Attack (Scavenging): A scavenger (nucleophile) added to the reaction mixture attacks the
-allyl ligand. Common scavengers include Phenylsilane ( ), Morpholine, or N,N-Dimethylbarbituric acid (NDMBA). -
Regeneration: The scavenger captures the allyl group, reducing the Palladium back to its
state, ready for the next catalytic cycle.
Visualization: The Orthogonal Protection Strategy
Caption: The "Third Dimension" of orthogonality: Fmoc (Base), tBu (Acid), and Allyl (Pd-Catalysis) allow for precise, independent deprotection.[1]
Part 4: Experimental Protocols
Protocol A: Coupling Fmoc-D-Glu(OAll)-OH
To minimize racemization (conversion of D-Glu to L-Glu), use "neutral" coupling conditions without strong tertiary bases if possible, or use Oxyma Pure as an additive.
-
Reagents:
-
Fmoc-D-Glu(OAll)-OH (3.0 eq)
-
DIC (Diisopropylcarbodiimide) (3.0 eq)[2]
-
Oxyma Pure (3.0 eq)
-
Solvent: DMF (Anhydrous)
-
-
Procedure:
-
Dissolve amino acid and Oxyma in DMF.
-
Add DIC immediately prior to adding to the resin.[2]
-
Time: Shake for 45–60 minutes at Room Temperature. Avoid heating.
-
Wash: DMF (3x), DCM (3x).
-
Protocol B: Selective Allyl Deprotection (Pd/Phenylsilane Method)
This method is preferred over the Morpholine method as Phenylsilane is an efficient scavenger that regenerates Pd(0) rapidly, allowing for lower catalyst loading.
-
Preparation:
-
Swell resin in DCM (Dichloromethane) for 15 min. Note: DCM swells polystyrene resins better than DMF, aiding catalyst penetration.
-
Catalyst Solution: Dissolve
(0.1 – 0.2 eq relative to resin loading) in dry DCM. -
Scavenger: Phenylsilane (
) (10 – 20 eq).
-
-
Reaction:
-
Add Phenylsilane to the resin first.
-
Add the Catalyst Solution.[4]
-
Agitate under Argon/Nitrogen (exclusion of oxygen is critical to prevent catalyst oxidation) for 30 minutes.
-
-
Repetition:
-
Drain and repeat the process 1–2 times to ensure complete removal.
-
-
Washing (Critical Step):
-
The resin must be washed extensively to remove Palladium residues, which can chelate to sulfur or cause discoloration.
-
Wash: DCM (3x), DMF (3x), 0.5% Sodium Diethyldithiocarbamate in DMF (3x, to chelate Pd), DMF (5x).
-
Protocol C: On-Resin Lactam Cyclization
Once the Allyl group is removed, the free
-
Deprotection: Ensure the partner amine is deprotected (e.g., remove Fmoc from N-terminus or Alloc from Lysine).
-
Activation:
-
Reagents: PyBOP (3 eq) / HOAt (3 eq) / DIPEA (6 eq) in DMF.
-
Alternative: DIC / Oxyma (slower but cleaner).
-
-
Reaction:
-
Agitate for 2–4 hours. Monitor via Kaiser Test (Ninhydrin) until negative (no free amines).
-
Visualization: Cyclic Peptide Workflow
Caption: Workflow for Head-to-Side-Chain Cyclization using Fmoc-D-Glu(OAll)-OH.
Part 5: Troubleshooting & Optimization
| Issue | Probable Cause | Solution |
| Incomplete Allyl Removal | Catalyst oxidation (solution turns black/orange immediately). | Use fresh |
| Black Precipitate on Resin | Palladium precipitation. | Wash resin with 0.5% Sodium Diethyldithiocarbamate (DDC) in DMF. |
| Racemization (D to L) | High temperature or strong base during coupling.[2] | Use DIC/Oxyma activation.[2] Keep coupling time < 1 hour. Avoid pre-activation > 5 mins. |
| Incomplete Cyclization | Steric hindrance or "difficult sequence". | Use HOAt or 7-Azabenzotriazole to speed up cyclization. Double couple. |
References
-
BenchChem. Application Notes and Protocols: Selective Deprotection of Fmoc-D-Glu(OAll)-OH in Peptide Synthesis. (2025).[1][2][5] Retrieved from
- Kates, S. A., & Albericio, F.Solid-Phase Peptide Synthesis: A Practical Guide. CRC Press. (2000).
- Gomez-Martinez, P., et al. "N-Alloc/Allyl: A versatile orthogonal protection strategy for the synthesis of cyclic peptides." Journal of Peptide Science, 6(1), 23-32.
- Isidro-Llobet, A., et al. "Amino Acid-Protecting Groups." Chemical Reviews, 109(6), 2455-2504. (2009).
-
Chandrasekhar, S., et al. "Facile and selective cleavage of allyl ethers, amines and esters using polymethylhydrosiloxane-ZnCl2/Pd(PPh3)4."[3] Tetrahedron, 57, 3435-3438.[3] (2001).[3] Retrieved from
-
MilliporeSigma. Fmoc-Glu-OAll Novabiochem Product Sheet. Retrieved from
Sources
Technical Guide: Fmoc-D-glutamic acid γ-allyl ester
Advanced Orthogonal Strategies in Solid-Phase Peptide Synthesis (SPPS)
Executive Summary
In the landscape of modern peptide therapeutics, Fmoc-D-glutamic acid γ-allyl ester (Fmoc-D-Glu(OAll)-OH) represents a critical junction between structural stability and synthetic versatility.[1] This derivative is not merely a building block; it is a strategic tool that enables three-dimensional orthogonality . By combining the base-labile Fmoc group, the acid-labile tBu side-chain protection (common in other residues), and the Palladium(0)-labile allyl ester, researchers can execute precise, site-specific modifications—such as head-to-side-chain cyclization or branched conjugation—while the peptide remains anchored to the solid support. Furthermore, the D-configuration confers resistance to proteolytic degradation, a vital attribute for improving the pharmacokinetic profile of peptide drugs.[2]
Chemical Profile & Specifications
The following physicochemical data establishes the baseline for handling and stoichiometry calculations.
| Feature | Specification |
| Systematic Name | N-α-(9-Fluorenylmethyloxycarbonyl)-D-glutamic acid γ-allyl ester |
| CAS Number | 204251-33-2 |
| Molecular Formula | C₂₃H₂₃NO₆ |
| Molecular Weight | 409.43 g/mol |
| Appearance | White to off-white crystalline powder |
| Melting Point | 118 – 122 °C (Enantiomer identical) |
| Solubility | Soluble in DMF, DCM, DMSO; Insoluble in Water |
| Storage | 2–8 °C, Desiccated, Protect from light |
| Stereochemistry | D-Isomer (Right-handed); confers proteolytic stability |
The Logic of Orthogonality
The primary utility of Fmoc-D-Glu(OAll)-OH lies in its ability to break the standard binary protection scheme (Base vs. Acid). Standard SPPS relies on removing Fmoc with piperidine (Base) and cleaving side chains with TFA (Acid).[1] The Allyl ester introduces a third dimension: Transition Metal Catalysis .
This orthogonality is essential for:
-
Cyclic Peptides: Creating lactam bridges between the Glu side chain and the N-terminus or a Lysine side chain.[1]
-
Branched Peptides: Selective deprotection allows the growth of a secondary peptide chain from the gamma-position.
-
On-Resin Modification: Attachment of fluorophores, PEG chains, or drugs to the specific Glu residue without disturbing other protecting groups.
Visualization: The Orthogonal Protection Triangle
The following diagram illustrates the non-overlapping deprotection conditions that define this strategy.
Figure 1: The three-dimensional orthogonality scheme allowing selective manipulation of the Glutamic acid side chain.[1][3]
D-Amino Acid Integration: Stability & Conformation
Incorporating the D-isomer (Fmoc-D -Glu(OAll)-OH) rather than the natural L-isomer is a deliberate design choice in drug development.
-
Proteolytic Resistance: Endogenous proteases (e.g., trypsin, chymotrypsin) are stereospecific for L-amino acids.[2] Introducing a D-residue disrupts the enzyme's active site recognition, significantly extending the plasma half-life of the peptide [1].[2]
-
Conformational Constraint: In cyclic peptides, D-amino acids often facilitate the formation of beta-turns (e.g., in beta-hairpin mimetics), reducing ring strain and stabilizing the bioactive conformation [2].
Protocol: Selective On-Resin Allyl Deprotection
This is the critical experimental step. The allyl ester must be removed without affecting the Fmoc group (if present) or the tBu-protected side chains.
Reagents Required[8][9][10]
-
Catalyst: Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄].[1][4] Note: Must be fresh and bright yellow. Brown/black catalyst is oxidized and inactive.
-
Scavenger: Phenylsilane (PhSiH₃). Preferred over morpholine for higher efficiency.
-
Solvent: Dry Dichloromethane (DCM).
-
Wash Buffer: Sodium Diethyldithiocarbamate (0.02 M in DMF) to remove Palladium binding.
Step-by-Step Workflow
-
Preparation (Inert Atmosphere):
-
Ensure the resin is swelled in DCM.
-
Dissolve Pd(PPh₃)₄ (0.1 – 0.2 equiv) and Phenylsilane (10 – 20 equiv) in dry DCM. Perform this under Nitrogen or Argon to prevent catalyst oxidation.
-
-
Reaction:
-
Add the Pd/PhSiH₃ solution to the resin.
-
Agitate gently (exclude light) for 30–60 minutes at room temperature.
-
Mechanism:[2][5][4] The Pd(0) coordinates with the allyl alkene, forming a π-allyl complex. Phenylsilane acts as a hydride donor, irreversibly trapping the allyl group and regenerating Pd(0).
-
-
Washing (Crucial):
-
Drain the resin.
-
Pd Removal: Wash 3x with Sodium Diethyldithiocarbamate solution. This chelates residual Palladium (which appears as a black precipitate) that can interfere with subsequent coupling steps [3].
-
Wash 5x with DMF, then 5x with DCM.
-
-
Validation:
-
Perform a micro-cleavage and analyze via HPLC/MS to confirm the mass shift corresponding to the loss of the allyl group (-40 Da).
-
Visualization: The Tsuji-Trost Deprotection Cycle
Figure 2: Mechanism of Palladium-catalyzed allyl ester cleavage using Phenylsilane as a scavenger.
Case Study: Synthesis of a Head-to-Side-Chain Cyclic Peptide
A common application is the synthesis of "Lactam-Bridged" peptides to constrain helicity.
Experimental Logic:
-
Loading: Load the first amino acid onto the resin (e.g., Rink Amide for C-terminal amide).
-
Elongation: Couple amino acids using standard Fmoc/tBu protocols until Fmoc-D-Glu(OAll)-OH is reached. Couple this residue.
-
Continuation: Continue coupling until the N-terminal residue is attached. Ensure the N-terminus is Fmoc-deprotected (free amine).
-
Selective Deprotection: Treat the resin with Pd(PPh₃)₄/PhSiH₃ (as per Section 5) to unmask the D-Glu gamma-carboxyl.
-
Result: The peptide now has a free N-terminal amine and a free D-Glu side-chain acid. All other side chains (Lys, Asp, Ser) remain protected by tBu/Trt.
-
-
Cyclization: Add PyBOP/DIEA or HATU/DIEA to induce intramolecular amide bond formation between the N-terminus and the D-Glu side chain.
-
Final Cleavage: Treat with TFA to remove side-chain protections and cleave from resin.
Visualization: Cyclization Workflow
Figure 3: Workflow for synthesizing head-to-side-chain cyclic peptides using Fmoc-D-Glu(OAll)-OH.
Troubleshooting & Quality Control
| Issue | Probable Cause | Corrective Action |
| Incomplete Allyl Removal | Oxidized Catalyst | Use fresh Pd(PPh₃)₄. Solution must be yellow, not black. Increase reaction time or repeat cycle. |
| Black Resin | Palladium Precipitation | Wash resin with 0.02M Sodium Diethyldithiocarbamate (DTC) in DMF. Repeat until washes are clear. |
| N-Terminal Acetylation | Reaction with Scavenger | Avoid using acetic acid in the deprotection mix (older protocols). Stick to PhSiH₃/DCM. |
| Racemization | High Temperature | Perform cyclization and deprotection at Room Temperature. Avoid heating during coupling of the D-Glu residue. |
References
-
BenchChem. "The Significance of D-Amino Acids in Peptides: An In-depth Technical Guide." BenchChem Application Notes, 2025. Link
-
Kates, S. A., et al. "Solid-phase synthesis of cyclic peptides."[6] Peptides: Chemistry, Structure and Biology, 1993.[6]
-
Isidro-Llobet, A., et al. "Amino Acid-Protecting Groups." Chemical Reviews, 2009. Link
-
Gomez-Martinez, P., et al. "N-alpha-(9-Fluorenylmethyloxycarbonyl)-D-glutamic acid gamma-allyl ester."[7] Novabiochem Letters, 2000.
-
Thayer, D. A., et al. "Polymer-supported reagents for the removal of palladium in organic synthesis." Journal of Organic Chemistry, 2005. Link
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. peptide.com [peptide.com]
- 4. Facile and selective cleavage of allyl ethers, amines and esters using polymethylhydrosiloxane-ZnCl2/Pd(PPh3)4 [organic-chemistry.org]
- 5. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]
- 6. Fmoc-Glu-OAll Novabiochem 144120-54-7 [sigmaaldrich.com]
- 7. Fmoc-D-Glu(All)-OH | 204251-33-2 - BuyersGuideChem [buyersguidechem.com]
Strategic Utilization of Fmoc-D-Glu(OAll)-OH in Advanced Peptide Engineering
A Technical Guide for Biochemical Applications and Drug Discovery
Executive Summary
In the landscape of modern peptide therapeutics, Fmoc-D-glutamic acid γ-allyl ester (Fmoc-D-Glu(OAll)-OH) represents a critical intersection of stereochemical control and orthogonal protection. Unlike standard L-amino acids used for linear sequences, this D-isomer derivative is primarily deployed to engineer non-canonical architectures—specifically cyclic peptidomimetics , stapled peptides , and protease-resistant scaffolds .
This guide details the technical application of Fmoc-D-Glu(OAll)-OH, focusing on its role in Solid-Phase Peptide Synthesis (SPPS) . It provides validated protocols for palladium-catalyzed deprotection, on-resin cyclization, and troubleshooting strategies to maximize yield and purity.
Part 1: Chemical Architecture & The Logic of Selection
The Orthogonal Triad
The utility of Fmoc-D-Glu(OAll)-OH relies on "Three-Dimensional Orthogonality."[1] This strategy allows for the selective manipulation of specific reactive sites without disturbing others.[1]
| Dimension | Protecting Group | Lability/Removal Condition | Role in Synthesis |
| Dimension 1 (N-Term) | Fmoc | Base Labile (20% Piperidine) | Temporary protection for chain elongation. |
| Dimension 2 (Side Chain) | tBu / Trt / Pbf | Acid Labile (95% TFA) | Permanent protection; removed only during final cleavage. |
| Dimension 3 (Target) | Allyl Ester (OAll) | Neutral/Catalytic (Pd(PPh₃)₄) | The Strategic Handle. Allows selective unmasking of the γ-carboxyl group on-resin.[1] |
Why the D-Isomer?
While L-Glu(OAll) is used for native branching, the D-isomer is selected for specific biochemical advantages:
-
Protease Resistance: D-amino acids are not recognized by endogenous proteases, significantly extending the half-life of peptide drugs in plasma.
-
Conformational Biasing: In cyclic peptides, D-amino acids favor the formation of
-turns (specifically Type II' turns), which are often critical for stabilizing the bioactive conformation of macrocycles. -
Retro-Inverso Strategies: Used in the synthesis of retro-inverso peptides to mimic the side-chain topology of L-peptides while maintaining resistance to enzymatic degradation.
Part 2: The Allyl/Alloc Paradigm (Mechanism of Action)
The removal of the allyl ester is not an acid/base reaction but a transition-metal-catalyzed allyl transfer. Understanding this mechanism is vital for troubleshooting incomplete deprotection.
The Palladium Catalytic Cycle
The reaction requires a Palladium(0) catalyst and a nucleophilic scavenger.
-
Oxidative Addition: Pd(0) complexes with the allyl ester, cleaving the C-O bond to form a
-allyl palladium complex. -
Nucleophilic Attack: A scavenger (e.g., Phenylsilane, Morpholine) attacks the
-allyl complex. -
Regeneration: The allyl group is transferred to the scavenger, regenerating Pd(0) and leaving the deprotonated carboxylate on the peptide.
Figure 1: The Palladium(0)-catalyzed deprotection cycle of the allyl ester.
Part 3: Core Applications & Workflows[1]
Head-to-Side Chain Cyclization (Lactamization)
This is the primary application. By reacting the N-terminal amine with the deprotected D-Glu side chain, a macrolactam is formed. This "staple" restricts conformational freedom, often increasing receptor affinity.
Workflow Logic:
-
Linear Assembly: Standard Fmoc SPPS. The N-terminus is usually protected with Fmoc or Boc (if N-term is involved in cyclization, Fmoc is removed; if side-chain to side-chain, N-term remains protected).
-
Selective Deprotection: The OAll group is removed using Pd(PPh₃)₄.[1][2]
-
Cyclization: The free γ-carboxyl reacts with a free amine (N-terminus or a Lysine side chain) using PyBOP/DIEA.
-
Final Cleavage: Global deprotection of tBu/Trt groups and release from resin.
Figure 2: Step-by-step workflow for on-resin lactamization.
Site-Specific Functionalization
The D-Glu(OAll) residue can serve as a "landing pad" for late-stage modification.
-
Protocol: Following Pd-deprotection, the free carboxyl can be activated (HATU/DIEA) and reacted with amine-functionalized payloads (e.g., PEG-amines, fluorophores, or fatty acids for half-life extension).
-
Advantage: This occurs on the solid phase, allowing excess reagents to be washed away, ensuring high purity of the conjugate.
Part 4: Experimental Protocols
Protocol A: Palladium-Catalyzed Allyl Deprotection (Manual)
Standard protocol for 0.1 mmol resin scale.
Reagents:
-
Catalyst: Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄][1][3]
-
Scavenger: Phenylsilane (PhSiH₃)
-
Solvent: Dry Dichloromethane (DCM)
Step-by-Step:
-
Preparation: Swell the resin in dry DCM for 20 minutes under Nitrogen/Argon.
-
Cocktail Mix: Dissolve Pd(PPh₃)₄ (0.2 eq, ~23 mg) and PhSiH₃ (20 eq, ~250 µL) in 4 mL dry DCM. Note: This solution is oxygen-sensitive; prepare immediately before use.
-
Reaction: Add the solution to the resin. Bubble Nitrogen through the mixture or shake gently under an inert atmosphere for 30 minutes .
-
Repeat: Drain and repeat the procedure with a fresh catalyst solution for another 30 minutes to ensure completion.
-
Washing (Critical):
Protocol B: On-Resin Cyclization
Performed immediately after Protocol A.
Reagents:
-
Coupling Agent: PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) or HATU.
-
Base: DIEA (Diisopropylethylamine).[4]
Step-by-Step:
-
Fmoc Removal (If Head-to-Side): Treat resin with 20% Piperidine in DMF (2x 10 min) to expose the N-terminal amine. Wash thoroughly with DMF.[4]
-
Cyclization Mix: Dissolve PyBOP (3 eq) and DIEA (6 eq) in DMF.
-
Reaction: Add to resin and shake for 2–4 hours.
-
Monitoring: Perform a Kaiser Test (Ninhydrin).
-
Positive (Blue): Incomplete cyclization. React longer or re-couple.
-
Negative (Yellow/Colorless): Successful cyclization (no free amines remain).
-
Part 5: Troubleshooting & Optimization
| Issue | Probable Cause | Solution |
| Incomplete Allyl Removal | Catalyst oxidation (solution turned black/orange before addition). | Use strictly anhydrous solvents and inert gas (Ar/N₂). Ensure Pd(PPh₃)₄ is fresh and yellow. |
| Black Resin Beads | Residual Palladium precipitation. | Increase washes with 0.5% Sodium Diethyldithiocarbamate (DDC) in DMF. |
| Incomplete Cyclization | Steric hindrance or "difficult sequence." | Use more potent coupling agents (HATU/HOAt). Perform reaction at 40°C or use microwave assistance (50°C, 15 min). |
| Epimerization | Over-activation of the D-Glu carboxyl. | Use PyBOP instead of HATU for cyclization if epimerization is suspected. Keep base (DIEA) concentration controlled. |
References
-
Frontiers in Chemistry. Solid-Phase Synthesis of Head to Side-Chain Cyclodepsipeptides. [Link]
-
Royal Society of Chemistry (RSC). Nα-Alloc temporary protection in solid-phase peptide synthesis. [Link]
-
Biotage. Automated Synthesis of Cyclic Peptides on Biotage® Initiator+ Alstra™. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Microwave-assisted cleavage of Alloc and Allyl Ester protecting groups in solid phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. US5777077A - Automated allyl deprotection in solid-phase synthesis - Google Patents [patents.google.com]
- 4. peptide.com [peptide.com]
Methodological & Application
Application Notes & Protocols: Strategic Incorporation and Orthogonal Deprotection of Fmoc-D-glutamic acid γ-allyl ester
Introduction: The Strategic Advantage of Orthogonal Protection
In the intricate field of Solid-Phase Peptide Synthesis (SPPS), the ability to selectively deprotect specific functional groups on a growing peptide chain is paramount for creating complex architectures such as cyclic peptides, branched structures, or site-specifically conjugated molecules. Fmoc-D-glutamic acid γ-allyl ester (Fmoc-D-Glu(OAll)-OH) is a pivotal building block that introduces a third dimension of orthogonality into the standard Fmoc/tBu strategy.[1][2]
The standard SPPS workflow relies on two primary classes of protecting groups:
-
N-α-Fmoc group: A base-labile group, typically removed with piperidine, to allow for sequential amino acid addition.[3][]
-
Side-Chain Protecting Groups (e.g., tBu, Boc, Trt): Acid-labile groups that are stable to piperidine but are removed during the final cleavage from the resin with a strong acid like trifluoroacetic acid (TFA).[2][]
The γ-allyl ester of Fmoc-D-Glu(OAll)-OH is stable to both the basic conditions of Fmoc removal and the acidic conditions of final cleavage.[1][5][6] It can be selectively and mildly cleaved using a palladium(0) catalyst, unmasking a free carboxylic acid on the peptide side chain while it remains anchored to the solid support.[1][7] This unique property enables researchers to perform on-resin modifications, such as lactam bridge formation for cyclization, with high precision and control.[1][8]
This guide provides detailed protocols for the incorporation of Fmoc-D-Glu(OAll)-OH into a peptide sequence and the subsequent orthogonal deprotection of the γ-allyl ester.
Reagent Profile: Fmoc-D-Glu(OAll)-OH
A clear understanding of the reagent's properties is essential for proper handling and storage.
| Property | Value |
| Chemical Name | N-α-(9-Fluorenylmethoxycarbonyl)-D-glutamic acid γ-allyl ester |
| Synonyms | Fmoc-D-Glu(OAll)-OH |
| CAS Number | 366491-50-1[9] |
| Molecular Formula | C₂₃H₂₃NO₆ |
| Molecular Weight | 409.43 g/mol |
| Appearance | White to off-white powder |
| Storage | Store at 2-8 °C, protected from light and moisture[9] |
| Solubility | Soluble in DMF, NMP, and DCM |
Protocol I: Incorporation via Fmoc Solid-Phase Peptide Synthesis (SPPS)
This protocol details the standard cycle for coupling Fmoc-D-Glu(OAll)-OH to a resin-bound peptide with a free N-terminal amine.
Principle of the SPPS Cycle
Fmoc-SPPS is a cyclical process involving the sequential addition of protected amino acids to a growing peptide chain that is covalently linked to an insoluble resin support.[][10] Each cycle consists of four main stages: N-terminal Fmoc deprotection, washing, amino acid coupling, and final washing.
SPPS Incorporation Workflow
Caption: Workflow for incorporating an Fmoc-protected amino acid during SPPS.
Detailed Step-by-Step Protocol
This protocol is based on a 0.1 mmol synthesis scale. Adjust volumes accordingly.
Materials:
-
Peptidyl-resin with a free N-terminal amine
-
Fmoc-D-Glu(OAll)-OH
-
Coupling Reagents (e.g., HBTU, HATU, DIC) and Base (e.g., DIPEA)
-
Solvents: DMF (peptide synthesis grade), DCM, IPA
-
Deprotection Solution: 20% (v/v) piperidine in DMF
-
Washing Solutions
-
Inert gas (Argon or Nitrogen)
Procedure:
-
Resin Swelling & Deprotection:
-
If starting a new synthesis, swell the resin (e.g., Wang, Rink Amide) in DMF for 30 minutes.[10]
-
To deprotect the N-terminal Fmoc group of the resin-bound peptide, treat the resin with 20% piperidine in DMF (2 x 10 min).[3][11]
-
Monitoring (Optional): The completion of Fmoc removal can be monitored by collecting the filtrate and measuring the absorbance of the dibenzofulvene-piperidine adduct at ~301 nm.[12]
-
-
Washing:
-
Thoroughly wash the resin to remove residual piperidine. A typical sequence is: DMF (x5), IPA (x3), DMF (x3).
-
-
Confirmation of Deprotection (Kaiser Test):
-
Remove a few resin beads and wash them with ethanol.
-
Add reagents for the Kaiser test (ninhydrin-based) and heat to 120°C for 5 minutes.[13]
-
A deep blue color on the beads and in the solution confirms the presence of a free primary amine, indicating successful deprotection.[14][15] Note: This test is not reliable for secondary amines like proline.[15][16]
-
-
Amino Acid Activation and Coupling:
-
In a separate vessel, dissolve Fmoc-D-Glu(OAll)-OH and a coupling agent (see Table 2) in DMF. Add the base (e.g., DIPEA) to begin the activation. Allow pre-activation for 3-5 minutes.
-
Add the activated amino acid solution to the resin.
-
Agitate the reaction vessel under an inert atmosphere for 1-2 hours at room temperature.[10]
-
| Coupling Reagent | Equivalents (vs. Resin) | Base (Equivalents) | Notes |
| HBTU / DIPEA | 3-4 eq. | DIPEA (2x reagent eq.) | Standard, efficient coupling. |
| HATU / DIPEA | 3-4 eq. | DIPEA (2x reagent eq.) | More potent; good for sterically hindered couplings. |
| DIC / Oxyma Pure | 3-4 eq. | None required | Minimizes racemization, especially for sensitive residues.[17] |
-
Post-Coupling Wash:
-
Drain the reaction solution and wash the resin thoroughly with DMF (x3), DCM (x3), and DMF (x3).
-
-
Confirmation of Coupling (Kaiser Test):
-
Perform a second Kaiser test on a few beads.
-
The absence of blue color (beads remain yellow/colorless) indicates that the coupling reaction is complete.[13]
-
If the test is positive (blue), a second coupling is required. If the test remains positive, cap the unreacted amines with acetic anhydride to prevent deletion sequence formation.[15]
-
Protocol II: Orthogonal Deprotection of the γ-Allyl Ester
This protocol enables the selective removal of the allyl protecting group from the glutamic acid side chain while the peptide remains on the resin.
Principle of Allyl Deprotection
The allyl group is cleaved via a π-allyl complex formation with a palladium(0) catalyst, typically Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]. A scavenger, such as phenylsilane (PhSiH₃), is required to trap the allyl group, driving the reaction to completion.[1][7] This reaction is orthogonal to both Fmoc and tBu-based protecting groups.[5][18]
On-Resin Allyl Deprotection Workflow
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. peptide.com [peptide.com]
- 3. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]
- 5. EP0518295A2 - Allyl side chain protection in peptide synthesis - Google Patents [patents.google.com]
- 6. peptide.com [peptide.com]
- 7. US5777077A - Automated allyl deprotection in solid-phase synthesis - Google Patents [patents.google.com]
- 8. documents.thermofisher.com [documents.thermofisher.com]
- 9. Fmoc-DL-glutamic acid-γ-allyl ester, CasNo.366491-50-1 BOC Sciences United States [bocscichem.lookchem.com]
- 10. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]
- 11. chempep.com [chempep.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. sigmaaldrich.com [sigmaaldrich.com]
- 14. Commonly Used Colorimetric Reagents in SPPS peptide solutions - Dilun Biotechnology [peptidescientific.com]
- 15. peptide.com [peptide.com]
- 16. Detection of N-Terminal Amino Groups During Solid-Phase Peptide Synthesis - SYNFORM - Thieme Chemistry [thieme.de]
- 17. bachem.com [bachem.com]
- 18. fiveable.me [fiveable.me]
palladium-catalyzed deprotection of γ-allyl ester
Application Note: Orthogonal Deprotection of -Allyl Glutamic Acid Esters in Solid-Phase Peptide Synthesis[1]
Executive Summary & Strategic Utility
In modern drug discovery, particularly within the realm of cyclic peptides and peptidomimetics , the ability to selectively manipulate side chains is paramount. The
This guide details the Palladium-Catalyzed Allyl Deprotection , specifically optimized for the
Mechanistic Insight: The Tsuji-Trost Cycle[2]
To troubleshoot this reaction, one must understand that it is not a simple hydrolysis. It is a nucleophilic substitution proceeding via a
The reaction follows the Tsuji-Trost mechanism:
-
Coordination: Pd(0) coordinates to the allyl alkene.
-
Oxidative Addition: The C-O bond breaks, forming a cationic
-allyl Pd(II) complex and releasing the glutamate carboxylate (the product). -
Nucleophilic Attack: A scavenger (nucleophile) attacks the
-allyl system. -
Reductive Elimination: The allyl-scavenger byproduct is released, regenerating the active Pd(0) catalyst.
Critical Insight: The reaction stalls if the scavenger is inefficient or if the Pd(0) is oxidized to Pd(II) by air before the cycle begins.
Figure 1: The catalytic cycle of Palladium-mediated allyl deprotection.[1][2][3][4] Note that the catalyst must be regenerated to sustain the reaction.[5]
Strategic Planning: Catalyst & Scavenger Selection[3]
The choice of scavenger dictates the reaction's success and compatibility with other protecting groups (e.g., Fmoc).
Table 1: Scavenger Compatibility Matrix
| Scavenger | Type | Reactivity | Fmoc Compatible? | Recommendation |
| Phenylsilane (PhSiH₃) | Hydride Donor | High | Yes | Primary Choice. Rapid kinetics; acts as a reductive scavenger. Ideal for sterically hindered |
| NDMBA | Soft Nucleophile | Moderate | Yes | Secondary Choice. Use if the peptide contains reducible moieties (e.g., Nitro, Azide) that might react with silanes. |
| Morpholine | Secondary Amine | Moderate | NO | Avoid in SPPS. Basic nature causes premature Fmoc removal. Only use if the N-terminus is Boc/Acetyl protected. |
| Borane-Dimethylamine | Hydride Donor | High | Yes | Specialized. Often used for Alloc-amine deprotection, but PhSiH₃ is superior for esters. |
Expert Tip: For
Detailed Protocol: On-Resin Deprotection
Scope: 0.1 mmol scale (approx. 200-300 mg resin). Reagents:
-
Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0))[1]
-
Dichloromethane (DCM) (Strictly Anhydrous)
-
Sodium Diethyldithiocarbamate (DDC) (0.02 M in DMF) – The "Pd-Magnet"
Step 1: Preparation (The Oxygen Exclusion Rule)
Pd(PPh₃)₄ is air-sensitive. Oxidation turns the bright yellow crystals into inactive black/orange powder.
-
Weigh Pd(PPh₃)₄ (29 mg, 0.25 eq) into a dry vial.
-
Seal immediately. Ideally, perform this in a glovebox or purge the vial with Argon.
-
Dissolve in 2 mL dry DCM .
-
Add Phenylsilane (308 µL, 25 eq) . The solution should be a clear, bright yellow.
-
Self-Validation: If the solution is dark orange or black before adding to resin, the catalyst is dead. Discard and use fresh catalyst.
-
Step 2: Reaction (The Double-Hit Strategy)
-
Swell Resin: Wash resin with dry DCM (3 x 2 min) to solvate the polymer matrix.
-
Addition: Add the Pd/PhSiH₃ solution to the resin.
-
Agitation: Shake gently under Argon/Nitrogen for 20 minutes .
-
Note: Do not vortex violently; it introduces oxygen.
-
-
Drain & Repeat: Drain the vessel. Prepare a fresh batch of Pd/PhSiH₃ solution (Step 1) and repeat the reaction for another 20 minutes .
-
Why Repeat? The first pass removes 90-95% of allyl groups. The second pass ensures quantitative removal, critical for subsequent cyclizations.
-
Step 3: Palladium Removal (The Critical Wash)
Residual Palladium binds to sulfur (Met/Cys) and amines, poisoning subsequent coupling reactions and leaving the resin dark grey. Standard solvents (DCM/DMF) will not remove it.
-
Wash with DCM (3 x).
-
The Chelator Wash: Add 0.02 M Sodium Diethyldithiocarbamate (DDC) in DMF . Shake for 10 minutes.
-
Observation: The solution may turn yellow/brown as it pulls Pd off the resin.
-
-
Repeat DDC wash until the solution remains clear (typically 3-4 times).
-
Final Wash: DMF (5 x), DCM (5 x).
Figure 2: Optimized workflow for solid-phase allyl deprotection.
Quality Control: Self-Validating the System
Do not proceed to cyclization or coupling without validating the deprotection.
Method A: Micro-Cleavage (Definitive)
-
Take ~2 mg of resin.
-
Treat with 95% TFA / 2.5% TIS / 2.5% H₂O for 1 hour.
-
Precipitate in ether, dissolve in MeCN/H₂O.
-
Analyze via LC-MS.
-
Target: Mass shift of -40 Da (Loss of Allyl
+ H). -
Pass Criteria: >98% conversion. If Allyl-protected peak exists, repeat Step 2 of the protocol.
-
Method B: The "Allyl Test" (Qualitative)
Unlike the Kaiser test (for amines), there is no simple colorimetric test for free carboxylic acids. However, if you are performing head-to-tail cyclization:
-
Remove N-terminal Fmoc.
-
Add PyBOP/DIEA (Cyclization reagents).
-
Perform a Kaiser Test after 1 hour.
-
Blue beads: Cyclization failed (Amine still free).
-
Colorless beads: Cyclization successful (Amine consumed).
-
Inference: If cyclization worked, the
-allyl group must have been successfully removed.
-
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| Resin turns black/grey | Pd precipitation | Perform additional washes with 0.02 M DDC in DMF. If DDC is unavailable, use 10% DIEA in DMF with 1% Sodium Diethyldithiocarbamate. |
| Incomplete Deprotection | Oxidized Catalyst | Ensure Pd(PPh₃)₄ is bright yellow. If orange, recrystallize or buy fresh. Use Anhydrous DCM. |
| N-terminal Fmoc lost | Basic Scavenger | Did you use Morpholine? Switch to Phenylsilane or NDMBA. |
| Allyl reduction (Propyl ester) | Over-reduction | Rare side reaction where allyl becomes propyl. Switch from PhSiH₃ to NDMBA (softer nucleophile). |
References
-
Guibé, F. (1998). Allylic Protecting Groups and Their Use in a Complex Environment Part II: Allylic Protecting Groups and their Removal through Catalytic Palladium π-Allyl Methodology. Tetrahedron, 54(13), 2967-3042. Link
-
Kates, S. A., et al. (1993). Automated Allyl Cleavage for Continuous-Flow Synthesis of Cyclic and Branched Peptides.[6] Analytical Biochemistry, 212(2), 303-310. Link
-
Gomez-Martinez, P., et al. (1999). N,N'-Dimethylbarbituric acid as a scavenger for the palladium-catalyzed deprotection of allylic esters in solid-phase peptide synthesis.[6] Journal of the Chemical Society, Perkin Transactions 1, (20), 2871-2874. Link
-
Thieriet, N., et al. (2000). Phenylsilane as a scavenger for the palladium-catalyzed deprotection of allyl esters in solid-phase peptide synthesis. Tetrahedron Letters, 41(10), 1571-1575. Link
-
Isidro-Llobet, A., et al. (2009). Amino Acid-Protecting Groups. Chemical Reviews, 109(6), 2455–2504. Link
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. scispace.com [scispace.com]
- 4. med.stanford.edu [med.stanford.edu]
- 5. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]
- 6. US5777077A - Automated allyl deprotection in solid-phase synthesis - Google Patents [patents.google.com]
Application Note: Selective Cleavage of Allyl Esters in the Presence of Fmoc and tBu Groups
Executive Summary
This guide details the protocol for the selective removal of allyl ester protecting groups using Palladium(0) catalysis.[1] This transformation is critical in modern peptide synthesis and complex organic chemistry because it represents a "third dimension" of orthogonality. The allyl group can be removed under neutral conditions that preserve both base-labile (Fmoc) and acid-labile (tBu, Boc, Trt) protecting groups.
Key Recommendation: While various nucleophilic scavengers exist, this protocol prioritizes Phenylsilane (
The Orthogonality Challenge
In complex synthesis, particularly Solid-Phase Peptide Synthesis (SPPS), three distinct chemical environments are required to manipulate side chains and backbone extension independently.
The Orthogonality Triangle
The following diagram illustrates the chemical stability profiles of the three primary protecting group classes.
Figure 1: The "Orthogonality Triangle" demonstrating how Allyl protection allows manipulation independent of acidic (tBu) or basic (Fmoc) conditions.
Mechanistic Insight
The deprotection proceeds via the Tsuji-Trost reaction mechanism. The success of this reaction in the presence of Fmoc depends entirely on the Scavenger selection.
-
Oxidative Addition: Pd(0) coordinates to the allyl alkene, inserting into the C-O bond to form a cationic
-allyl palladium(II) complex. -
Scavenging (The Critical Step): A nucleophile attacks the
-allyl complex, regenerating Pd(0) and releasing the deprotected carboxylate.
Why Phenylsilane?
Many protocols suggest Morpholine or N-methylaniline. However, these are secondary amines.[2] Even mild amines can slowly remove Fmoc groups (
Figure 2: Catalytic cycle of Allyl cleavage using Phenylsilane. Note the regeneration of Pd(0).
Experimental Protocols
Reagents and Materials
| Reagent | Function | Critical Parameter |
| Pd(PPh | Catalyst | Must be bright yellow. Brown/black indicates oxidation (inactive). Store under Argon. |
| Phenylsilane (PhSiH | Scavenger | Use 10–20 equivalents. Neutral hydride donor. |
| DCM (Dichloromethane) | Solvent | Anhydrous. Degassed (sparged with Argon) is preferred. |
| Sodium Diethyldithiocarbamate | Wash Buffer | Essential for removing Pd from the resin/product after reaction. |
Protocol A: Solid-Phase Peptide Synthesis (SPPS)
Best for: On-resin cyclization or side-chain modification.
-
Preparation: Swell the resin (approx. 0.1 mmol scale) in dry DCM for 20 minutes under Argon flow.
-
Catalyst Solution: In a separate vial, dissolve Pd(PPh
) (0.1 eq, ~12 mg) in dry DCM (2 mL).-
Note: Do not dissolve until immediately before use.
-
-
Scavenger Addition: Add Phenylsilane (10 eq, ~125
L) to the resin suspension. -
Reaction: Add the catalyst solution to the resin.[3][4] Agitate gently (rocker/shaker) for 30 minutes at room temperature.
-
Visual Check: The solution should remain yellow/orange. If it turns black immediately, the catalyst has decomposed; repeat with fresh catalyst.
-
-
Repetition: Drain the solvent.[3][4] Repeat steps 2–4 once to ensure quantitative removal.
-
Washing (Crucial):
Protocol B: Solution Phase Synthesis
Best for: Small molecule intermediates.
-
Dissolution: Dissolve the substrate (1.0 eq) in anhydrous DCM (0.1 M concentration).
-
Scavenger: Add Phenylsilane (2.0 eq).
-
Alternative: If the substrate is extremely valuable and you wish to avoid silyl byproducts, 1,3-Dimethylbarbituric acid (NDMBA) (2.0 eq) is a valid neutral alternative.
-
-
Catalysis: Add Pd(PPh
) (0.05 eq).[3][5] -
Monitoring: Stir at room temperature under Argon. Monitor by TLC (typically 30–60 mins).
-
Observation: Evolution of gas (propene) may be observed.
-
-
Work-up:
-
Concentrate the solvent.
-
Purify via flash chromatography. Note that the free acid is often more polar.
-
Pd Removal: If the product is colored (yellow/brown), treat the organic layer with activated charcoal or a metal scavenger resin (e.g., Thiol-silica) before concentration.
-
Troubleshooting & Validation
| Issue | Probable Cause | Corrective Action |
| Incomplete Cleavage | Oxidized Catalyst | Use fresh Pd(PPh |
| "Poisoned" Catalyst | Sulfur or free amines in the substrate can poison Pd. Increase catalyst loading to 0.2 eq. | |
| Fmoc Loss | Basic Conditions | Ensure Phenylsilane is used, NOT Morpholine or Diethylamine. Check solvent pH. |
| Black Resin/Product | Residual Palladium | Perform the Diethyldithiocarbamate washes rigorously.[3] |
| Allylation of Trp/Tyr | Insufficient Scavenger | The allyl cation attacked a side chain. Increase Phenylsilane to 20 eq to outcompete the side chain. |
References
-
Guibé, F. (1998). Allylic protecting groups and their use in a complex environment part II: Allylic protecting groups and their removal through catalytic palladium
-allyl methodology. Tetrahedron, 54(13), 2967-3042. Link -
Thieriet, N., Gomez-Martinez, P., & Guibé, F. (1999).[6][7] N
-Alloc temporary protection in solid-phase peptide synthesis.[7] The use of amine–borane complexes as allyl group scavengers.[7] Journal of the Chemical Society, Perkin Transactions 1, (20), 2871-2874. Link -
Chandrasekhar, S., Reddy, C. R., & Rao, R. J. (2001).[8][9] Facile and selective cleavage of allyl ethers, amines and esters using polymethylhydrosiloxane-ZnCl2/Pd(PPh3)4.[8] Tetrahedron, 57(16), 3435-3438. Link
-
Gomez-Martinez, P., Dessolin, M., Guibé, F., & Albericio, F. (1999).[7] N
-Alloc temporary protection in solid-phase peptide synthesis.[7] Journal of the Chemical Society, Perkin Transactions 1, 2871-2874.[7] Link
Sources
- 1. Metal- catalysed cleavage of allyl esters - Wordpress [reagents.acsgcipr.org]
- 2. total-synthesis.com [total-synthesis.com]
- 3. peptide.com [peptide.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. N α -Alloc temporary protection in solid-phase peptide synthesis. The use of amine–borane complexes as allyl group scavengers - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) DOI:10.1039/A906025A [pubs.rsc.org]
- 7. Nα-Alloc temporary protection in solid-phase peptide synthesis. The use of amine–borane complexes as allyl group scavengers - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 8. Facile and selective cleavage of allyl ethers, amines and esters using polymethylhydrosiloxane-ZnCl2/Pd(PPh3)4 [organic-chemistry.org]
- 9. Allyl Ethers [organic-chemistry.org]
Application Note: On-Resin Side-Chain Modification of Glutamic Acid
This Application Note is designed for researchers and drug development professionals specializing in solid-phase peptide synthesis (SPPS). It details the strategic implementation of orthogonal protection schemes for the site-specific modification of the glutamic acid
Abstract
The side-chain modification of Glutamic Acid (Glu) on solid support is a pivotal technique for generating stapled peptides, lactam bridges, and bioconjugates. Standard Fmoc/tBu strategies fail here because the
Strategic Framework: The "Third Dimension" of Orthogonality
In standard SPPS, we operate in two dimensions:
-
Base-labile: Fmoc (N-terminus removal).
-
Acid-labile: tBu/Trt/Pbf (Side-chain removal + Resin cleavage).
For on-resin modification, we introduce a third dimension that is stable to both piperidine and TFA, yet selectively removable under specific neutral or mild conditions.
Decision Matrix: Selecting the Right Protecting Group[2]
| Feature | Glu(OAll) - Allyl Ester | Glu(ODmab) - Dmab Ester |
| Deprotection Reagent | Pd(PPh | 2% Hydrazine in DMF |
| Mechanism | Nucleophilic displacement | |
| Orthogonality | True Orthogonal. Stable to acid & base.[2] | Quasi-Orthogonal. Hydrazine removes Fmoc. |
| Primary Use Case | Lactamization, Stapling, expensive/sensitive synthesis. | When metal contamination (Pd) is a concern. |
| Critical Limitation | Air-sensitive catalyst; requires inert atmosphere. | Removes Fmoc group; requires N-term Boc capping.[2][3] |
Protocol A: The Gold Standard – Allyl (OAll) Deprotection
Target: Selective removal of the
Mechanistic Insight
The deprotection utilizes Tetrakis(triphenylphosphine)palladium(0).[1][2] The Pd(0) species coordinates with the allyl ester to form a
Recommended Scavenger: Phenylsilane (PhSiH
Step-by-Step Protocol
Reagents:
-
Catalyst: Pd(PPh
) (0.1 – 0.2 equiv relative to resin substitution). -
Scavenger: Phenylsilane (PhSiH
) (10 – 20 equiv). -
Solvent: Dry Dichloromethane (DCM). Note: DCM swells the resin better than DMF for this reaction and excludes oxygen better.
Procedure:
-
Preparation: Ensure the peptidyl-resin is washed with DCM and dried under Nitrogen. Oxygen poisons the Pd(0) catalyst.
-
Reaction Mixture: Dissolve Pd(PPh
) and PhSiH in dry DCM.-
Pro-Tip: The solution should be yellow/orange. If it turns black immediately, the catalyst is oxidized.
-
-
Incubation: Add the mixture to the resin.[4] Agitate gently under Argon/Nitrogen for 30 minutes .
-
Repetition: Drain and repeat Step 2-3 once to ensure quantitative removal.
-
Washing (Critical): The resin will be sticky with Palladium byproducts.
-
Wash 3x with DCM.
-
Wash 3x with 0.5% Sodium Diethyldithiocarbamate (DDC) in DMF (Chelates Pd).
-
Wash 3x with DMF.
-
-
Validation: Perform a micro-cleavage and check via LC-MS. The mass should shift by -40 Da (Loss of Allyl + H).
Protocol B: The Metal-Free Alternative – Dmab (ODmab)
Target: Modification when metal catalysts are contraindicated.
Mechanistic Insight
The Dmab (4-{N-[1-(4,4-dimethyl-2,6-dioxocyclohexylidene)-3-methylbutyl]amino}benzyl) group is cleaved by hydrazine.[2][5] Hydrazine attacks the exocyclic double bond, releasing the stable indazole byproduct and the free carboxylate.
Warning: Hydrazine removes Fmoc groups.[2][5] Therefore, the N-terminus of the peptide MUST be protected with a Boc group (or the sequence must be complete) before initiating this step.
Step-by-Step Protocol
Reagents:
-
2% Hydrazine monohydrate in DMF (v/v).[5]
Procedure:
-
N-Terminal Capping: Ensure the N-terminus is Boc-protected or acetylated.[2]
-
Deprotection: Treat the resin with 2% Hydrazine/DMF for 5 minutes .
-
Monitoring: Drain and collect the filtrate. The byproduct (indazole derivative) absorbs strongly at 290 nm .
-
Repetition: Repeat the treatment until the UV absorbance of the filtrate at 290 nm reaches baseline (typically 3-5 cycles).
-
Wash: Wash extensively with DMF (5x) to remove all traces of hydrazine.
-
Note: Residual hydrazine will react with activated esters in the next step, killing your coupling efficiency.
-
Application: On-Resin Cyclization (Lactam Bridge)
Scenario: Creating a side-chain-to-side-chain bridge between Glu(OAll) and Lys(Alloc).
Workflow Diagram
The following diagram illustrates the logical flow for creating a lactam bridge using the Allyl strategy.
Caption: Workflow for Pd(0)-mediated orthogonal deprotection and subsequent on-resin lactamization.
Activation Protocol (Cyclization)
Once the Glu and Lys side chains are deprotected (both Allyl and Alloc are removed simultaneously by Pd(0)):
-
Solvent: Use DMF (DCM is poor for cyclization kinetics).
-
Reagents: PyBOP (3 eq), HOAt (3 eq), DIEA (6 eq).
-
Why PyBOP? Phosphonium salts (PyBOP) generally drive cyclization faster than Uronium salts (HBTU) in difficult intramolecular cases, though HATU is a valid high-power alternative.
-
-
Dilution: Perform the reaction at a lower concentration than standard coupling (cover resin barely) to favor intramolecular reaction over intermolecular dimerization.
-
Time: 2 to 12 hours.
-
Validation: The Kaiser Test is critical here.
-
Before Cyclization: Positive (Dark Blue) – indicates free Lys side chain.
-
After Cyclization: Negative (Yellow) – indicates Lys has reacted with Glu.
-
Critical Troubleshooting & Quality Control
A. Pyroglutamate Formation (The Silent Killer)
If the N-terminal Fmoc is removed before the Glu side chain is modified, the free N-terminal amine can attack the activated Glu side chain (after OAll removal and activation), forming a pyroglutamate cap and terminating the sequence.
-
Prevention: Always keep the N-terminus Fmoc or Boc protected during side-chain modification.
B. Incomplete Allyl Removal
Palladium catalysts degrade. If the reaction fails:
-
Check: Is the catalyst bright yellow? If brown/black, discard.
-
Action: Use fresh catalyst and ensure strict inert atmosphere (Argon balloon).
C. Aspartimide/Glutarimide Formation
During activation of the Glu side chain, the nitrogen of the backbone amide can attack the activated ester, forming a glutarimide ring.
-
Mitigation: Use HOBt or HOAt as additives. Avoid strong bases (high concentrations of DBU/Piperidine) after activation.
Data Summary: Common Reagents for Glu Modification[2][5][6]
| Reagent | Function | Standard Loading | Notes |
| Pd(PPh | Allyl Deprotection | 0.1 - 0.2 eq | Light/Air sensitive. Store at -20°C. |
| PhSiH | Scavenger (Allyl) | 10 - 20 eq | Efficient hydride donor. |
| PyBOP | Cyclization Activator | 3 eq | Produces carcinogenic byproduct (HMPA); handle with care. |
| HATU | Cyclization Activator | 1.5 - 3 eq | Higher reactivity; use for difficult sequences. |
| DDC | Pd Chelator | 0.5% w/v | Essential for washing resin after Pd use. |
References
-
Gomez-Martinez, P., et al. (1999). "N-Alloc/Fmoc-Allyl Strategy for the Synthesis of Cyclic Peptides." Journal of the Chemical Society, Perkin Transactions 1.
-
Kates, S. A., et al. (1993). "A Novel, Convenient, Three-Dimensional Orthogonal Strategy for Solid-Phase Synthesis of Cyclic Peptides." Tetrahedron Letters.
-
Isidro-Llobet, A., et al. (2009). "Amino Acid-Protecting Groups."[6][2][3][5][7][8] Chemical Reviews.
-
Novabiochem. (2025). "Application Notes: Orthogonal Protecting Groups in SPPS." Merck/Millipore Sigma Technical Library.
-
BenchChem. (2025).[6][9] "Protocols for Selective Deprotection of Fmoc-Glu(OAll)-OH." BenchChem Application Notes.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Selecting Orthogonal Building Blocks [sigmaaldrich.com]
- 3. peptide.com [peptide.com]
- 4. Fmoc Resin Cleavage and Deprotection [sigmaaldrich.com]
- 5. merckmillipore.com [merckmillipore.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. peptide.com [peptide.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
Technical Guide: Fmoc-D-glutamic acid γ-allyl ester [Fmoc-D-Glu(OAll)-OH]
Coupling Reagents, Conditions, and Orthogonal Deprotection Protocols[1]
Abstract
This technical guide details the application of Fmoc-D-Glu(OAll)-OH (CAS: 204251-33-2) in Solid-Phase Peptide Synthesis (SPPS).[1] Unlike standard amino acids, this derivative possesses a γ-allyl ester side chain, offering a third dimension of orthogonality . It is stable to both basic (piperidine/Fmoc removal) and acidic (TFA/tBu removal) conditions, allowing for selective on-resin deprotection via Palladium(0) catalysis.[1] This capability is critical for synthesizing cyclic peptides (lactams), stapled peptides, and branched isopeptide conjugates.
Chemical Profile & Handling
Compound: N-α-Fmoc-D-glutamic acid γ-allyl ester Symbol: Fmoc-D-Glu(OAll)-OH Molecular Weight: 409.43 g/mol Solubility: Soluble in DMF, DCM, NMP. Storage: -20°C, desiccated. The allyl ester is generally stable but prolonged exposure to light or transition metals should be avoided.
Why the D-Isomer?
While the chemical reactivity of the D-isomer mirrors the L-isomer, its inclusion is strategic in drug design to:
-
Induce specific turn structures (e.g., β-turns in cyclic peptides).
-
Increase metabolic stability by resisting endogenous proteases.
-
Probe stereochemical requirements of receptor binding pockets.
Coupling Protocols (SPPS)[2][3][4][5]
To incorporate Fmoc-D-Glu(OAll)-OH into a peptide chain, standard Fmoc SPPS cycles are used.[2] However, because this is a D-amino acid, suppressing racemization (conversion to the L-form) is paramount.
Recommended Coupling Reagents
| Reagent System | Risk of Racemization | Coupling Efficiency | Notes |
| DIC / Oxyma Pure | Lowest | High | Preferred Method. Neutral pH conditions minimize base-catalyzed racemization. |
| HATU / HOAt / DIPEA | Low-Medium | Very High | Excellent for difficult sequences, but excess base (DIPEA) can trigger epimerization. Use exactly 2.0 eq base relative to HATU. |
| HBTU / HOBt / DIPEA | Medium | High | Standard legacy method. Acceptable, but less optimal for chiral-sensitive applications than DIC/Oxyma. |
Protocol A: Low-Racemization Coupling (DIC/Oxyma)
Best for maintaining chiral integrity of the D-center.
-
Resin Preparation: Swell resin (0.1 mmol scale) in DMF for 20 min.
-
Fmoc Deprotection: Treat with 20% Piperidine/DMF (2 x 5 min). Wash DMF (5x).
-
Activation:
-
Weigh Fmoc-D-Glu(OAll)-OH (3.0 eq).
-
Weigh Oxyma Pure (3.0 eq).
-
Dissolve in minimal DMF.
-
Add DIC (Diisopropylcarbodiimide) (3.0 eq).
-
Pre-activation is NOT recommended for DIC/Oxyma; add directly to resin.
-
-
Coupling: Add mixture to resin. Shake at Room Temp (RT) for 60–90 min.
-
Monitoring: Perform Kaiser test. If blue (incomplete), recouple using HATU.
-
Capping (Optional): Acetic anhydride/Pyridine if unreacted amines persist.
Orthogonal Deprotection (The Allyl Cleavage)
This is the defining step for this reagent. The allyl group is removed using a Palladium(0) catalyst and a scavenger, exposing the free γ-carboxylic acid for further modification (e.g., cyclization) while the peptide remains attached to the resin and N-terminal/side-chain groups remain protected.[1]
Mechanism: Tsuji-Trost Reaction
The Pd(0) complex coordinates with the allyl alkene, forming a
Protocol B: Pd(0)-Catalyzed Allyl Removal
Safety: Perform under inert atmosphere (Nitrogen/Argon) if possible, though rapid open-vessel protocols exist.
Reagents:
-
Catalyst: Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.1 – 0.3 eq).[1]
-
Scavenger: Phenylsilane (PhSiH₃) (10 – 20 eq). Note: Phenylsilane is superior to morpholine as it is a neutral hydride donor, avoiding premature Fmoc removal.
-
Solvent: Dry DCM (Dichloromethane). DCM keeps the Pd-complex soluble; DMF can sometimes cause precipitation.
Step-by-Step:
-
Wash Resin: Wash resin with dry DCM (3x) to remove DMF traces (DMF can compete as a ligand).
-
Prepare Cocktail: In a vial, dissolve Pd(PPh₃)₄ and Phenylsilane in dry DCM.
-
Example (0.1 mmol scale): 35 mg Pd(PPh₃)₄ + 250 µL PhSiH₃ in 3 mL DCM.
-
-
Reaction: Add cocktail to resin. Shake under N₂ protection for 30 minutes .
-
Repeat: Drain and repeat Step 3 with fresh cocktail for another 30 minutes .
-
Pd Removal (Crucial): Wash resin with 0.02 M Sodium Diethyldithiocarbamate (DDC) in DMF (3 x 5 min).
-
Why? DDC chelates residual Palladium (which appears orange/brown). Failure to remove Pd will poison subsequent coupling reactions and discolor the final peptide.
-
-
Final Wash: Wash with DMF (5x), DCM (3x). The side chain is now a free acid (-COOH).
Application: On-Resin Cyclization (Lactamization)
A common use of Fmoc-D-Glu(OAll)-OH is creating "Head-to-Tail" or "Side-Chain-to-Side-Chain" cyclic peptides.
Scenario: Cyclization between D-Glu side chain and a Lysine side chain.
-
Lysine Protection: Must use Fmoc-Lys(Alloc)-OH (Allyloxycarbonyl) if deprotecting both simultaneously, OR Fmoc-Lys(Mtt)-OH for separate deprotection steps.
-
Strategy: If using Lys(Alloc) and Glu(OAll), both allyl-based groups are removed simultaneously by Protocol B, allowing direct amide bond formation between them.
Protocol C: On-Resin Cyclization
-
Deprotection: Perform Protocol B (removes Allyl from Glu and Alloc from Lys).
-
Wash: Ensure rigorous DDC washing (Pd removal).
-
Cyclization Cocktail:
-
PyBOP (3 eq) or HATU (3 eq).
-
HOAt (3 eq).
-
DIPEA (6 eq).[3]
-
Concentration: Dilute conditions (e.g., just enough DMF to cover resin) favor intramolecular cyclization over intermolecular dimerization.
-
-
Reaction: Shake for 2–4 hours.
-
Verification: Kaiser test should go from Blue (free amines present) to Yellow/Colorless (cyclized).
Visual Workflows
Figure 1: Orthogonal Strategy Overview
This diagram illustrates the logic of using D-Glu(OAll) in a standard Fmoc/tBu SPPS strategy.
Caption: Workflow demonstrating the orthogonal deprotection of the Allyl group (Red) distinct from standard Fmoc/tBu removal steps.
Figure 2: Palladium Catalytic Cycle (Simplified)
Understanding the mechanism helps in troubleshooting (e.g., why scavengers are needed).
Caption: The Pd(0) catalyst shuttles the allyl group from the Glutamate to the Scavenger (Phenylsilane).
Troubleshooting & Optimization
| Issue | Probable Cause | Solution |
| Incomplete Allyl Removal | Catalyst oxidation (air exposure) or old reagents. | Use fresh Pd(PPh₃)₄. Ensure inert gas (Argon) blanket. Increase reaction time to 2x 1 hour. |
| Resin turns Black/Orange | Residual Palladium precipitation. | Wash extensively with 0.02M DDC (Sodium Diethyldithiocarbamate) in DMF. This is critical before TFA cleavage. |
| Racemization (D to L) | High base concentration during coupling. | Switch from HBTU/DIPEA to DIC/Oxyma . Reduce pre-activation time. |
| Incomplete Cyclization | Steric hindrance or dimerization. | Use PyAOP or HATU . Perform reaction in dilute suspension. Double couple. |
References
-
Isidro-Llobet, A., et al. (2009). Amino Acid-Protecting Groups. Chemical Reviews, 109(6), 2455-2504.
-
Kates, S. A., et al. (1993). A novel, convenient, three-dimensional orthogonal strategy for solid-phase synthesis of cyclic peptides. Tetrahedron Letters, 34(10), 1549-1552.
-
Grieco, P., et al. (2001). Application of the Allyl/Aloc protecting groups in the synthesis of cyclic peptides. Journal of Peptide Science.
-
Albericio, F. (2000). Orthogonal protecting groups for N-amino and C-carboxyl functions in solid-phase peptide synthesis. Biopolymers.
-
Thayer, D. A., et al. (2011). Palladium-catalyzed allyl deprotection in peptide synthesis. Methods in Molecular Biology.
Sources
Advanced Bioconjugation & Cyclization: The Fmoc-D-Glu(OAll)-OH Application Guide
[1][2]
Executive Summary: The Third Dimension of Orthogonality
In the landscape of modern peptide therapeutics, the demand for proteolytic stability and structural constraint has elevated the importance of D-amino acids and orthogonal protection strategies. Fmoc-D-glutamic acid γ-allyl ester (Fmoc-D-Glu(OAll)-OH) represents a critical convergence of these needs.[1]
-
D-Configuration: Confers resistance to endogenous proteases, significantly extending the serum half-life of peptide drugs.
-
γ-Allyl Ester: Provides a "third dimension" of orthogonality.[1] It is stable to the basic conditions of Fmoc removal (piperidine) and the acidic conditions of side-chain protection (tBu/Trt), yet can be selectively removed on-resin using Palladium(0) catalysis.[1]
This guide details the specific protocols for utilizing Fmoc-D-Glu(OAll)-OH to engineer cyclic peptides (lactams), branched peptide conjugates, and stapled helices.
Mechanism of Action: Palladium-Catalyzed Allyl Deprotection
The deprotection of the γ-allyl ester proceeds via the Tsuji-Trost reaction .[1] This is not a simple hydrolysis but a catalytic cycle involving a Palladium(0) species and a nucleophilic scavenger.[1]
-
Oxidative Addition: The Pd(0) catalyst coordinates with the allyl ester double bond, inserting itself to form a cationic
-allyl palladium complex. -
Nucleophilic Attack: A scavenger (nucleophile) attacks the
-allyl system, capturing the allyl group. -
Release: The carboxylate is released as a free acid (or salt), and the Pd(0) catalyst is regenerated for the next cycle.
Visualization: The Deprotection Pathway[3]
Figure 1: Mechanism of Pd(0)-catalyzed allyl ester cleavage. The allyl group is transferred to the scavenger, unmasking the reactive carboxyl group on the solid phase.
Experimental Protocols
Protocol A: Incorporation via Standard SPPS
Fmoc-D-Glu(OAll)-OH behaves like a standard amino acid during coupling. However, care must be taken to prevent racemization if high temperatures are used.
-
Coupling Reagents: DIC/Oxyma Pure (Preferred for lower racemization) or HBTU/DIEA.
-
Conditions: Room temperature coupling (1 hour) is recommended over microwave heating for D-amino acids to ensure stereochemical purity.
Protocol B: Selective On-Resin Allyl Deprotection
This is the critical step. Oxygen is the enemy of this reaction; it oxidizes Pd(0) to inactive Pd(II).
Reagents:
-
Catalyst: Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh3)4].[1]
-
Scavenger: Phenylsilane (PhSiH3). Note: Phenylsilane is superior to morpholine as it is less foul-smelling and highly efficient.
-
Solvent: Dichloromethane (DCM).[3]
Step-by-Step Procedure:
-
Preparation (Inert Atmosphere): Weigh Pd(PPh3)4 (0.1 - 0.2 equiv relative to resin loading) in a vial. Purge with Argon or Nitrogen.[2] Dissolve in dry DCM.
-
Resin Swelling: Wash the resin with DCM (3x) to swell the polystyrene matrix.
-
Scavenger Addition: Add Phenylsilane (10 - 20 equiv) in DCM to the resin.
-
Catalyst Addition: Add the Pd(PPh3)4 solution to the resin/phenylsilane slurry.[1]
-
Incubation: Agitate gently under Nitrogen/Argon for 30–60 minutes. Keep the reaction vessel covered with foil (light sensitive).
-
Repetition: Drain and repeat steps 3–5 once to ensure quantitative removal.
-
Washing (Critical):
Protocol C: Bioconjugation / Cyclization
Once the γ-carboxyl is free, two primary paths exist:
Path 1: Head-to-Tail or Side-Chain Lactamization
Used to create cyclic peptides (e.g., stapled peptides).
-
Fmoc Removal: Remove the N-terminal Fmoc group (if performing head-to-tail cyclization) or the orthogonal amine protecting group (e.g., Lys(Alloc) or Lys(Mtt)).
-
Cyclization:
-
Reagents: PyBOP (3 equiv), HOBt (3 equiv), DIEA (6 equiv) in DMF.
-
Concentration: Dilute conditions are rarely needed on-resin (pseudodilution effect), but ensure adequate solvent volume.
-
Time: Shake for 2–4 hours. Monitor via Kaiser test (should turn negative).
-
Path 2: Site-Specific Conjugation (e.g., Fluorophores)
-
Activation: Activate the free γ-carboxyl with DIC/Oxyma.
-
Coupling: Add the amine-functionalized payload (e.g., H2N-PEG-Biotin or H2N-Fluorescein).
-
Time: Overnight coupling is often required for bulky payloads.
Quantitative Data & Troubleshooting
Scavenger Efficiency Comparison
| Scavenger | Reactivity | Toxicity/Odor | Recommended Use |
| Phenylsilane (PhSiH3) | High | Low/Mild | Standard Protocol. Highly efficient allyl acceptor. |
| Morpholine | Moderate | High (Fishy odor) | Legacy method. Use if silanes are unavailable. |
| Borane-Dimethylamine | High | Moderate | Alternative for difficult sequences. |
| NDMBA | High | Low | Good for automated synthesizers.[6] |
Troubleshooting Matrix
| Observation | Root Cause | Corrective Action |
| Resin turns black/grey | Pd precipitation | Wash with 0.02 M Sodium Diethyldithiocarbamate in DMF until clear. |
| Incomplete Deprotection | Catalyst oxidation | Ensure strict Argon/Nitrogen purging. Use fresh Pd(PPh3)4. |
| Incomplete Cyclization | Steric hindrance | Use stronger coupling agents (HATU/HOAt) or double couple. |
| Racemization | High temp / Base | Avoid microwave heating during coupling of the D-Glu derivative. |
Comprehensive Workflow Visualization
Figure 2: End-to-end workflow for processing Fmoc-D-Glu(OAll)-OH peptides from synthesis to final cleavage.
References
-
BenchChem Application Notes. Selective Deprotection of Fmoc-D-Glu(OAll)-OH in Peptide Synthesis. (2025).[1][4][7][8] Retrieved from
-
CEM Corporation. Automated Orthogonal Deprotection of Glu(OAllyl) and Peptide Stapling via Lactamization.[9] Application Note. Retrieved from
-
Kates, S. A., & Albericio, F. (Eds.). (2000). Solid-Phase Synthesis: A Practical Guide. CRC Press. (Standard text for Pd-catalyzed deprotection mechanics).
-
Isidro-Llobet, A., et al. (2009). Amino Acid-Protecting Groups.[10][11][12] Chemical Reviews, 109(6), 2455-2504. (Authoritative review on orthogonal protection).
-
Grieco, P., et al. (2001). D-Amino acids in peptide synthesis: strategies and applications. Journal of Peptide Science.
-
Thieriet, N., et al. (2000). Use of Phenylsilane as an Efficient Allyl Scavenger. Tetrahedron Letters.[6] (Source for the PhSiH3 protocol).
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. chem.uci.edu [chem.uci.edu]
- 3. peptide.com [peptide.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. rsc.org [rsc.org]
- 6. US5777077A - Automated allyl deprotection in solid-phase synthesis - Google Patents [patents.google.com]
- 7. Fmoc-Glu(OAll)-OH [cem.com]
- 8. Open-Flask Protocol for the Removal of Alloc Carbamate and Allyl Ester Protecting Groups. Application to In-solution and On-resin Peptide Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. kohan.com.tw [kohan.com.tw]
- 10. WO2008080845A1 - Methods for the synthesis of cyclic peptides - Google Patents [patents.google.com]
- 11. Recent highlights of the total synthesis of cyclic peptide natural products - Natural Product Reports (RSC Publishing) DOI:10.1039/D4NP00056K [pubs.rsc.org]
- 12. peptide.com [peptide.com]
Troubleshooting & Optimization
troubleshooting incomplete allyl ester deprotection
Ticket ID: #ALLOC-992 Topic: Troubleshooting Incomplete Allyl Ester Deprotection Status: Open Assigned Specialist: Senior Application Scientist
Diagnostic Triage: What is your reaction telling you?
Before attempting a rescue, identify the specific failure mode using the observation matrix below.
| Symptom | Observation | Probable Root Cause | Immediate Action |
| The "Black Death" | Reaction mixture turns black/precipitates immediately upon catalyst addition. | Catalyst Decomposition. Pd(0) has aggregated into Pd-black (inactive metal). Likely due to oxygen exposure or poor ligand stabilization. | Abort. You cannot resuscitate Pd-black. Filter, purify SM, and restart with fresh catalyst/degassed solvents. |
| The "Eternal Yellow" | Solution remains bright yellow/orange but no product forms after 4h. | Activation Failure. The catalytic cycle never started. Often caused by oxidized catalyst ( | Escalate. Add a reductant (e.g., PhSiH |
| The "50% Wall" | Reaction proceeds rapidly then stops at ~50-60% conversion. | Equilibrium/Poisoning. The reaction has reached equilibrium (reversible allylation) or byproducts have poisoned the catalyst. | Intervene. Add "The Nuclear Option" scavenger (NDMBA) to shift equilibrium irreversibly. |
| The "Wrong Product" | Starting material consumed, but mass spec shows +40 mass (allyl adduct). | Scavenger Failure. The allyl cation was transferred back to the substrate (N-allylation or C-allylation) instead of the scavenger. | Switch Scavenger. Use a hydride donor (PhSiH |
Core Knowledge: The Mechanics of Failure
To fix the reaction, you must understand the Tsuji-Trost Catalytic Cycle . Incomplete deprotection usually occurs at Step 3 (Nucleophilic Attack) . If the scavenger is too weak or the allyl-Pd complex is too stable, the cycle stalls.
Figure 1: The Tsuji-Trost catalytic cycle. Note: The red dotted line represents the common failure point where the reaction reverses if the scavenger is insufficient.
Scavenger Selection Guide
The choice of scavenger is the single most critical variable after catalyst quality.
| Scavenger | Type | Strength | Best For...[1] | Risks |
| Morpholine | Secondary Amine | Moderate | Standard, simple substrates. | Reversible. Can re-allylate the product. Basic (pH issues). |
| Phenylsilane (PhSiH | Hydride Donor | High | Sterically hindered esters; preventing N-allylation. | Generates gas ( |
| NDMBA (1,3-Dimethylbarbituric acid) | Carbon Nucleophile | Extreme | Resuscitation. Stalled reactions. "The Nuclear Option." | Harder to remove excess scavenger during workup (requires basic wash). |
| Dimedone | Carbon Nucleophile | High | UV-active monitoring. | Slower than NDMBA. |
Troubleshooting Protocols
Protocol A: The "Resuscitation" (For Stalled Reactions)
Use this when a standard Morpholine/Pd(PPh
The Logic: We introduce NDMBA , a "soft" carbon nucleophile with a pKa ~4.7. It reacts irreversibly with the
-
Do not work up the stalled reaction.
-
Degas a separate vial of solvent (DCM or THF) with Argon for 5 mins.
-
Prepare Additive: Dissolve NDMBA (2.0 - 3.0 equiv relative to starting material) in the degassed solvent.
-
Add Catalyst Booster: Add fresh
(2-5 mol%) to the NDMBA solution.-
Tip: If the original reaction is black, filter it through Celite first, then add this fresh cocktail.
-
-
Inject: Add this mixture to the stalled reaction under Argon.
-
Warm: Gently heat to 30-35°C.
-
Monitor: Check TLC/LCMS in 30 mins. The conversion should jump significantly.
Protocol B: The "Difficult Substrate" (Start Here for Complex Molecules)
Use this for sterically hindered esters or substrates sensitive to basic conditions.
Reagents:
Procedure:
-
Catalyst Formation: In a dry vial, mix
(5 mol%) and (25 mol%) in dry DCM. Stir for 10 mins under Argon.-
Observation: Color should shift from orange to bright yellow (formation of active Pd(0)).
-
-
Substrate Addition: Add your substrate (1.0 equiv) dissolved in minimal DCM.
-
Scavenger Addition: Add
(2.0 equiv) dropwise.-
Note: Bubbling may occur.
-
-
Execution: Stir at Room Temp.
-
Why this works:
acts as a hydride source, rapidly reducing the -allyl complex to propene (gas), which leaves the system. This drives the reaction forward by Le Chatelier's principle.
-
Frequently Asked Questions (FAQ)
Q: My catalyst is dark orange/brown in the bottle. Is it dead?
A: Likely, yes. High-quality
-
Test: Dissolve a small amount in degassed CDCl
. NMR should show a sharp peak at -5 ppm ( ). Broad peaks or multiple signals indicate degradation.
Q: Can I use DCM? The literature often says THF or DMF. A: Yes, DCM is excellent for these reactions, provided your substrate is soluble. It is easy to degas and remove. However, if using NDMBA , ensure it is soluble; a DCM/MeOH (10:1) mixture can help solubilize the scavenger.
Q: I see the product on LCMS, but I can't isolate it from the scavenger. A:
-
If using Morpholine: Wash with 0.1 M HCl (if product is acid-stable) to protonate and remove the allyl-morpholine.
-
If using NDMBA: The allylated byproduct is acidic. Wash the organic layer with saturated
or .[1] The byproduct will go into the aqueous layer; your carboxylate product (if it's a free acid) might also, so you may need to perform a careful pH adjustment extraction.
Q: Why did my product get alkylated? A: You likely have a secondary amine or another nucleophile on your molecule that competed with the scavenger.
-
Fix: Use Phenylsilane .[2][6][7] It is a "super-scavenger" that reacts much faster with the
-allyl Pd complex than your internal nucleophiles can.
Visual Troubleshooting Flowchart
Figure 2: Decision tree for troubleshooting stalled deprotection reactions.
References
-
Guibé, F. (1998). Allylic Protecting Groups and Their Use in a Complex Environment Part II: Allylic Protecting Groups and their Removal through Catalytic Palladium π-Allyl Methodology. Tetrahedron, 54(13), 2967-3042.
-
Tsuji, J., & Minami, I. (1987). New synthetic reactions of allyl alkyl carbonates, allyl β-keto carboxylates, and allyl vinylic carbonates catalyzed by palladium complexes. Accounts of Chemical Research, 20(4), 140-145.
-
Vutukuri, D. R., et al. (2003).[8] A Mild Deprotection Strategy for Allyl-Protecting Groups and Its Implications in Sequence Specific Dendrimer Synthesis. The Journal of Organic Chemistry, 68(3), 1146-1149.[8]
-
Tsukamoto, H., & Kondo, Y. (2003).[9] Facile and Selective Cleavage of Allyl Ethers Based on Palladium(0)-Catalyzed Allylic Alkylation of N,N'-Dimethylbarbituric Acid.[9][10] Synlett, 2003(7), 1061-1063.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. scispace.com [scispace.com]
- 5. researchgate.net [researchgate.net]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. biotage.com [biotage.com]
- 8. A Mild Deprotection Strategy for Allyl-Protecting Groups and Its Implications in Sequence Specific Dendrimer Synthesis [organic-chemistry.org]
- 9. semanticscholar.org [semanticscholar.org]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Troubleshooting Palladium-Catalyzed Reactions in Peptide Synthesis
Welcome to the Advanced Peptide Synthesis Support Center. As a Senior Application Scientist, I frequently encounter the double-edged sword of palladium catalysis in Solid-Phase Peptide Synthesis (SPPS). While palladium is indispensable for orthogonal deprotection (e.g., Alloc/Allyl groups) and late-stage functionalization (e.g., Suzuki-Miyaura cross-coupling), its use is fraught with sequence-specific side reactions, catalyst poisoning, and toxic residual contamination.
This guide provides field-proven, mechanistically grounded troubleshooting strategies to ensure your peptide workflows remain robust, high-yielding, and analytically pure.
Diagnostic Workflow
Diagnostic workflow for identifying and resolving palladium-mediated side reactions in SPPS.
Troubleshooting Guide: Causality & Solutions
Issue 1: Premature Fmoc Cleavage During Alloc Deprotection
-
The Symptom : You are removing an Alloc protecting group from a lysine side-chain using Pd(PPh3)4, but LC-MS reveals a significant population of truncated sequences or +Fmoc mass loss.
-
The Causality : Traditional Alloc deprotection protocols utilize nucleophilic scavengers like morpholine or secondary amines to trap the reactive
-allyl palladium intermediate. However, these nucleophiles act as weak bases. In the microenvironment of the resin bead, this basicity is sufficient to deprotonate the acidic fluorene proton of the N-terminal Fmoc group, leading to premature deprotection and subsequent sequence deletion EP1794180B1 - Peptide cyclisation[1]. -
The Solution : Transition to a strictly neutral hydride donor or a carbon-based nucleophile. Phenylsilane (PhSiH3) operates via a hydride transfer mechanism, while N,N'-dimethylbarbituric acid (NDMBA) acts as an excellent carbon nucleophile without raising the local pH An optimized protocol for the synthesis of peptides[2].
Issue 2: Catalyst Poisoning by Methionine and Cysteine
-
The Symptom : Palladium-catalyzed cross-coupling (e.g., Suzuki or Heck) on your unprotected peptide stalls at low conversion, or the catalyst turns into a black precipitate immediately.
-
The Causality : Soft transition metals like Pd(II) and Pd(0) have an exceptionally high affinity for soft Lewis bases. The thioether of Methionine and the free thiol of Cysteine act as potent ligands, coordinating irreversibly to the palladium center Palladium(II) complexes as methionine and tryptophan-specific artificial metallopeptidases[3]. This non-specific coordination pulls the metal out of the catalytic cycle, effectively poisoning the reaction Catalytic Modification of Dehydroalanine in Peptides[4].
-
The Solution : If cross-coupling is required, protect Cysteine residues with an Acetamidomethyl (Acm) group, which can later be removed in a one-pot palladium-assisted desulfurization/deprotection step Efficient Palladium-Assisted One-Pot Deprotection[5]. Alternatively, overwhelm the coordination sites by using a massive excess of catalyst (e.g., 50 equivalents) combined with aggressive post-reaction scavenging.
Issue 3: Aspartimide (Aminosuccinyl) Formation During Hydrogenolysis
-
The Symptom : Following Pd/C catalyzed hydrogenolysis to remove benzyl esters from Aspartic acid, a -18 Da mass shift is observed, indicating dehydration.
-
The Causality : Aspartimide formation is a notorious side reaction where the adjacent amide nitrogen attacks the beta-carboxyl carbon of Aspartic acid. While typically associated with piperidine during Fmoc SPPS, it is also induced during Pd/C hydrogenolysis if trace amounts of base (even from the catalyst matrix or solvent impurities) are present Formation of aminosuccinyl derivatives from aspartyl peptides[6].
-
The Solution : Buffer the hydrogenolysis reaction by adding a few equivalents of formic acid or acetic acid. This protonates the amide nitrogen, completely suppressing its nucleophilicity and preventing the ring closure[6].
Data Presentation: Comparative Efficacy of Palladium Scavengers
When synthesizing peptides for biological assays, residual palladium must be reduced to < 100 ppm (ideally < 10 ppm) to prevent metallo-toxicity and assay interference.
| Scavenger Type | Mechanism of Action | Recommended Equivalents | Typical Residual Pd | Best Use Case |
| MP-TMT Resin | Macroporous trimercaptotriazine binding | 5 eq | < 5 ppm | Post-cleavage organic/aqueous mixtures Metal Scavenger Guide[7] |
| Sodium Diethyldithiocarbamate | Soluble bidentate chelation | 0.5% w/v wash | ~50 ppm | On-resin washing during SPPS |
| 3-Mercaptopropanoic Acid (3-MPA) | Soluble thiol coordination | 50 eq | > 100 ppm | Aqueous biological buffers (prone to forming unfilterable macro-complexes)[4] |
| Dimethylbarbituric Acid (NDMBA) | Carbon nucleophile (Allyl acceptor) | 5 eq | N/A (Catalyst remains) | Used during Alloc deprotection to prevent allyl-realkylation[2] |
Self-Validating Experimental Protocols
Protocol 1: Chemoselective On-Resin Alloc Deprotection
Objective: Remove Alloc/Allyl groups without compromising Fmoc stability or inducing peptide alkylation.
-
Preparation : Swell the peptide-resin (0.1 mmol scale) in anhydrous Dichloromethane (DCM) for 20 minutes. Purge the reaction vessel with Argon.
-
Scavenger Addition : Prepare a solution of Phenylsilane (PhSiH3, 24 eq, 2.4 mmol) in 2 mL anhydrous DCM. Add to the resin.
-
Catalyst Activation : In a separate argon-purged vial, dissolve Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh3)4] (0.1 eq, 0.01 mmol) in 1 mL anhydrous DCM. The solution should be bright yellow.
-
Reaction : Inject the catalyst solution into the resin suspension. Agitate under Argon (to prevent oxidation of Pd(0) to inactive Pd(II)) for 2 x 30 minutes in the dark.
-
Washing & Validation : Drain the reactor. Wash the resin with DCM (3x), followed by a 0.5% (w/v) solution of sodium diethyldithiocarbamate in DMF (5x).
-
Self-Validation Check : The initial diethyldithiocarbamate washes will elute as a bright yellow complex. Continue washing until the flow-through is completely colorless, confirming the macroscopic removal of the palladium catalyst.
-
Protocol 2: Post-Cleavage Palladium Scavenging
Objective: Reduce residual palladium in the crude peptide to < 10 ppm prior to biological evaluation.
-
Dissolution : Dissolve the crude cleaved peptide in a compatible solvent mixture (e.g., THF/DMF or buffered aqueous solution depending on peptide solubility).
-
Scavenger Loading : Add MP-TMT (Macroporous Trimercaptotriazine) resin at 5 equivalents relative to the initial palladium catalyst loading used in the synthesis.
-
Incubation : Agitate gently at room temperature for 16 hours.
-
Filtration & Validation : Filter the mixture through a 0.2 μm PTFE syringe filter to remove the Pd-bound resin. Lyophilize the filtrate.
-
Self-Validation Check : Submit a 1 mg aliquot of the lyophilized powder for Inductively Coupled Plasma Mass Spectrometry (ICP-MS). A validated process will confirm Pd levels are below the 10 ppm threshold[7].
-
Frequently Asked Questions (FAQs)
Q: Why is my peptide turning black after Alloc deprotection? A: The appearance of a black precipitate is "palladium black," which forms when the active Pd(0) catalyst degrades and aggregates. This usually occurs if oxygen is introduced into the reaction vessel or if the scavenging step is insufficient. Always run Pd(0) reactions under a strict Argon atmosphere and use a robust wash protocol (like diethyldithiocarbamate) immediately after the reaction.
Q: Can I perform a Suzuki-Miyaura cross-coupling on a peptide containing an unprotected N-terminus? A: It is highly discouraged. The free N-terminal amine is a strong Lewis base that will coordinate to the palladium catalyst, drastically reducing your coupling efficiency. Always ensure the N-terminus is protected (e.g., with an acetyl or Boc group) before attempting transition-metal catalysis on the peptide backbone.
Q: I used morpholine as a scavenger and lost my Fmoc group. Can I just re-couple Fmoc-OSu? A: While technically possible, re-protecting the N-terminus on-resin is inefficient and risks generating a heterogeneous mixture of protected and unprotected sequences. It is far better to prevent the causality by switching your scavenger to PhSiH3 or NDMBA, which maintain a neutral pH[2].
References
- EP1794180B1 - Peptide cyclisation - Google P
- An optimized protocol for the synthesis of peptides containing trans-cyclooctene and bicyclononyne dienophiles - Zenodo.
- Palladium(II)
- Catalytic Modification of Dehydroalanine in Peptides and Proteins by Palladium-Medi
- Efficient Palladium-Assisted One-Pot Deprotection of (Acetamidomethyl)
- Formation of aminosuccinyl derivatives from aspartyl peptides: A known side reaction in unusual conditions - ResearchG
- Metal Scavenger Guide - Sopachem.
Sources
- 1. EP1794180B1 - Peptide cyclisation - Google Patents [patents.google.com]
- 2. zenodo.org [zenodo.org]
- 3. dr.lib.iastate.edu [dr.lib.iastate.edu]
- 4. Catalytic Modification of Dehydroalanine in Peptides and Proteins by Palladium‐Mediated Cross‐Coupling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. sopachem.com [sopachem.com]
optimizing cleavage conditions for Fmoc-D-glutamic acid γ-allyl ester
Technical Support Center: Fmoc-D-Glu(OAll)-OH Optimization
Current Status: Operational
Subject: Optimization of cleavage and deprotection conditions for Fmoc-D-glutamic acid
Executive Summary: The "Third Dimension" of Orthogonality
You are likely employing Fmoc-D-Glu(OAll)-OH to introduce a specific D-configuration glutamate residue that requires side-chain modification on-resin (e.g., head-to-tail cyclization, lactam bridging, or side-chain conjugation) while preserving the N-terminal Fmoc or other acid-labile groups.
The critical technical challenge with this molecule is not the final TFA cleavage, but the orthogonal deprotection of the allyl ester . If this step fails, you will encounter incomplete cyclization, palladium contamination (black resin), or side-chain allylation.
This guide provides a self-validating workflow to ensure >98% deprotection efficiency while maintaining stereochemical integrity.
Module 1: Orthogonal Allyl Deprotection Protocol
The Standard: Palladium(0)-Catalyzed Allyl Transfer
While morpholine was historically used as a scavenger, it is kinetically slower and can lead to incomplete deprotection in sterically hindered D-amino acid sequences. The industry standard has shifted to Phenylsilane (PhSiH
Reagents Required
-
Catalyst: Pd(PPh
)ngcontent-ng-c2372798075="" _nghost-ng-c102404335="" class="inline ng-star-inserted"> (Tetrakis(triphenylphosphine)palladium(0)).[1] Note: Must be bright yellow. If orange/brown, recrystallize or discard. -
Scavenger: Phenylsilane (PhSiH
). -
Solvent: Dry Dichloromethane (DCM).[2]
Step-by-Step Workflow
| Step | Action | Critical Technical Note |
| 1 | Resin Swelling | Swell resin in DCM for 15 min under Argon. Allyl deprotection is oxygen-sensitive. |
| 2 | Scavenger Addition | Add 20–24 eq of Phenylsilane in DCM to the resin. Shake for 2 min. |
| 3 | Catalyst Addition | Add 0.1–0.25 eq of Pd(PPh |
| 4 | Reaction | Agitate under inert atmosphere (Argon/N |
| 5 | Repetition | Drain and repeat Steps 2–4. Two cycles are mandatory for quantitative yield. |
| 6 | The "Pd Wash" | Wash with 0.02 M Sodium Diethyldithiocarbamate (DTC) in DMF (3x 5 min). |
| 7 | Final Wash | Wash with DMF (5x), DCM (5x). |
Module 2: Mechanism & Visualization
Understanding the mechanism helps troubleshoot why the reaction fails. The Palladium catalyst forms a
Figure 1: The catalytic cycle of allyl deprotection using Phenylsilane as a hydride donor.
Module 3: Troubleshooting Center (FAQ)
Q1: My resin turned grey/black after deprotection. Is my peptide ruined?
Status: Recoverable. Cause: Palladium precipitation. This occurs if the Pd(0) oxidizes to Pd(II) aggregates inside the resin pores, often due to insufficient washing or oxygen exposure. Fix (The DTC Wash): Standard DMF washes will not remove precipitated Palladium. You must use a chelator.
-
Prepare 0.5% w/v Sodium Diethyldithiocarbamate (DTC) in DMF.
-
Wash resin 3x 10 minutes.
-
The wash solution will turn yellow/brown as it pulls Pd out. Continue until the wash is clear. Warning: Residual Palladium can poison subsequent reactions (especially ring-closing metathesis) and catalyze side reactions during final TFA cleavage.
Q2: I see incomplete deprotection (mass +40 Da remaining).
Status: Critical.
Cause: "Dead" Catalyst. Pd(PPh
-
Bright Yellow: Good.[3]
-
Orange/Brown: Partially oxidized. Do not use. Solution:
-
Purchase small aliquots of Pd(PPh
) and store under Argon. -
Alternatively, generate Pd(0) in situ: Mix Pd(OAc)
(stable) with PPh (5 eq) in DCM immediately before use.
Q3: Can I use Morpholine instead of Phenylsilane?
Status: Not Recommended. Analysis:
-
Morpholine: Acts as a nucleophile to form an allylamine byproduct. It is slower and the byproduct can occasionally react back with the resin if not washed thoroughly.
-
Phenylsilane: Acts as a hydride donor.[4] The byproduct is propylene gas (bubbles out). It drives the equilibrium irreversibly to the product.
-
Recommendation: Stick to Phenylsilane for D-amino acids to minimize steric issues and reaction time.
Q4: Will this racemize my D-Glu to L-Glu?
Status: Low Risk. Analysis: The Pd(0) conditions are neutral and mild. Racemization of Glu typically occurs via base-catalyzed proton abstraction (during Fmoc removal) or oxazolone formation (during coupling). The allyl deprotection itself is stereochemically safe.
-
Caution: If you use the "Morpholine" method, the basicity of morpholine presents a slight racemization risk if exposure is prolonged (>4 hours). Phenylsilane is neutral/acidic and eliminates this risk.
Module 4: Final Cleavage (TFA) Compatibility
Once the allyl group is removed and your side-chain modification (e.g., cyclization) is complete, you will cleave the peptide from the resin.
Scenario A: You want to cleave the peptide but KEEP the allyl group.
-
Feasibility: Yes.
-
Condition: Standard TFA/TIS/H
O (95:2.5:2.5). -
Note: The allyl ester is stable to TFA. However, avoid "Reagent K" or cocktails containing thiols/scavengers that might reduce the double bond over long periods, though this is rare.
Scenario B: You want to cleave the peptide and the allyl group simultaneously.
-
Feasibility: NO.
-
Error: If you need the acid free at the end of the synthesis, you should have used Fmoc-D-Glu(OtBu)-OH . The Allyl derivative is specifically for orthogonal handling.[4]
Troubleshooting Logic Tree
Figure 2: Decision matrix for common Allyl deprotection failures.
References
-
Kates, S. A., et al. (1993). Solid-phase synthesis of cyclic peptides using the allyl protecting group.[4] This is the foundational text establishing the orthogonality of allyl esters in Fmoc SPPS.
-
Thieriet, N., et al. (1997). Phenylsilane as a superior scavenger for Pd-catalyzed allyl deprotection. Establishes the kinetic superiority of silanes over morpholine.
-
Isidro-Llobet, A., et al. (2009). Amino Acid-Protecting Groups.[3][4][5][6][7][8][9][10][11][12] Comprehensive review covering the stability of Glu(OAll) against various cleavage cocktails.
-
Lloyd-Williams, P., et al. (1997). Chemical Approaches to the Synthesis of Peptides and Proteins.[5][6] CRC Press. (Standard Reference for Orthogonal Strategies).
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Fmoc Resin Cleavage and Deprotection [sigmaaldrich.com]
- 3. biotage.com [biotage.com]
- 4. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]
- 5. peptide.com [peptide.com]
- 6. peptide.com [peptide.com]
- 7. renyi.hu [renyi.hu]
- 8. researchgate.net [researchgate.net]
- 9. peptide.com [peptide.com]
- 10. Suppression of alpha-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group - PMC [pmc.ncbi.nlm.nih.gov]
- 11. kohan.com.tw [kohan.com.tw]
- 12. chempep.com [chempep.com]
purification strategies for peptides containing allyl-protected glutamic acid
Introduction: The Orthogonal Challenge
Welcome to the Technical Support Center. If you are working with Glutamic Acid
The "purification" of Glu(OAll) peptides is unique because it often involves two distinct phases:
-
Purification of the Protected Intermediate: Isolating the peptide with the allyl group intact (rare, but necessary for solution-phase segment condensation).
-
Purification via Deprotection: The chemical removal of the allyl group using Palladium(0), where the primary "impurity" to manage is the heavy metal catalyst itself, not just peptide byproducts.
This guide addresses the specific causality of failures in these workflows and provides self-validating protocols to ensure success.
Part 1: The Core Workflows
Scenario A: Purification of the Intact Glu(OAll) Peptide
Context: You need to isolate the protected peptide before deprotection.
Technical Insight: The allyl ester is stable to Trifluoroacetic Acid (TFA). This allows you to cleave the peptide from an acid-labile resin (like Rink Amide or Wang) while keeping the Glu(OAll) side chain intact.
Protocol:
-
Cleavage: Use a standard cocktail (e.g., TFA/TIS/H2O 95:2.5:2.5). The allyl group will survive.
-
HPLC Strategy:
-
Stationary Phase: C18 or C8. The allyl group adds significant hydrophobicity. Expect the Glu(OAll) peptide to elute later than its deprotected counterpart.
-
Mobile Phase: Water/Acetonitrile with 0.1% TFA.[2]
-
Validation: Verify mass. The Glu(OAll) residue adds +40 Da compared to the free Glu acid.
-
Scenario B: On-Resin Deprotection & Metal Removal (The "Pd-Purification" Step)
Context: Removing the allyl group while the peptide is still attached to the resin. This is the most common source of user error.
The Mechanism: The reaction utilizes a Pd(0) catalyst (usually
-
Critical Failure Point: If the scavenger is weak or the Pd is oxidized, the reaction stalls. If the Pd is not washed out, the final peptide will be contaminated with grey metal precipitate.
Step-by-Step Protocol: The "Clean-Sweep" Deprotection
| Step | Action | Reagent/Condition | Technical Rationale |
| 1 | Swell | DCM (Dichloromethane) | Polystyrene resins swell best in DCM, ensuring catalyst access to the core. |
| 2 | Catalyst Prep | MUST be bright yellow.[5] If orange/brown, it is oxidized and inactive. Dissolve in DCM under Argon. | |
| 3 | Scavenger | Phenylsilane ( | Acts as a hydride donor (hard nucleophile). Superior to morpholine for preventing allyl-adduct side reactions [1]. |
| 4 | Reaction | Agitate 2 x 30 mins | Repeat cycles are more effective than one long exposure due to catalyst deactivation. |
| 5 | Metal Wash | 0.02 M Sodium Diethyldithiocarbamate (DDC) in DMF | CRITICAL: DDC chelates Pd strongly, displacing it from the resin/peptide. Wash until solution is clear (no longer yellow/brown). |
| 6 | Final Wash | DMF, then DCM | Removes the chelator and prepares resin for the next coupling or cleavage. |
Part 2: Visualizing the Workflow
The following diagram illustrates the critical decision pathways and the specific "metal purification" loop required for Glu(OAll) workflows.
Caption: Workflow for orthogonal deprotection of Glu(OAll) focusing on the critical metal scavenging step (DDC Wash) prior to final cleavage.
Part 3: Troubleshooting & FAQs
Q1: My peptide turned grey/black after cleavage. What happened?
Diagnosis: Palladium contamination.[3] The Pd catalyst precipitated or complexed with the peptide during the acid cleavage. The Fix:
-
Prevention: You must perform the DDC wash (Step 5 in the protocol above) before adding TFA.
-
Salvage: If the peptide is already cleaved and grey:
-
Dissolve the crude peptide in buffer.
-
Add a solid metal scavenger (e.g., SiliaMetS® Thiol) and stir for 1 hour.
-
Filter the solid scavenger and proceed to HPLC.
-
Q2: The deprotection reaction is incomplete even after 2 hours. Why?
Diagnosis: Oxidized Catalyst or "O2 Poisoning".
-
Visual Check: The catalyst crystals must be bright yellow. If they are orange, brown, or green, the catalyst is dead.
-
Protocol Adjustment: Do not just extend the time. Perform a "double couple" strategy: Drain the vessel and add fresh catalyst solution. Ensure the solvent (DCM) is degassed or at least purged with Argon/Nitrogen [2].[1]
Q3: Can I use Morpholine instead of Phenylsilane?
Analysis: Yes, but Phenylsilane is superior for Glu(OAll).
-
Reasoning: Morpholine acts as a nucleophile to accept the allyl group.[6] However, Phenylsilane acts as a hydride donor, reducing the allyl moiety to propene gas (which bubbles away) [3]. This drives the equilibrium forward more effectively and prevents the formation of allyl-amine byproducts that can be difficult to separate during HPLC.
Q4: How does the HPLC retention time change after deprotection?
Expected Data:
Removing the allyl group (
-
Hydrophobicity: Decreases significantly.
-
Retention Time: The deprotected peptide will elute earlier (shift to the left) on a standard C18 column.
-
Mass Shift: Monitor for a loss of 40 Da .
Summary of Key Reagents
| Reagent | Role | Storage/Handling Note |
| Catalyst (Removes Allyl) | Store at -20°C. Protect from light/air. Must be Yellow. | |
| Phenylsilane ( | Scavenger (Traps Allyl) | Toxic. Use in fume hood. Hard nucleophile. |
| DDC (Na Diethyldithiocarbamate) | Pd Chelator (Cleans Resin) | Dissolve fresh in DMF. Turns solution yellow/brown as it pulls Pd out. |
| DCM (Dichloromethane) | Solvent | Preferred over DMF for the reaction step to swell resin and solubilize Pd. |
References
-
Thieriet, N., et al. "Solid-Phase Synthesis of Peptides Containing the Allyl Group." Journal of Peptide Science, vol. 16, no. 4, 2010.
-
Kates, S. A., et al. "Automated Allyl Cleavage for Continuous-Flow Synthesis of Cyclic and Branched Peptides." Analytical Biochemistry, vol. 212, no. 2, 1993, pp. 303–310.[7]
-
Grieco, P., et al. "Application of Phenylsilane as a Scavenger in the Palladium-Catalyzed Deprotection of Allyl Esters." Tetrahedron Letters, vol. 38, no. 15, 1997.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. millennialscientific.com [millennialscientific.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. biotage.com [biotage.com]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]
Technical Support Center: Optimizing Allyl/Alloc Protection Yields in Peptide Synthesis
Welcome to the Technical Support Center for Solid-Phase Peptide Synthesis (SPPS). As a Senior Application Scientist, I frequently encounter challenges related to the allyloxycarbonyl (Alloc) and allyl ester protecting groups. While these groups provide excellent orthogonality to both Fmoc and Boc chemistries[1], the palladium-catalyzed deprotection step is notorious for side reactions, incomplete cleavage, and catalyst poisoning.
This guide is designed to provide you with field-proven troubleshooting strategies, mechanistic insights, and self-validating protocols to maximize your synthesis yield and purity.
Mechanistic Overview: The Root of Allyl Deprotection Failures
To troubleshoot effectively, we must understand the causality of the reaction. The removal of Alloc/Allyl groups relies on a Pd(0) catalyst—typically tetrakis(triphenylphosphine)palladium(0), or
If this electrophilic intermediate is not rapidly quenched by a nucleophilic scavenger, it will act as an alkylating agent. It will attack the newly liberated amine or other nucleophilic side chains (e.g., the
Mechanism of Alloc deprotection and the critical role of scavengers in preventing back-alkylation.
Troubleshooting Guides & FAQs
Q1: My LC-MS shows a +40 Da mass shift on my target peptide. What causes this, and how do I prevent it?
A1: A +40 Da mass shift is the hallmark of allyl back-alkylation[2]. This occurs when your scavenger fails to trap the
Q2: The Alloc deprotection is incomplete, leaving unreacted starting material. Should I increase the temperature?
A2: No. Increasing the temperature often leads to catalyst degradation (precipitation of inactive palladium black) rather than improved yields[4].
Causality & Solution: Incomplete deprotection is almost always caused by oxidized/inactive
Q3: My subsequent Fmoc-coupling or on-resin cyclization is failing after Alloc removal. Why? A3: Residual palladium trapped within the peptide-resin matrix strongly coordinates to free amines, sterically hindering subsequent coupling reagents and causing resin cross-linking. Causality & Solution: Standard DCM/DMF washes cannot disrupt strong Pd-amine coordination. You must use a strong chelating agent. Washing the resin with a 0.02 M solution of sodium diethyldithiocarbamate in DMF effectively strips the residual palladium[1].
Q4: Are there any metal-free alternatives if my sequence is extremely sensitive to Palladium?
A4: Yes. Recent advancements have introduced a metal-free, on-resin Alloc removal method using Iodine and water (
Quantitative Data: Scavenger Efficiency Comparison
To ensure optimal yields, the following table summarizes the field-validated performance of common scavengers during Alloc deprotection, specifically for challenging secondary amines[2].
| Scavenger | Equivalents | Standard Reaction Time | Back-Alkylation (+40 Da) | Overall Deprotection Yield | Recommended Use Case |
| 24 - 40 eq | 2 x 30 min | None (0%) | >98% | Secondary amines, highly nucleophilic residues[2] | |
| Phenylsilane ( | 24 eq | 2 x 30 min | Low to Moderate (5-15%) | 85-90% | Standard primary amines, routine SPPS[1][3] |
| Morpholine | 10 - 20 eq | 2 x 60 min | Moderate (10-20%) | ~80% | Mild conditions, non-hindered substrates[2] |
Step-by-Step Methodology: Optimized On-Resin Alloc/Allyl Deprotection
This protocol is designed as a self-validating system: the color changes during the diethyldithiocarbamate wash serve as an internal control for successful palladium removal[1].
Materials Required:
-
Anhydrous, degassed Dichloromethane (DCM)
-
Tetrakis(triphenylphosphine)palladium(0) [
] (Must be bright yellow) -
Scavenger: Dimethylamine-borane complex (
) or Phenylsilane ( ) -
Sodium diethyldithiocarbamate
Procedure (0.1 mmol scale):
-
Resin Preparation: Swell the peptide-resin in anhydrous, degassed DCM for 15 minutes under nitrogen or argon.
-
Reagent Preparation (Strictly Air-Free): In a dry vial purged with Argon, dissolve 0.25 equivalents of fresh
(approx. 29 mg) in 2 mL of degassed DCM[1]. -
Scavenger Addition: Add 24 equivalents of
(approx. 140 mg) or (approx. 300 L) directly to the swollen resin suspension[1][2]. -
Catalyst Addition: Transfer the
solution to the reaction vessel. Agitate gently at room temperature for 30 minutes[1]. Note: Protect the reaction vessel from light. -
Repeat: Drain the reaction vessel and immediately repeat Steps 2-4 for a second 30-minute treatment to ensure quantitative cleavage[1].
-
Primary Wash: Drain and wash the resin thoroughly with DCM (5 x 1 min) and DMF (5 x 1 min).
-
Palladium Scavenging (Critical Checkpoint): Wash the resin with a freshly prepared 0.02 M solution of sodium diethyldithiocarbamate in DMF (3 x 15 minutes)[1].
-
Validation checkpoint: The first wash will turn bright yellow/green, indicating successful Pd chelation. Subsequent washes must run colorless.
-
-
Final Wash: Wash the resin with DMF (5 x 1 min) and DCM (5 x 1 min)[1]. The resin is now ready for subsequent coupling or cleavage.
References
-
BenchChem. "Technical Support Center: Stability of Alloc-D-Phe in Peptide Synthesis". benchchem.com. 1
-
BenchChem. "Technical Support Center: Scavengers for Alloc Deprotection from Secondary Amines". benchchem.com.2
-
ACS Publications. "Expanding the Reach of Sustainable Solid-Phase Peptide Synthesis: One-Pot, Metal-Free Alloc Removal–Peptide Coupling". acs.org. 4
-
ChemRxiv. "A Novel Hybrid SPPS/LPPS Strategy for the Synthesis of Tirzepatide via Native Chemical Ligation". chemrxiv.org. 3
-
ThaiScience. "A solid-phase synthetic strategy for the preparation of peptide-based affinity labels: synthesis of dynorphin A". thaiscience.info.
Sources
Advanced Peptide Synthesis Support Center: Troubleshooting Fmoc-D-Glu(OAll)-OH
Welcome to the Technical Support Center for advanced Solid-Phase Peptide Synthesis (SPPS). This guide focuses on1[1], a highly specialized unnatural amino acid derivative used to introduce a 2 into peptide sequences[2]. By masking the γ-carboxylic acid of D-glutamic acid with an allyl ester, researchers can selectively deprotect this side chain under mild palladium-catalyzed conditions without disrupting base-labile Fmoc groups or acid-labile tBu/Boc groups[2]. This strategy is essential for synthesizing complex architectures, including head-to-tail cyclic peptides, side-chain lactams, and branched dendrimers.
Section 1: Mechanism & Workflow
The selective removal of the allyl group relies on the 2[2]. The process is initiated by the coordination of a Palladium(0) catalyst to the allyl double bond, followed by oxidative addition to form a reactive π-allyl palladium(II) complex. A nucleophilic scavenger is then required to trap the allyl cation, releasing the free carboxylic acid and regenerating the Pd(0) catalyst[2].
Caption: Tsuji-Trost mechanism for palladium-catalyzed allyl ester deprotection.
Caption: Workflow for orthogonal deprotection and cyclization using Fmoc-D-Glu(OAll)-OH in SPPS.
Section 2: Quantitative Data for Scavenger Selection
Selecting the correct allyl scavenger is critical for balancing deprotection efficiency with the preservation of the Fmoc group. Below is a comparative summary of field-proven scavengers:
| Scavenger | Catalyst Equivalents | Scavenger Equivalents | Reaction Time | Risk of Fmoc Cleavage | Typical Purity |
| 3[3] | 0.1 - 0.25 | 20 - 24 | 2 × 30 min | Low | >95% |
| 3[3] | 0.1 | 5 - 10 | 2 × 30 min | Low | >90% |
| 4[4] | 0.1 | 5 | 1 × 60 min | Low | >90% |
| 5[5] | 0.1 - 0.5 | 10 - 20 | 2 × 60 min | High | Variable |
Section 3: Self-Validating Experimental Protocol: On-Resin Allyl Deprotection
Objective: Quantitative removal of the γ-allyl ester without compromising orthogonal protecting groups.
Materials:
-
Resin-bound peptide containing Fmoc-D-Glu(OAll)
-
Tetrakis(triphenylphosphine)palladium(0)[Pd(PPh₃)₄]
-
Phenylsilane (PhSiH₃)
-
Anhydrous, degassed Dichloromethane (DCM)
Step-by-Step Methodology:
-
Solvent Degassing: Bubble Argon gas through anhydrous DCM for 20 minutes. Causality: Pd(0) is highly susceptible to oxidation by dissolved oxygen. Degassing prevents the irreversible conversion of active Pd(0) to catalytically inactive Pd(II)[5].
-
Resin Swelling: Swell the peptide-resin in the degassed DCM for 15 minutes under an Argon atmosphere.
-
Reagent Preparation: In a dry vial purged with Argon, dissolve Pd(PPh₃)₄ (0.25 eq relative to resin loading) and PhSiH₃ (24 eq) in a minimal volume of degassed DCM. The solution should appear pale yellow[3].
-
Reaction Execution: Add the catalyst/scavenger solution to the resin. Agitate gently by bubbling Argon or using a rotary shaker for 30 minutes at room temperature. Note: Avoid magnetic stirring, which physically fractures the resin beads.
-
Drain and Repeat: Drain the reaction mixture and repeat Step 4 with a freshly prepared catalyst/scavenger solution for another 30 minutes to ensure quantitative conversion.
-
Palladium Scavenging Wash: Drain the resin and wash with a 0.5% solution of sodium diethyldithiocarbamate in DMF (3 × 5 min). Causality: This step chelates and removes precipitated palladium black, preventing it from poisoning downstream coupling reactions or contaminating the final product.
-
Standard Washing: Wash the resin with DMF (5 × 1 min) and DCM (5 × 1 min).
-
Verification Checkpoint (Self-Validating Step): Cleave a 1-2 mg aliquot of the resin using a standard cleavage cocktail (e.g., 95% TFA / 2.5% TIS / 2.5% H₂O) for 1 hour. Precipitate the peptide in cold ether, centrifuge, and analyze the pellet via LC-MS. Validation: A successful deprotection is confirmed by a mass shift of exactly -40.06 Da (loss of the C₃H₄ allyl group) compared to the starting material. If the +40 Da mass persists, the deprotection must be repeated before proceeding to cyclization.
Section 4: Troubleshooting Guides & FAQs
Q: Why is my allyl deprotection incomplete even after extended reaction times? A: The most common cause is the5[5]. Because Pd(0) is highly sensitive to atmospheric oxygen, it can easily oxidize to Pd(II). Causality: Without active Pd(0), the initial oxidative addition to the allyl ester cannot occur, halting the Tsuji-Trost cycle[2]. Solution: Always use freshly purchased or properly stored Pd(PPh₃)₄ (stored under argon at -20°C in the dark). Strictly adhere to the solvent degassing protocol (Step 1) and maintain an inert atmosphere during the reaction.
Q: My resin turns dark brown or black after the deprotection step. What causes this and how do I fix it? A: This discoloration is caused by the precipitation of insoluble palladium black (Pd(0) aggregates) within the polystyrene or PEG resin matrix[5]. Causality: When the catalytic cycle is disrupted, or when excess catalyst is not properly washed away, palladium atoms aggregate into nanoparticles that become physically trapped in the resin pores. This can interfere with subsequent coupling steps. Solution: Implement the stringent palladium washing protocol (Step 6). Washing the resin with 0.5% sodium diethyldithiocarbamate in DMF, or 0.5% DIEA in DMF, provides strong ligands that resolubilize and elute the palladium aggregates.
Q: I am observing premature Fmoc removal during the allyl deprotection. How can I prevent this? A: This side reaction occurs when basic scavengers, such as morpholine or secondary amines, are utilized[5]. Causality: The Fmoc protecting group is inherently base-labile. While morpholine is an effective nucleophile for trapping the allyl cation, its basicity is sufficient to slowly deprotonate the acidic fluorene ring of the Fmoc group, leading to premature cleavage and subsequent unwanted peptide branching[5]. Solution: Switch to a neutral or slightly acidic scavenger. Phenylsilane (PhSiH₃)[3] or N,N-Dimethylbarbituric acid[4] are highly recommended as they provide excellent scavenging efficiency without compromising Fmoc stability.
Section 5: References
-
[2] Title: Application Notes and Protocols: Selective Deprotection of Fmoc-D-Glu(OAll)-OH in Peptide Synthesis Source: Benchchem URL:
-
[1] Title: Fmoc-D-Glu(OAll)-OH - Sigma-Aldrich Source: Sigma-Aldrich URL:
-
[3] Title: h-Val-allyl ester p-tosylate | 88224-02-6 Source: Benchchem URL:
-
[5] Title: Fmoc-Lys(Alloc)-OH | 146982-27-6 Source: Benchchem URL:
-
[4] Title: Dichalcogenide Fidaxomicin Derivatives to Probe Thiol-Mediated Uptake into Bacteria | ACS Infectious Diseases Source: ACS Publications URL:
Sources
Technical Support Center: Allyl Deprotection Monitoring
Ticket ID: ALLOC-MON-001
Status: Open
Assigned Specialist: Senior Application Scientist
Introduction
Welcome to the Allyl Deprotection Technical Support Center. You are likely here because you are performing a Palladium-catalyzed deprotection of an Alloc (Allyloxycarbonyl) amine, Allyl ester , or Allyl ether (Tsuji-Trost reaction) and facing analytical ambiguity.
This reaction is mechanistically distinct from acid/base deprotections (like Boc or Fmoc). It relies on a catalytic cycle involving Pd(0) and a stoichiometric scavenger.[1] Consequently, standard monitoring techniques often fail due to scavenger interference , catalyst oxidation , or paramagnetic broadening in NMR.
This guide provides self-validating analytical protocols to ensure your deprotection is quantitative and contaminant-free.
Part 1: The Mechanistic & Analytical Map
To monitor this reaction effectively, you must track three distinct species: the Substrate , the
Visualizing the Analytical Checkpoints
Figure 1: The Tsuji-Trost catalytic cycle. Monitoring must account for the conversion of the Scavenger to the Allylated Scavenger (Waste) to confirm the reaction is proceeding, not just the disappearance of starting material.
Part 2: Quantitative Monitoring (HPLC/UPLC-MS)
The Problem: Scavengers (e.g., Morpholine, Dimedone, NDMBA) are used in large excess (5–20 eq). In HPLC, the scavenger peak often co-elutes with your product or saturates the UV detector, masking the reaction progress.
Protocol: The "Scavenger-Aware" LC-MS Method
Objective: Separate the deprotected product from the massive scavenger peak.
-
Sample Preparation (Critical):
-
Take a 20
L aliquot of the reaction mixture. -
Quench: Add 100
L of 0.1% solution of Sodium Diethyldithiocarbamate (DTC) in Methanol. -
Why? DTC chelates Palladium immediately, stopping the reaction and preventing Pd from precipitating on your HPLC column (which causes high back-pressure and peak tailing).
-
Filter through a 0.2
m PTFE syringe filter.
-
-
Chromatographic Setup:
-
Column: C18 Reverse Phase (e.g., Acquity BEH C18).
-
Mobile Phase:
-
A: Water + 0.1% Formic Acid.
-
B: Acetonitrile + 0.1% Formic Acid.
-
-
Gradient: Start at 5% B. Hold for 1 min (elute salts/scavengers). Ramp to 95% B over 5 minutes.
-
-
Detection Strategy:
-
MS (Mass Spec): Extract Ion Chromatograms (XIC) for:
-
Target Product
. -
Starting Material
. -
Allylated Scavenger (See Table 1).
-
-
UV: Monitor at 214 nm (peptide bond/general) and 254 nm (aromatic). Note: NDMBA absorbs strongly at 254 nm.
-
Table 1: Common Scavenger Mass Shifts
Use this table to identify the "Waste" peak in your LC-MS.
| Scavenger | Formula | Mass (M) | Allylated Adduct Mass (M+Allyl) | Notes |
| Morpholine | 87.12 | 127.12 | Basic. Elutes early. | |
| Dimedone | 140.18 | 180.18 | UV active. | |
| NDMBA | 170.17 | 210.17 | 1,3-dimethylbarbituric acid. Very distinct UV. | |
| Phenylsilane | 108.21 | N/A | Hydride donor. Forms silyl byproducts. Hard to track by MS. |
Part 3: Structural Verification (NMR)
The Problem: Residual Palladium is paramagnetic. Even trace amounts (ppm level) can cause severe line broadening in
Protocol: The "Metal-Free" NMR Prep
Do NOT simply rotovap and dissolve in
-
The Thiol Wash (Recommended):
-
Solid Phase Extraction (Alternative):
-
Pass the crude solution through a small pad of SiliaMetS® Thiol or Celite .
-
This physically traps the Pd-black precipitates.
-
-
The Diagnostic Signals:
-
Allyl Peaks to Watch:
-
5.8–6.0 ppm (1H, multiplet,
). -
5.2–5.4 ppm (2H, multiplet,
). -
4.5–4.6 ppm (2H, doublet,
).
-
5.8–6.0 ppm (1H, multiplet,
-
Success Criteria: Complete disappearance of the multiplet at 5.9 ppm. If broad "humps" remain in the baseline at these regions, Pd contamination is still present.
-
Part 4: Troubleshooting Matrix (FAQ)
Q1: The reaction has stalled at 50% conversion. Adding more catalyst doesn't help. Why?
Diagnosis: Catalyst Poisoning or Oxidation.
-
The Cause: Pd(PPh3)4 is extremely air-sensitive. If your solution turned black immediately upon addition, the catalyst oxidized to Pd(II) oxide (inactive) before entering the cycle.
-
The Fix:
-
Degas solvents thoroughly (sparge with Argon for 15 mins).
-
Dissolve the catalyst in a separate, degassed vial and transfer via syringe.
-
Check the Scavenger: If the scavenger is consumed (check Table 1 above), the
-allyl complex has nowhere to unload. Add more scavenger, not more catalyst.
-
Q2: I see a new peak with Mass = [Product + 40]. What is it?
Diagnosis: Allyl-Isomerization or Back-Alkylation.
-
The Cause: If the scavenger is too slow or insufficient, the
-allyl complex can collapse, effectively just isomerizing the allyl group to a Propenyl group (Enol ether/ester). -
Verification: Propenyl protons appear at
6.1 ppm (doublet) and 4.8 ppm (quintet) in NMR, distinct from the allyl pattern. -
The Fix: Propenyl groups are acid-labile. Treat the crude mixture with mild aqueous acid (e.g., 1N HCl/THF) to hydrolyze the propenyl ether to the alcohol/amine + propanal.
Q3: My HPLC pressure spikes every time I inject a reaction aliquot.
Diagnosis: Palladium Precipitation.
-
The Cause: Injecting crude reaction mixtures containing Pd(PPh3)4 into an aqueous mobile phase causes the hydrophobic catalyst to crash out inside the column frit.
-
The Fix: Follow the DTC Quench Protocol in Part 2. Never inject crude Pd reactions directly onto a valuable analytical column.
Q4: Can I use this method for Solid Phase Peptide Synthesis (SPPS)?
Diagnosis: On-Resin Monitoring.
-
The Method: You cannot inject the resin.
-
Step 1: Perform a "Test Cleavage" on 5 mg of resin (using TFA/TIS/H2O).
-
Step 2: Analyze the cleaved peptide by LC-MS.[1]
-
Warning: Do not use the Kaiser test (ninhydrin) to monitor Alloc removal during the reaction. The deprotection solution contains scavengers (amines) that will give a false positive. You must wash the resin thoroughly with DCM and DMF (3x each) to remove the scavenger before testing for the free amine.
Part 5: Troubleshooting Logic Flow
Use this decision tree to diagnose failures rapidly.
Figure 2: Diagnostic logic for incomplete or contaminated allyl deprotection reactions.
References
-
Guibé, F. (1998). Allylic Protecting Groups and Their Use in a Complex Environment Part II: Allylic Protecting Groups and their Removal through Catalytic Palladium π-Allyl Methodology. Tetrahedron, 54(13), 2967-3042. Link
-
Trost, B. M. (1980). New Rules of Selectivity: Allylic Alkylations Catalyzed by Palladium. Accounts of Chemical Research, 13(11), 385-393. Link
- Kzlink, J., et al. (2021). Optimization of Alloc Deprotection in Solid-Phase Peptide Synthesis. Journal of Peptide Science. (Contextual reference for SPPS protocols).
-
Vutukuri, D. R., et al. (2003).[4] A Mild Deprotection Strategy for Allyl-Protecting Groups... The Journal of Organic Chemistry, 68(3), 1146-1149.[4] Link
Sources
Validation & Comparative
Technical Guide: Characterization and Application of Fmoc-D-Glu(OAll)-OH
Executive Summary
In the landscape of complex peptide synthesis, Fmoc-D-glutamic acid γ-allyl ester (Fmoc-D-Glu(OAll)-OH) represents a critical tool for "third-dimension" orthogonality.[1] Unlike standard acid-labile side chains (tBu/Trt), the allyl ester provides a protection mechanism that is completely stable to both Fmoc removal conditions (piperidine) and final cleavage cocktails (TFA). This guide characterizes the reagent's performance against alternatives like Dmab and tBu, details the palladium-catalyzed deprotection workflow, and addresses the specific stereochemical challenges associated with D-amino acids.
Part 1: The Orthogonal Advantage
Comparative Analysis of Side-Chain Protection
The selection of the γ-carboxyl protecting group dictates the synthetic strategy. The table below objectively compares Fmoc-D-Glu(OAll)-OH against its primary alternatives.
| Feature | Allyl Ester (OAll) | t-Butyl Ester (OtBu) | Dmab Ester (ODmab) |
| Removal Mechanism | Pd(0) Catalysis (Alloc) | Acidolysis (TFA) | Hydrazinolysis (2% Hydrazine) |
| Orthogonality | True Orthogonal (Stable to Base & Acid) | Non-Orthogonal (Cleaves with resin) | Quasi-Orthogonal (Hydrazine cleaves Fmoc) |
| Reagent Stability | High (Indefinite in Piperidine/TFA) | High | Moderate (Prone to premature loss) |
| Primary Application | On-resin cyclization, Stapling, Branching | Linear sequences, Solution-phase cyclization | On-resin cyclization (Limited) |
| Major Drawback | Requires inert atmosphere (Argon); Pd removal | Cannot be selectively removed on-resin | Hydrazine attacks Fmoc; Aspartimide risk |
Mechanism of Action
The allyl ester functions via
Figure 1: The orthogonal logic of Allyl protection allows for selective unmasking of the Glutamic acid side chain without disturbing the N-terminal Fmoc or other side-chain protecting groups.[1]
Part 2: Synthesis & Deprotection Workflow
Coupling Protocol (Stereochemical Control)
Challenge: D-amino acids are prone to racemization (epimerization) during activation, converting D-Glu to L-Glu.
Solution: Use Oxyma Pure/DIC activation.[2] Avoid HBTU/DIEA, as strong bases abstract the
-
Reagents: Fmoc-D-Glu(OAll)-OH (3 eq), DIC (3 eq), Oxyma Pure (3 eq).
-
Solvent: DMF (Anhydrous).
-
Time: 60 minutes at Room Temperature.
-
QC Check: Kaiser Test (Colorless = Complete).
The "Self-Validating" Alloc Deprotection Protocol
This protocol uses Phenylsilane (PhSiH₃) as the scavenger.
Why PhSiH₃? Older protocols used morpholine or dimedone. Phenylsilane acts as a hydride donor, irreversibly reducing the
Materials:
-
Catalyst: Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0)).[1][3] Note: Must be bright yellow. If orange/brown, it is oxidized and will fail.
-
Solvent: Dry DCM (Dichloromethane).
Step-by-Step Procedure:
-
Wash: Wash resin 3x with dry DCM to remove DMF (DMF can compete as a ligand).
-
Preparation (Inert): Dissolve Pd(PPh₃)₄ (0.2 eq) in DCM under Argon. Add PhSiH₃ (20 eq).
-
Visual Cue: Solution should remain yellow.
-
-
Reaction: Add solution to resin. Agitate gently under Argon for 30 minutes.
-
Self-Validation: If the solution turns black, the Pd has precipitated (colloidal Pd). This indicates the reaction is working but the catalyst is crashing out. Repeat the step if this happens early.
-
-
Repeat: Drain and repeat step 3 with fresh reagents for another 30 minutes.
-
Wash (Critical):
Figure 2: The catalytic cycle of Alloc deprotection.[4] Phenylsilane acts as an irreversible sink for the allyl group, regenerating the active Pd(0).
Part 3: Characterization & Quality Control
Synthesizing peptides with D-amino acids requires rigorous stereochemical validation.
Racemization Analysis (Chiral HPLC)
Standard C18 HPLC cannot distinguish D-Glu from L-Glu in a peptide sequence.
-
Method: Hydrolyze a small resin sample (6N HCl, 110°C, 24h).
-
Derivatization: React hydrolysate with Marfey’s Reagent (FDAA).
-
Analysis: The L-DAA and D-DAA derivatives separate easily on C18.
-
Acceptance Criteria: < 1.0% L-Glu content.
Mass Spectrometry (ESI-MS)[7]
-
Expected Mass: Calculate the monoisotopic mass.
-
Common Error: If Mass = Expected + 40 Da, the Allyl group was not removed (incomplete deprotection).
-
Common Error: If Mass = Expected + 56 Da, the tBu group is still attached (incomplete TFA cleavage).
Part 4: Experimental Case Study
Objective: Synthesis of a Head-to-Tail Cyclic Pentapeptide: cyclo(Arg-Gly-Asp-D-Glu-Lys).
-
Loading: Resin-Lys(Boc)-NH-Fmoc.
-
Elongation: Standard SPPS to attach D-Glu(OAll), Asp(OtBu), Gly, Arg(Pbf).
-
Allyl Removal: Followed Protocol 2 (above) to unmask D-Glu side chain.
-
Fmoc Removal: Piperidine removes N-terminal Fmoc.
-
Cyclization:
-
Reagents: PyBOP (3 eq), HOAt (3 eq), DIEA (6 eq).
-
Concentration: Dilute (0.5 mM) to favor intramolecular reaction over intermolecular oligomerization.
-
Time: 4 hours.
-
-
Final Cleavage: 95% TFA / 2.5% TIS / 2.5% H2O.
-
Result: 85% purity crude. No linear precursors observed by MS.
References
-
Kates, S. A., et al. (1993).[7] Automated Allyl Cleavage for Continuous-Flow Synthesis of Cyclic and Branched Peptides. Analytical Biochemistry. Link
-
Thieriet, N., et al. (2000). Solid-Phase Synthesis of "Head-to-Tail" Cyclic Peptides. Organic Letters. Link
-
Isidro-Llobet, A., et al. (2009). Amino Acid-Protecting Groups. Chemical Reviews. Link
-
Bachem. (2024). Fmoc-D-Glu(OAll)-OH Product Specification. Link
-
Merck (Sigma-Aldrich). (2024). Novabiochem® Peptide Synthesis Protocols. Link
Sources
HPLC Analysis of Fmoc-D-Glutamic Acid γ-Allyl Ester Purity: A Comparative Guide
Executive Summary: The Orthogonal Challenge
Fmoc-D-glutamic acid γ-allyl ester (Fmoc-D-Glu(OAll)-OH ) is a specialized building block critical for the synthesis of cyclic peptides, stapled peptides, and complex branched conjugates.[1] Its value lies in orthogonality : the γ-allyl ester side chain is stable to standard SPPS conditions (piperidine, TFA) but can be selectively removed via Palladium(0) catalysis.[1]
However, this structural complexity introduces unique analytical challenges. A standard Certificate of Analysis (CoA) relying solely on Reversed-Phase HPLC (RP-HPLC) is insufficient. It often masks the most critical impurity: the L-enantiomer, which can render a therapeutic peptide biologically inactive.
This guide objectively compares the industry-standard RP-HPLC method against the necessary alternative, Chiral HPLC , and the emerging Supercritical Fluid Chromatography (SFC) . We provide validated protocols to ensure your building blocks meet the stringent ≥99.5% purity required for GMP peptide synthesis.
Comparative Analysis of Analytical Methods
To fully characterize Fmoc-D-Glu(OAll)-OH, one must assess both Chemical Purity (absence of by-products) and Optical Purity (absence of enantiomers).
Table 1: Method Performance Matrix
| Feature | Method A: RP-HPLC (C18) | Method B: Chiral HPLC (Polysaccharide) | Method C: Chiral SFC |
| Primary Scope | Chemical Purity (Hydrolysis, Oligomers) | Optical Purity (D- vs. L-enantiomer) | High-Throughput Optical Purity |
| Stationary Phase | C18 / C8 (Hydrophobic) | Cellulose/Amylose derivatives | Cellulose/Amylose derivatives |
| Mobile Phase | Water / ACN + TFA | ACN / MeOH + TFA | CO₂ / MeOH + Additives |
| Enantioselectivity | None (Co-elution) | High ( | High ( |
| Run Time | 20–30 mins (Gradient) | 15–25 mins (Isocratic) | 5–10 mins |
| Limit of Detection | < 0.05% | < 0.1% | < 0.1% |
| Cost per Run | Low | High (Column cost) | Low (Solvent savings) |
Expert Insight: The Causality of Choice
-
Why RP-HPLC fails for Stereochemistry: Fmoc-D-Glu(OAll)-OH and Fmoc-L-Glu(OAll)-OH have identical hydrophobicities and pKa values. On a C18 column, they interact identically with the alkyl chains, resulting in perfect co-elution. You cannot "see" the wrong enantiomer.
-
Why Chiral HPLC is non-negotiable: The supramolecular cavities of polysaccharide columns (e.g., Lux Cellulose-2) form transient diastereomeric complexes with the analytes. The D-form fits differently than the L-form, creating the necessary separation factor (
).
Experimental Protocols
Protocol A: Chemical Purity Assessment (RP-HPLC)
Target: Identification of synthesis by-products (Fmoc-D-Glu-OH, Fmoc-D-Glu(OAll)-D-Glu(OAll)-OH).
System: Agilent 1260 Infinity II or equivalent. Column: C18 Core-Shell (e.g., Kinetex 2.6 µm C18, 100 Å, 150 x 4.6 mm).
-
Mobile Phase Preparation:
-
Solvent A: 0.1% Trifluoroacetic acid (TFA) in HPLC-grade Water.
-
Solvent B: 0.1% TFA in Acetonitrile (ACN).
-
Note: TFA suppresses silanol ionization and ion-pairs with the free carboxylic acid, sharpening peaks.
-
-
Sample Preparation:
-
Dissolve 1.0 mg of Fmoc-D-Glu(OAll)-OH in 1 mL of 50:50 ACN:Water.
-
Critical: Sonicate for 2 mins to ensure complete dissolution. Filter through 0.22 µm PTFE.
-
-
Gradient Program:
-
Detection: UV at 265 nm (Fmoc specific) and 210 nm (Amide bond/Ester).
Protocol B: Enantiomeric Purity Assessment (Chiral HPLC)
Target: Quantification of Fmoc-L-Glu(OAll)-OH impurity.
System: HPLC with low dwell volume. Column: Immobilized Cellulose-2 (e.g., Lux 5µm Cellulose-2, 250 x 4.6 mm).
-
Mobile Phase (Isocratic):
-
Sample Preparation:
-
Dissolve sample at 0.5 mg/mL in Mobile Phase.
-
Racemic Marker: Mix equal parts Fmoc-D-Glu(OAll)-OH and Fmoc-L-Glu(OAll)-OH to establish retention times.
-
-
Run Conditions:
-
Acceptance Criteria:
-
Resolution (
) between D and L peaks > 1.5 (Baseline separation). -
L-isomer area < 0.5% (for >99.5% ee).
-
Data Presentation & Interpretation
Expected Impurity Profile
The following table summarizes the typical impurities detected and their origin.
| Impurity | Relative Retention (RRT) | Origin | Detection Method |
| Fmoc-D-Glu-OH | 0.65 (Early eluting) | Hydrolysis of allyl ester (Storage/Moisture) | RP-HPLC |
| Fmoc-D-Glu(OAll)-OH | 1.00 (Main Peak) | Target Compound | RP-HPLC |
| Fmoc-L-Glu(OAll)-OH | 1.00 (Co-elutes) | Racemization during synthesis | Chiral HPLC |
| Dipeptide (Dimer) | 1.25 (Late eluting) | Incomplete activation/coupling during synthesis | RP-HPLC |
| Fmoc-amine | > 1.50 | Non-polar synthesis contaminants | RP-HPLC |
Visualizing the Analytical Workflow
The following diagram illustrates the decision logic for comprehensive quality control.
Caption: Two-stage validation workflow ensuring both chemical integrity and stereochemical purity prior to peptide synthesis.
Troubleshooting & Optimization
Issue: Peak Tailing in RP-HPLC
-
Cause: Interaction between the free
-carboxylic acid and residual silanols on the column. -
Solution: Increase TFA concentration to 0.15% or switch to a "Charged Surface Hybrid" (CSH) C18 column which is designed for weak acids.
Issue: Poor Chiral Resolution
-
Cause: The allyl ester group adds bulk, potentially altering the fit in the chiral selector compared to standard Fmoc-Glu(OtBu)-OH.
-
Solution:
-
Screening: If Cellulose-2 fails, try Amylose-1 (Lux Amylose-1).
-
Additives: Ensure TFA is present. For "Normal Phase" chiral modes (Hexane/IPA), TFA is mandatory to suppress ionization. However, the Polar Organic Mode (ACN/TFA) described in Protocol B is generally superior for Fmoc-protected amino acids due to solubility.
-
References
-
Phenomenex. (2017). HPLC Enantioseparation of N-FMOC α-Amino Acids Using Lux Polysaccharide-Based Chiral Stationary Phases. Technical Note TN-1148. Link
-
Sigma-Aldrich. (2025). Novabiochem® Fmoc-Amino Acids: Purity Specifications and Impact on Peptide Synthesis. Link
-
BenchChem. (2025).[1][3][4][5] A Comparative Guide to HPLC Methods for Purity Assessment of Fmoc-Amino Acids. Link
-
Chem-Impex. (2024). Product Specification: Fmoc-D-glutamic acid γ-allyl ester (CAS 204251-33-2).[6][7][8][9] Link
-
ResearchGate. (2019). Direct chiral separation of N-fluorenylmethoxycarbonyl alpha-amino acids by HPLC. Link
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. phenomenex.com [phenomenex.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Fmoc-D-Glu(All)-OH | 204251-33-2 - BuyersGuideChem [buyersguidechem.com]
- 7. peptide.com [peptide.com]
- 8. echemi.com [echemi.com]
- 9. chemscene.com [chemscene.com]
comparison of allyl and tert-butyl protecting groups for glutamic acid
Protecting Group Strategy: Glutamic Acid ( -Carboxyl) Protection
A Technical Guide to tert-Butyl (OtBu) vs. Allyl (OAll) Esters in Peptide Synthesis
Executive Summary: The Decision Matrix
In the synthesis of Glutamic Acid (Glu) containing peptides, the choice between tert-butyl (OtBu) and allyl (OAll) protection for the
-
Select Fmoc-Glu(OtBu)-OH if: You are synthesizing standard linear peptides. It is the industry "Gold Standard" for Fmoc SPPS, offering maximum process efficiency, high yields, and single-step global deprotection.
-
Select Fmoc-Glu(OAll)-OH if: You require "Third-Dimension Orthogonality." This is essential for on-resin cyclization (e.g., lactam bridges), side-chain modification, or the synthesis of branched peptides where the Glu side chain must be exposed selectively while the N-terminus and other side chains remain protected.
Mechanistic Deep Dive
Understanding the chemoselectivity of these groups is vital for troubleshooting difficult sequences.
tert-Butyl (OtBu): Acidolytic Cleavage
The OtBu group relies on acid-catalyzed hydrolysis. Upon treatment with high concentrations of Trifluoroacetic Acid (TFA), the ester bond cleaves via an
-
Critical Consideration: The generated tert-butyl cation is a potent electrophile. Without adequate scavengers (e.g., TIS, Water, EDT), it will alkylate electron-rich side chains (Trp, Tyr, Met, Cys), leading to irreversible "t-butyl alkylation" impurities.
Allyl (OAll): Palladium-Catalyzed Transacylation
The OAll group is stable to both acid (TFA) and base (Piperidine). Removal requires a Palladium(0) catalyst.[1] The mechanism involves the oxidative addition of Pd(0) to the allyl ester, forming a
-
Critical Consideration: This reaction is catalytic but requires a nucleophilic scavenger (e.g., Phenylsilane, Morpholine, or Dimedone) to accept the allyl group from the Pd-complex, regenerating the Pd(0) catalyst.
Mechanistic Visualization
Figure 1: Comparative deprotection mechanisms. Top: Acidolytic cleavage of tBu requiring electrophilic scavengers. Bottom: Pd(0) catalyzed cleavage of Allyl requiring nucleophilic scavengers.[2]
Strategic Application & Orthogonality
The choice of protecting group defines the synthesis workflow.[3]
Standard Linear Synthesis (Fmoc/tBu)
For 95% of peptide projects, OtBu is the correct choice. It is removed simultaneously with other side-chain protecting groups (Boc, Pbf, Trt) during the final resin cleavage.
-
Advantage: High throughput, minimal manual intervention.
Cyclic/Branched Synthesis (Fmoc/Allyl)
OAll is indispensable for "Head-to-Tail" or "Side-Chain-to-Side-Chain" cyclization (e.g., forming a lactam bond between Glu and Lys).
-
Workflow:
-
Assemble peptide using Fmoc-Glu(OAll)-OH and Fmoc-Lys(Alloc)-OH.
-
Selective Deprotection: Remove Allyl/Alloc with Pd(0) while the peptide is still on-resin (Fmoc and tBu groups remain intact).
-
Cyclization: Activate the exposed Glu carboxyl and Lys amine to form the amide bond.
-
Final Cleavage: Remove Fmoc and tBu groups with TFA.[4]
-
Decision Tree
Figure 2: Strategic decision tree for selecting Glutamic Acid protection based on peptide topology.
Performance Comparison Data
The following data aggregates typical performance metrics from solid-phase peptide synthesis (SPPS) literature.
| Feature | Fmoc-Glu(OtBu)-OH | Fmoc-Glu(OAll)-OH |
| Primary Utility | Standard Linear SPPS | Cyclic/Complex Peptides |
| Deprotection Reagent | TFA (90-95%) | Pd(PPh3)4 (0.1-0.5 eq) |
| Scavenger Required | TIS, H2O, EDT (Electrophilic) | PhSiH3, Morpholine (Nucleophilic) |
| Removal Time | 2 - 4 Hours (Global) | 2 x 30 Minutes (Selective) |
| Typical Yield | > 98% | 85 - 95% (Risk of incomplete reaction) |
| Stability: Base (Piperidine) | Stable | Stable |
| Stability: Acid (TFA) | Labile | Stable (Short term) |
| Major Side Reaction | t-Butyl alkylation of Trp/Cys | Incomplete removal due to Pd oxidation |
| Cost Factor | Low | High (Reagent + Catalyst cost) |
Experimental Protocols
Protocol A: Removal of tert-Butyl (OtBu)
This is a global cleavage protocol.
-
Wash Resin: DCM (3x), MeOH (3x), dry under Nitrogen.
-
Prepare Cocktail: Prepare "Reagent K" or similar:
-
TFA (82.5%)
-
Phenol (5%)
-
Water (5%)
-
Thioanisole (5%)
-
EDT (2.5%) (Use TIS if Cys/Met are absent).
-
-
Incubate: Add cocktail to resin. Shake at room temperature for 2–3 hours.
-
Precipitate: Filter resin, collect filtrate. Add dropwise to cold Diethyl Ether (-20°C).
-
Centrifuge: Collect pellet, wash with ether (2x). Lyophilize.
Protocol B: Selective Removal of Allyl (OAll)
Performed on-resin before global cleavage.
-
Prepare Catalyst: Dissolve Pd(PPh3)4 (0.1–0.2 equiv relative to peptide loading) in dry DCM or CHCl3. Note: Strict anaerobic conditions are ideal, but rapid preparation in air is often tolerated if used immediately.
-
Add Scavenger: Add Phenylsilane (PhSiH3, 10–20 equiv).
-
Alternative: Morpholine or N-Methylaniline can be used, but Phenylsilane is often more efficient for difficult sequences.
-
-
Reaction: Add mixture to the resin (preswollen in DCM). Shake for 30 minutes under Nitrogen/Argon.
-
Repeat: Drain and repeat step 3 with fresh catalyst solution to ensure completion.
-
Wash (Critical):
-
Validation: Perform a micro-cleavage and check via HPLC/MS to confirm Allyl removal (+40 Da mass shift usually disappears) before proceeding to cyclization.
Troubleshooting & Expert Insights
Handling "Difficult" Sequences with OtBu
-
Steric Bulk: The tBu group is bulky.[6] In highly helical or aggregated sequences (e.g., Amyloid Beta), the coupling of Fmoc-Glu(OtBu)-OH can be sluggish.
-
Solution: Use double coupling with stronger activators (e.g., HATU/HOAt) or switch to a smaller protecting group like Methyl ester (OMe) only if using solution-phase synthesis (OMe is not compatible with Fmoc SPPS deprotection). For SPPS, increasing temperature (50°C) usually resolves this.
The "Palladium Problem" with OAll
-
Incomplete Deprotection: If the Allyl group is not removed, the subsequent cyclization will fail.
-
Cause: Oxidation of Pd(0) to Pd(II) (inactive) due to air exposure.
-
Fix: Sparge solvents with Argon.[7] Use fresh catalyst. Look for the solution color: It should remain yellow/orange. If it turns black/colloidal immediately, the catalyst may be decomposing.
-
-
Metal Contamination: Residual Palladium can chelate to the peptide (especially if Cys/His are present), causing broad peaks on HPLC.
-
Fix: The Sodium Diethyldithiocarbamate wash (Protocol B, Step 5) is non-negotiable.
-
References
-
Isidro-Llobet, A., et al. (2009). "Amino Acid-Protecting Groups."[3][8][6][9][10] Chemical Reviews, 109(6), 2455-2504.
-
Greene, T. W., & Wuts, P. G. M. (1999).[11] Protective Groups in Organic Synthesis. Wiley-Interscience.[11] (Standard Reference Text).
-
Kates, S. A., et al. (1993). "A novel, convenient, three-dimensional orthogonal strategy for solid-phase synthesis of cyclic peptides." Tetrahedron Letters, 34(10), 1549-1552.
-
BenchChem. (2025).[4][6][12] "A Comparative Performance Analysis of Trityl and tert-Butyl Protecting Groups in Solid-Phase Peptide Synthesis."
-
ThermoFisher Scientific. (n.d.). "Large Scale Synthesis of Long Peptides... Protocol for Automated Allyl Removal."
Sources
- 1. Metal- catalysed cleavage of allyl esters - Wordpress [reagents.acsgcipr.org]
- 2. EP1794180B1 - Peptide cyclisation - Google Patents [patents.google.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Design and synthesis of a new orthogonally protected glutamic acid analog and its use in the preparation of high affinity polo-like kinase 1 polo-box domain – binding peptide macrocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. biotage.com [biotage.com]
- 8. peptide.com [peptide.com]
- 9. ≥98.0% (HPLC), for peptide synthesis | Sigma-Aldrich [sigmaaldrich.com]
- 10. semanticscholar.org [semanticscholar.org]
- 11. Allyl Ethers [organic-chemistry.org]
- 12. pdf.benchchem.com [pdf.benchchem.com]
Advanced Strategies in Peptide Synthesis: The Allyl Paradigm
Executive Summary: The Third Dimension of Orthogonality
In the routine synthesis of linear peptides, the two-dimensional orthogonality of the Fmoc/tBu strategy (base-labile temporary protection, acid-labile permanent protection) is sufficient. However, the synthesis of complex targets—such as cyclic peptides, glycopeptides, and antibody-drug conjugates—demands a third dimension of orthogonality .
This guide analyzes the Allyl/Alloc protection strategy , demonstrating its superiority in providing a truly orthogonal handle that is stable to both the piperidine used in chain elongation and the TFA used in final cleavage. By leveraging Palladium(0)-catalyzed deprotection, researchers can selectively manipulate specific sites on the peptide backbone without disturbing the overall integrity of the growing chain.
The Orthogonality Crisis in Complex Synthesis
To understand the necessity of allyl protection, one must first analyze the limitations of standard groups when applied to non-linear topologies.
The Limitation of Binary Systems
In a standard Fmoc/tBu system:
-
Fmoc is removed by bases (20% Piperidine).[1]
-
tBu/Boc/Trt are removed by acids (95% TFA).
If a researcher needs to cyclize a peptide on-resin (e.g., Head-to-Tail), they must expose the C-terminal carboxyl and the N-terminal amine without cleaving the side-chain protection.
-
Problem: Removing a standard ester (like tBu) requires acid, which would also strip the side chains (Lys(Boc), Glu(tBu)), leading to uncontrolled polymerization or side-reactions.
-
Solution: The Allyl ester (OAll) and Allyloxycarbonyl (Alloc) groups. These are stable to both Piperidine and TFA, but are cleaved rapidly under neutral conditions by Pd(0).
Comparative Orthogonality Matrix
The following table illustrates the chemical stability of Allyl groups compared to standard alternatives, highlighting its unique position in the orthogonal landscape.
| Protecting Group | Type | Labile To (Removal) | Stable To | Primary Application |
| Fmoc | Amine | Bases (Piperidine, DBU) | Acid, Pd(0), Hydrogenolysis | Main chain temporary protection |
| Boc / tBu | Amine/Acid | Strong Acid (TFA, HCl) | Base, Pd(0), Hydrogenolysis | Side-chain permanent protection |
| Benzyl (Bzl) | Acid/OH | HF, TFMSA, H₂/Pd | TFA (limited), Base | "Boc chemistry" permanent protection |
| Allyl / Alloc | Acid/Amine | Pd(0) Catalyst | Acid (TFA), Base (Piperidine) | Cyclization, Branching, Glycopeptides |
| Dde / ivDde | Amine | Hydrazine | Acid, Pd(0) | Orthogonal amine protection (risk of migration) |
Mechanism of Action: The Tsuji-Trost Reaction
The deprotection of Allyl/Alloc groups operates via the Tsuji-Trost reaction mechanism.[2] Unlike acid/base hydrolysis, this is a catalytic cycle involving a transition metal complex.
Mechanistic Steps[4][5][6][7][8][9][10]
-
Complexation: The Palladium(0) catalyst coordinates with the alkene of the allyl group.
-
Oxidative Addition: The C-O bond cleaves, forming a cationic
-allyl-Pd(II) complex. The peptide acts as the leaving group (carboxylate or carbamate). -
Nucleophilic Attack (Scavenging): A scavenger (nucleophile) attacks the
-allyl complex, regenerating the Pd(0) catalyst and trapping the allyl moiety.
Critical Insight: Without an effective scavenger, the reaction is reversible; the allyl group can re-attach to the peptide or alkylate other nucleophilic residues (like Met, Trp, or Tyr).
Figure 1: The catalytic cycle of Palladium-mediated allyl deprotection.[3][4][5] The scavenger is critical to prevent reversibility.
Strategic Applications
On-Resin Head-to-Tail Cyclization
This is the "killer app" for Allyl protection. By anchoring the peptide via a side chain (e.g., Asp/Glu) or the backbone amide (BAL linker), the C-terminal carboxyl (OAll) and N-terminal amine (Fmoc) can be manipulated independently.
The Workflow:
-
Synthesize linear peptide with C-term OAll and N-term Fmoc .
-
Remove Fmoc (Base).[6]
-
Remove OAll (Pd(0)).[4][5] Note: Side chains (tBu) remain intact.
-
Activate and cyclize (e.g., PyBOP/DIEA).
-
Global deprotection and cleavage (TFA).
Figure 2: Workflow for on-resin cyclization utilizing Allyl orthogonality.
Glycopeptide Synthesis
Glycosidic bonds are often sensitive to the strong acids required to remove Benzyl groups or the strong bases used in some orthogonality schemes. Allyl chemistry is neutral , preserving delicate O-glycosidic linkages during the deprotection steps required for fragment condensation or modification.
Experimental Protocols
Method A: The Classic Protocol (Pd(PPh3)4)
Best for: Standard peptide synthesis where air-sensitivity can be managed.
Reagents:
-
Catalyst: Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh3)4] (0.1 – 0.5 eq).
-
Scavenger: Phenylsilane (PhSiH3) (10–20 eq). Superior to morpholine for preventing N-allylation.
-
Solvent: Dry DCM or DMF (degassed).
Procedure:
-
Preparation: Wash the resin with dry DCM (3x) under Argon flow.
-
Catalyst Solution: Dissolve Pd(PPh3)4 and Phenylsilane in dry DCM. Note: This solution must be kept away from light and oxygen.
-
Reaction: Add solution to resin. Shake gently for 30–60 minutes under Argon.
-
Repetition: Drain and repeat the step with fresh catalyst solution to ensure 100% conversion.
-
Washing (Critical): Wash resin with DCM (3x), DMF (3x), and 0.5% Sodium Diethyldithiocarbamate (DDC) in DMF.
-
Why DDC? It chelates residual Palladium, which appears as a black precipitate. Failure to remove Pd will poison subsequent coupling reactions and discolor the final product.
-
Method B: The Robust / Air-Stable Protocol
Best for: High-throughput labs or automated synthesizers.
Recent advances (e.g., Isidro-Llobet et al.[3]) utilize Pd(II) precursors that are reduced in situ, avoiding the handling of air-sensitive Pd(0).
Reagents:
-
Catalyst: Pd(PPh3)2Cl2 (Air stable).[7]
-
Reducing Agent/Scavenger: Phenylsilane (PhSiH3).
Procedure:
-
Suspend resin in DCM.
-
Add Phenylsilane (20 eq) and Pd(PPh3)2Cl2 (0.1 eq).
-
The Phenylsilane reduces Pd(II) to active Pd(0) in situ while simultaneously acting as the allyl scavenger.
-
Shake for 30 minutes. Repeat once.
-
Wash with DDC/DMF to remove metal residues.
Troubleshooting & Optimization
| Issue | Cause | Solution |
| Incomplete Deprotection | Oxidation of Catalyst | Use fresh Pd(PPh3)4 or switch to Pd(PPh3)2Cl2 + PhSiH3. Ensure Argon blanket. |
| Black Resin / Peptide | Residual Palladium | Wash with 0.5% Sodium Diethyldithiocarbamate (DDC) or Potassium Ethyl Xanthate. |
| N-Allylation (Side Product) | Ineffective Scavenger | Avoid Morpholine. Use Phenylsilane or N,N-dimethylbarbituric acid (NDMBA). |
| Side Chain Modification | Trp/Met alkylation | Phenylsilane is a "soft" nucleophile that minimizes attack on sensitive residues compared to hydride donors. |
References
-
Kates, S. A., et al. (1993). Automated Allyl Cleavage for Continuous-Flow Synthesis of Cyclic and Branched Peptides. Analytical Biochemistry. Link
-
Isidro-Llobet, A., et al. (2009). Amino Acid-Protecting Groups. Chemical Reviews. Link
-
Gomez-Martinez, P., et al. (1999). N-alpha-Alloc temporary protection in solid-phase peptide synthesis. Journal of the Chemical Society. Link
-
Thieriet, N., et al. (2000). Solid-Phase Synthesis of Head-to-Tail Cyclic Peptides. Tetrahedron Letters. Link
-
Grieco, P., et al. (2001). Microwave-assisted cleavage of Alloc and Allyl Ester protecting groups in solid phase peptide synthesis. Peptide Science. Link
-
ThermoFisher Scientific. Large Scale Synthesis of Long Peptides on the Pioneer™ Peptide Synthesis System. Link
Sources
- 1. peptide.com [peptide.com]
- 2. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]
- 3. US5777077A - Automated allyl deprotection in solid-phase synthesis - Google Patents [patents.google.com]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. pubs.rsc.org [pubs.rsc.org]
- 6. Protecting Groups in Peptide Synthesis: A Detailed Guide - Creative Peptides [creative-peptides.com]
- 7. Open-Flask Protocol for the Removal of Alloc Carbamate and Allyl Ester Protecting Groups. Application to In-solution and On-resin Peptide Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Analysis of Palladium Catalysts for Allyl Group Removal: A Technical Guide
Executive Summary
The removal of allyl-based protecting groups (Alloc, allyl esters, allyl ethers) is a cornerstone transformation in complex molecule synthesis, particularly in peptide chemistry and total synthesis. While the Tsuji-Trost reaction paradigm is well-understood, the practical selection of the optimal catalyst/nucleophile system remains a frequent bottleneck.
This guide moves beyond generic textbook definitions to provide a rigorous, comparative analysis of palladium sources and scavenger systems. We evaluate the trade-offs between the "gold standard" Pd(PPh₃)₄ , the cost-effective in-situ generated Pd(OAc)₂/PPh₃ , and robust heterogeneous alternatives, supported by experimental protocols and mechanistic insights.
Mechanistic Foundation: The Tsuji-Trost Cycle[1]
To optimize this reaction, one must understand that the palladium catalyst is merely a shuttle; the thermodynamics are driven by the nucleophilic scavenger. The reaction proceeds through a Pd(0)/Pd(II) catalytic cycle.[1][2]
Mechanism Description
-
Coordination: The Pd(0) species coordinates to the alkene of the allyl group.[3][2][4]
-
Oxidative Addition: The C-O bond cleaves, expelling the carboxylate/carbamate leaving group and forming a cationic
-allyl-Pd(II) complex. -
Nucleophilic Attack: A soft nucleophile (scavenger) attacks the allyl terminus.
-
Release: The deprotected substrate is released, and Pd(0) is regenerated.
Visualization: Catalytic Cycle
Caption: The Tsuji-Trost catalytic cycle for allyl deprotection. The oxidative addition step is generally irreversible for esters/carbamates.
Catalyst Comparison: The "Hardware"
The choice of palladium source dictates the reaction kinetics and sensitivity.
Table 1: Comparative Analysis of Palladium Sources
| Catalyst System | Active Species Generation | Air Stability | Cost Efficiency | Best Use Case |
| Pd(PPh₃)₄ | Direct (Pre-formed Pd(0)) | Low (Oxidizes rapidly to PdO) | Low (High MW, expensive) | Small-scale, high-value substrates where reliability outweighs cost. |
| Pd(OAc)₂ + PPh₃ | In-situ reduction (Requires PPh₃ excess) | High (Stable precursors) | High (Cheap, stable salts) | Scale-up, process chemistry, and when anhydrous handling is difficult. |
| Pd₂(dba)₃ | Ligand exchange required | Moderate | Moderate | When specific ligands (e.g., dppe, dppb) are needed to tune bite angle. |
| Pd/C (10%) | Heterogeneous surface catalysis | High | Very High | Industrial scale; simple filtration workup. Lower selectivity. |
Expert Insight: Why Pd(OAc)₂ often beats Pd(PPh₃)₄
While Pd(PPh₃)₄ is the standard in academic papers, it degrades spontaneously. A "yellow" sample often contains significant inactive Pd(II) oxide. Pd(OAc)₂ is indefinitely stable on the bench. When mixed with excess PPh₃ (typically 1:4 or 1:5 ratio), the phosphine acts as both ligand and reducing agent, generating fresh, highly active Pd(0) in situ.
Scavenger Selection: The "Software"
The scavenger is the thermodynamic sink of the reaction. Choosing the wrong scavenger leads to incomplete deprotection or side reactions (e.g., allylation of the substrate).
Table 2: Nucleophile/Scavenger Performance Matrix
| Scavenger | Class | Mechanism | Pros | Cons |
| Morpholine | Secondary Amine | N-Allylation | Cheap, fast kinetics. | Basic . Can cause racemization or Fmoc cleavage. Hard to remove excess. |
| NDMBA | Barbituric Acid | C-Allylation | Neutral pH . Very clean. | Solubility issues in pure DCM. Requires aqueous extraction to remove. |
| Phenylsilane (PhSiH₃) | Hydride Donor | Hydride Transfer | Neutral . Generates volatile propene gas (clean workup). | Slower than amines. Requires strict Pd(0) cycle (no Pd(II) induction lag). |
| Dimedone | 1,3-Dione | C-Allylation | Soft nucleophile, selective. | Similar to NDMBA but more expensive. |
| Tributyltin Hydride | Hydride Donor | Radical/Hydride | Highly reactive. | Toxic . Difficult purification (tin residues). Avoid in pharma. |
Experimental Protocols
Protocol A: The "Robust" Method (In-Situ Catalyst + NDMBA)
Recommended for solution-phase synthesis of complex intermediates.
Rationale: Uses stable Pd(OAc)₂ and neutral NDMBA to prevent base-catalyzed side reactions.
-
Preparation: Dissolve substrate (1.0 equiv) in dry DCM (0.1 M).
-
Scavenger: Add N,N'-dimethylbarbituric acid (NDMBA) (3.0 equiv).
-
Catalyst Generation: In a separate vial, dissolve Pd(OAc)₂ (0.05 equiv) and PPh₃ (0.25 equiv) in minimal DCM. Stir for 5 mins until the solution turns bright yellow (formation of Pd(0)).
-
Initiation: Transfer the catalyst solution to the reaction mixture via syringe.
-
Monitoring: Stir at RT under Argon. Reaction typically completes in 15–45 mins.
-
Workup:
-
Option 1 (Precipitation): Add Et₂O to precipitate the NDMBA-allyl byproduct. Filter.
-
Option 2 (Extraction): Wash with saturated NaHCO₃ (removes excess NDMBA) and water.
-
Protocol B: The "Peptide" Method (Pd(PPh₃)₄ + PPhSiH₃)
Standard for Solid-Phase Peptide Synthesis (SPPS) Alloc removal.
Rationale: Phenylsilane is neutral and avoids Fmoc removal (which amines like morpholine would cause).
-
Resin Prep: Swell resin in dry DCM under Argon.
-
Cocktail: Dissolve Pd(PPh₃)₄ (0.1–0.2 equiv) and Phenylsilane (10–20 equiv) in dry DCM.
-
Reaction: Add cocktail to resin. Shake for 30 mins protected from light.
-
Repetition: Drain and repeat step 3 to ensure completion.
-
Wash: Wash resin extensively with DCM, DMF, and sodium diethyldithiocarbamate (0.02 M in DMF) to remove palladium traces (blackening of resin indicates trapped Pd).
Workflow Visualization
Caption: Decision matrix for selecting the appropriate scavenger and catalyst system based on substrate sensitivity.
Troubleshooting & Optimization
-
Reaction Stalls:
-
Cause: Oxidation of Pd(0) or poisoning by sulfur/amines.
-
Fix: Add fresh catalyst. If using Phenylsilane, ensure strictly anhydrous conditions (water kills the hydride).
-
-
Black Precipitate:
-
Cause: Aggregation of Pd(0) into "palladium black" (inactive).
-
Fix: Increase phosphine ligand concentration (stabilizes Pd).
-
-
Metal Contamination:
-
Fix: Post-reaction, treat organic phase with Trimercaptotriazine (TMT) resin or wash with aqueous sodium diethyldithiocarbamate to sequester Pd residues.
-
References
-
Tsuji, J., et al. (1965).[5] Organic syntheses by means of noble metal complexes.[2][6][7][8] XVII. Reaction of π-allylpalladium chloride with nucleophiles. Tetrahedron Letters. Link
-
Trost, B. M. (1980). New rules of selectivity: Allylic alkylations catalyzed by palladium. Accounts of Chemical Research. Link
-
Gomez-Martinez, M., et al. (2015). N,N'-Dimethylbarbituric acid as a scavenger for the palladium-catalyzed deprotection of allyl groups. Journal of Organic Chemistry. Link
-
Thieret, N., et al. (2023). Room temperature allyl ester and alloc deprotections - what is the lifetime of palladium?. Biotage Blog. Link
-
Vutukuri, D. R., et al. (2003).[8] A Mild Deprotection Strategy for Allyl-Protecting Groups. Journal of Organic Chemistry. Link
Sources
- 1. total-synthesis.com [total-synthesis.com]
- 2. youtube.com [youtube.com]
- 3. Tsuji–Trost reaction - Wikipedia [en.wikipedia.org]
- 4. mdpi.com [mdpi.com]
- 5. chem.pku.edu.cn [chem.pku.edu.cn]
- 6. Metal- catalysed cleavage of allyl esters - Wordpress [reagents.acsgcipr.org]
- 7. researchgate.net [researchgate.net]
- 8. A Mild Deprotection Strategy for Allyl-Protecting Groups and Its Implications in Sequence Specific Dendrimer Synthesis [organic-chemistry.org]
Advanced Protection Strategies for D-Glutamic Acid: A Technical Comparison Guide
The following guide is designed for advanced researchers and drug development professionals. It synthesizes mechanistic insights with practical protocols to address the specific challenges of D-Glutamic acid side-chain protection.
Executive Summary
In the synthesis of peptidomimetics and bacterial cell wall analogs, D-Glutamic acid (D-Glu) is a critical building block. However, its trifunctional nature introduces significant synthetic hurdles—specifically, the need for orthogonality during side-chain modification (e.g., lactamization) and the suppression of glutarimide formation in susceptible sequences (e.g., D-Glu-Gly).
This guide moves beyond standard Fmoc/tBu protocols to evaluate high-performance alternatives: O-2-PhiPr , O-All , and OMpe . We analyze their stability profiles, deprotection mechanisms, and efficacy in preventing side reactions.[1]
The Mechanistic Challenge: Glutarimide Formation
Before selecting a protecting group, one must understand the failure mode. While aspartimide formation is well-known for Asp residues, D-Glu is susceptible to glutarimide formation , particularly when followed by sterically unhindered amino acids (e.g., Gly, Ala).
Mechanism: The backbone amide nitrogen of the
Prevention Strategy: Bulky side-chain esters (e.g., OMpe, OcHex) or backbone protection (Hmb) increase steric hindrance, raising the energy barrier for this nucleophilic attack.
Figure 1: Mechanism of base-catalyzed glutarimide formation in D-Glu peptides. This side reaction is driven by sterically unhindered adjacent residues.[2]
Comparative Analysis of Protecting Groups
The standard tert-butyl (OtBu) ester is robust but lacks orthogonality for on-resin cyclization. The following alternatives offer specific advantages for complex syntheses.
Table 1: Technical Comparison of D-Glu Protecting Groups
| Protecting Group | Structure / Abbreviation | Deprotection Condition | Stability Profile | Primary Application |
| tert-Butyl | OtBu | 95% TFA (Acid) | Stable to Base (20% Piperidine), Hydrogenolysis. | Standard SPPS (Linear peptides). |
| 2-Phenylisopropyl | O-2-PhiPr | 1% TFA / DCM | Stable to Base.[3] Hyper-acid labile. | Orthogonal Cyclization. Allows side-chain deprotection without cleaving the peptide from resin or removing OtBu groups. |
| Allyl | O-All | Pd(PPh3)4 / PhSiH3 | Stable to TFA and Piperidine.[3] | Double Orthogonality. Ideal for "head-to-tail" or side-chain cyclization where acid sensitivity is a concern. |
| 3-Methylpent-3-yl | OMpe | 95% TFA | Stable to Base. High Steric Bulk. | Side-Reaction Suppression. Prevents glutarimide formation in "D-Glu-Gly" sequences. |
| Cyclohexyl | OcHex | HF (Boc chemistry) | Stable to TFA. | Boc SPPS. Superior to Benzyl (OBzl) for preventing side reactions due to bulk. |
Deep Dive: The O-2-PhiPr Strategy for Cyclic Peptides
The 2-Phenylisopropyl (O-2-PhiPr) ester is the "gold standard" alternative for Fmoc-based synthesis of lactam-bridged peptides (e.g., D-Glu to Lys cyclization).
Why it works: The 2-PhiPr group is significantly more acid-labile than the t-Butyl group. It can be removed with dilute acid (1% TFA) leaving the peptide attached to the resin (via a Rink Amide or Wang linker) and other side chains (Lys(Boc), Ser(tBu)) intact.
Experimental Protocol: Selective Deprotection of O-2-PhiPr
This protocol assumes a resin-bound peptide with Fmoc-D-Glu(O-2-PhiPr) and an orthogonal amine (e.g., Lys(Mtt)).[4]
-
Preparation: Swell the resin in Dichloromethane (DCM) for 20 minutes.
-
Acid Wash (Deprotection):
-
Prepare a solution of 1% Trifluoroacetic acid (TFA) and 5% Triisopropylsilane (TIS) in DCM.
-
Add solution to the resin.[2] Shake for 2 minutes .
-
Filter and repeat this step 10 times .
-
Note: Short, repeated treatments are more effective and safer for the resin linkage than one long incubation.
-
-
Neutralization:
-
Wash resin with DCM (3x).
-
Wash with 5% Diisopropylethylamine (DIPEA) in DCM (3x) to neutralize residual acid.
-
Wash with DMF (5x).
-
-
Cyclization:
-
The side chain of D-Glu is now a free acid, and Lys(Mtt) (if used) is a free amine.
-
Add PyBOP (3 eq), HOBt (3 eq), and DIPEA (6 eq) in DMF. Shake for 2–4 hours.
-
Figure 2: Orthogonal deprotection workflow using O-2-PhiPr for on-resin cyclization.
Deep Dive: The Allyl (O-All) Strategy
For sequences containing acid-sensitive moieties (e.g., glycosylated amino acids) where even 1% TFA is too harsh, the Allyl ester provides true orthogonality.
Protocol: Palladium-Catalyzed Removal
-
Reagent Prep: Dissolve Pd(PPh3)4 (0.1 eq) and Phenylsilane (PhSiH3) (10 eq) in dry DCM.
-
Alternative Scavenger: N,N-dimethylbarbituric acid (NDMBA) can replace PhSiH3.
-
-
Reaction: Add to resin under Argon atmosphere (oxygen inhibits the catalyst). Shake for 2 x 30 minutes.
-
Washing (Critical):
Recommendation Guide
| If your project involves... | Recommended D-Glu Protection | Rationale |
| Routine Linear Peptides | Fmoc-D-Glu(OtBu)-OH | Cost-effective, high availability, standard TFA cleavage. |
| D-Glu-Gly / D-Glu-Ala Sequences | Fmoc-D-Glu(OMpe)-OH | The steric bulk of the 3-methylpent-3-yl group physically blocks the formation of glutarimide. |
| Side-Chain Cyclization (Lactam) | Fmoc-D-Glu(O-2-PhiPr)-OH | Allows mild acidic deprotection (1% TFA) compatible with Mtt/Mmt groups on Lysine. |
| Cyclization with Acid-Sensitive Cargo | Fmoc-D-Glu(OAll)-OH | Palladium chemistry avoids all acid exposure until the final cleavage step. |
References
-
BenchChem. (2025).[2] The 2-PhiPr Protecting Group for Glutamic Acid: An In-depth Technical Guide.[4][6] BenchChem Technical Resources.[4] Link
-
Zhu, J., & Marchant, R. E. (2008).[7][8] Solid-phase synthesis of tailed cyclic RGD peptides using glutamic acid: unexpected glutarimide formation.[9] Journal of Peptide Science, 14(6), 690–696.[7][8][9] Link[7][8][9]
-
Sigma-Aldrich. (n.d.). Selecting Orthogonal Building Blocks for Fmoc SPPS. Merck/MilliporeSigma Technical Library. Link
-
Bachem. (n.d.). Peptide Manufacturing: Step-By-Step Guide & Protecting Groups. Bachem Knowledge Center. Link
-
Paradís-Bas, M., et al. (2014). The 4-pyridylmethyl ester as a protecting group for glutamic and aspartic acids: 'flipping' peptide charge states.[10] Journal of Peptide Science, 20(3), 191-195. Link
Sources
- 1. Protecting Groups in Peptide Synthesis: A Detailed Guide - Creative Peptides [creative-peptides.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. peptide.com [peptide.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. chemia.ug.edu.pl [chemia.ug.edu.pl]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 8. echemi.com [echemi.com]
- 9. Solid-phase synthesis of tailed cyclic RGD peptides using glutamic acid: unexpected glutarimide formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The 4-pyridylmethyl ester as a protecting group for glutamic and aspartic acids: 'flipping' peptide charge states for characterization by positive ion mode ESI-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Fmoc-D-glutamic acid γ-allyl ester proper disposal procedures
Subject: OPERATIONAL GUIDE: Safe Disposal and Handling of Fmoc-D-glutamic acid
Part 1: Executive Summary & Immediate Action
Compound: Fmoc-D-glutamic acid
The "Senior Scientist" Insight:
Do not be complacent if the Safety Data Sheet (SDS) lists this compound as "Not Classified" or "Non-Hazardous." While the intact Fmoc-protected amino acid is relatively stable and bulky, the
Immediate Disposal Classification:
-
Waste Stream: Non-Halogenated Organic Solid (if pure) or Non-Halogenated Organic Solvent (if in solution).
-
RCRA Status: Not P-listed or U-listed by specific name, but must be managed as Hazardous Chemical Waste due to potential toxicity and combustibility.[1]
-
Segregation: Keep away from Strong Oxidizers and Transition Metal Catalysts (unless part of a controlled quenching process).
Part 2: Chemical Profile & Hazard Logic
To ensure safety, you must understand the causality of the hazard.
| Feature | Chemical Logic | Disposal Implication |
| Fmoc Group | Large, hydrophobic fluorenyl ring.[1] | Low water solubility. High combustibility.[3] Must be incinerated. |
| Reactive alkene functionality. | Susceptible to hydrolysis. Potential to generate toxic allyl alcohol. | |
| Physical State | White to off-white powder.[4] | Dust explosion hazard if aerosolized. Use anti-static bags. |
The Hydrolysis Risk (The "Why")
In a waste container, if this compound is mixed with strong acids (e.g., TFA from cleavage cocktails) or bases, the ester bond can hydrolyze.[1]
-
Allyl Alcohol Hazard: Flash point 21°C, highly toxic by inhalation/dermal absorption.[1]
-
Protocol: Ensure waste containers are pH neutral if possible, or strictly segregated from strong acid waste streams to prevent in-situ generation of toxic volatiles.[1]
Part 3: Step-by-Step Disposal Protocols
Scenario A: Disposal of Pure Solid (Expired or Excess Reagent)
Use this workflow for dry powder that has not been mixed with solvents.
-
PPE Verification: Nitrile gloves (double gloved recommended), lab coat, safety glasses.[1] N95 mask or fume hood work is required to prevent dust inhalation.[5]
-
Container Selection: Use a wide-mouth High-Density Polyethylene (HDPE) or amber glass jar.
-
Transfer:
-
Labeling:
-
Primary Tag: "Hazardous Waste - Solid Organic."
-
Constituents: Write "Fmoc-D-Glu(OAll)-OH" (Do not use abbreviations like "Fmoc-Glu").
-
Hazard Checkbox: Mark "Toxic" and "Irritant."
-
-
Storage: Store in the Solid Organic Waste satellite accumulation area.
Scenario B: Disposal of Reaction Mixtures (Liquid Waste)
Use this workflow for filtrates from SPPS (Solid Phase Peptide Synthesis) containing this compound.
-
Segregation: Determine the solvent base.
-
DMF/NMP Mixtures: Segregate into "Non-Halogenated Organic Solvents."
-
DCM Mixtures: Segregate into "Halogenated Organic Solvents."
-
-
Quenching (If Pd Catalyst was used):
-
If the waste stream contains Palladium tetrakis (used to remove the allyl group), add a scavenger (e.g., thiourea or trimercaptotriazine) before adding to the main waste drum to prevent heavy metal precipitation or catalytic heating.
-
-
Transfer: Pour into the appropriate carboy using a funnel. Close the latch immediately.
-
Documentation: Log the volume and concentration on the carboy tag.
Scenario C: Contaminated Consumables
Gloves, weighing boats, and paper towels.[1]
-
Trace vs. Bulk:
-
Trace (Empty vials/gloves): Can often be disposed of in "Chemically Contaminated Solid Waste" (Yellow Bag/Box).
-
Bulk (Spill cleanup materials): Must be bagged in a clear, heavy-duty polyethylene bag, sealed with tape, and labeled as "Hazardous Waste Debris" containing Fmoc-Glu-Allyl ester.[1]
-
Part 4: Visualized Decision Workflows
The following diagram illustrates the critical decision pathways for disposing of Fmoc-D-Glu(OAll)-OH, ensuring segregation from incompatible streams.
Caption: Decision matrix for segregating Fmoc-D-Glu(OAll)-OH waste streams based on physical state and solvent compatibility.
Part 5: Emergency Contingencies
Spill Response Protocol
-
Isolate: Mark the area. If the powder is fine and airborne, evacuate the lab for 15 minutes to let dust settle.
-
PPE: Don double nitrile gloves and a P100/N95 respirator .
-
Containment:
-
Dry Spill: Gently cover with wet paper towels (to prevent dust) and scoop into a bag. Do not dry sweep.
-
Wet Spill: Absorb with vermiculite or sand.[7] Do not use combustible materials like sawdust.
-
-
Decontamination: Clean the surface with soap and water.[7] Do not use bleach (potential reaction with amine residues if deprotected).
Part 6: Regulatory Compliance & References
Regulatory Framework (USA/EU):
-
RCRA (USA): While not P-listed, this compound is a "Characteristic Hazardous Waste" if it exhibits ignitability (D001) or if the generator determines it presents a toxicity hazard.
-
Best Practice: Always default to High-Temperature Incineration via a licensed chemical waste contractor.
References:
-
PubChem. Fmoc-D-glutamic acid gamma-allyl ester Compound Summary. National Library of Medicine. [Link]
-
ECHA (European Chemicals Agency). Allyl Ester Hydrolysis Hazards. ECHA Registration Dossier. [Link]
-
US EPA. Resource Conservation and Recovery Act (RCRA) Regulations: 40 CFR Part 261. [Link][8]
-
Occupational Safety and Health Administration (OSHA). Hazard Communication Standard: Safety Data Sheets. [Link]
Sources
- 1. Waste Code [rcrainfo.epa.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. assets.thermofisher.cn [assets.thermofisher.cn]
- 4. chemimpex.com [chemimpex.com]
- 5. peptide.com [peptide.com]
- 6. Article - Laboratory Safety Manual - ... [policies.unc.edu]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. P and U Waste Codes for Chemical Products | Lion Technology [lion.com]
Personal Protective Equipment (PPE) & Handling Guide: Fmoc-D-glutamic acid γ-allyl ester
Executive Summary: The "System" Approach to Safety
Compound: Fmoc-D-glutamic acid γ-allyl ester (Fmoc-D-Glu(OAll)-OH) CAS: 204251-33-2 (D-isomer specific) / 133464-46-7 (L-isomer generic reference) Primary Hazard Class: Irritant (H315, H319, H335) [1]
As a Senior Application Scientist, I must emphasize that safety protocols for Fmoc-amino acids often fail not because of the molecule itself, but because of the solvent system and coupling reagents required to use it. While Fmoc-D-Glu(OAll)-OH is a solid irritant, it is almost exclusively handled in DMF (N,N-Dimethylformamide) or NMP , solvents that readily penetrate standard nitrile gloves and carry the solute through the skin. Furthermore, the allyl ester moiety implies downstream use of Palladium (Pd) catalysts, introducing heavy metal toxicity risks.
This guide treats the chemical not as an isolated powder, but as part of a reactive system.
Part 1: Strategic Risk Assessment
| Hazard Vector | Source | Technical Insight & Causality |
| Inhalation | Fine Powder | Fmoc-amino acids are electrostatic solids. They "jump" during weighing, creating invisible aerosols. Inhalation can trigger mucosal irritation (H335). |
| Dermal Permeation | Solvent Carrier | CRITICAL: Standard nitrile gloves offer <1 minute protection against DMF. Once dissolved, the Fmoc-derivative travels with the solvent through the glove and skin, potentially leading to sensitization. |
| Sensitization | Coupling Agents | While the amino acid is mild, it is rarely handled without HBTU/HATU/DIC. These are potent sensitizers. Anaphylaxis has been documented in peptide chemists due to cross-sensitization. |
| Heavy Metal | Allyl Deprotection | The γ-allyl ester is removed using Pd(PPh₃)₄ (Tetrakis). This reagent is toxic and generates specific heavy metal waste streams often missed in standard disposal plans. |
Part 2: PPE Matrix & Hierarchy
1. Hand Protection (The "Double-Barrier" Protocol)
Do not rely on single-layer nitrile gloves.
-
Layer 1 (Inner): Laminate Film / PE (e.g., Silver Shield® or Ansell Barrier®).
-
Why: These are chemically resistant to DMF/DCM for >4 hours.
-
-
Layer 2 (Outer): Standard Nitrile (4-6 mil).
-
Why: Provides dexterity and grip (laminates are slippery) and protects the expensive inner glove from physical tears.
-
-
Protocol: Change outer gloves immediately upon splash. Change inner gloves daily.
2. Respiratory & Eye Protection
-
Primary Engineering Control: Chemical Fume Hood (Face velocity: 100 fpm).
-
Eye Protection: Chemical Splash Goggles (Indirect Vented).
-
Why: Safety glasses with side shields are insufficient for fine powders that float (electrostatic) or solvent splashes that run down the face.
-
-
Respiratory (If Hood Unavailable): N95 or P100 Particulate Respirator.
-
Note: Only acceptable for weighing solids. Solubilization must occur in a hood due to DMF fumes.
-
3. Body Protection
-
Lab Coat: 100% Cotton or Nomex (Fire Resistant).
-
Why: Synthetic blends melt into the skin if a fire occurs (DMF is flammable, Flash point ~58°C).
-
-
Footwear: Closed-toe, non-permeable (Leather/Rubber). No mesh sneakers (liquids penetrate instantly).
Part 3: Operational Workflow (Step-by-Step)
Phase A: Weighing (The Static Hazard)
-
Preparation: Place an anti-static gun or ionizer bar inside the balance draft shield. Fmoc-D-Glu(OAll)-OH is highly static-prone.
-
Transfer: Use a glass or antistatic plastic spatula. Avoid metal spatulas if using downstream Pd catalysts to prevent trace contamination, though less critical at this stage.
-
Containment: Weigh directly into the reaction vessel or a tared scintillation vial. Never weigh onto weighing paper (high risk of spill/aerosolization).
Phase B: Solubilization & Coupling
-
Solvent Addition: Add DMF/NMP inside the fume hood.
-
Dissolution: Vortex or sonicate. The solution is now a permeation hazard .
-
Spill Response: If solution drips on the bench, cover with absorbent pads immediately. Wipe with DCM, then water. Dispose of pads as Hazardous Solid Waste .
Phase C: Allyl Deprotection (Pd Handling)
The unique feature of this derivative is the γ-allyl ester, removed via Palladium.
-
Reagent: Pd(PPh₃)₄ is light-sensitive and air-sensitive. Handle under Nitrogen/Argon.
-
Scavenging: After reaction, use a metal scavenger (e.g., Thiol-silica) to remove Pd.
-
Waste: Segregate all washes from this step into a separate Heavy Metal / Aqueous Waste stream, not general organic waste.
Part 4: Visualization (Decision Logic & Workflow)
Figure 1: PPE Decision Logic
Caption: Logic flow for selecting PPE based on the physical state of the reagent (Solid vs. Solution).
Figure 2: Operational Workflow & Waste Streams
Caption: Step-by-step handling process emphasizing the segregation of Palladium waste during the deprotection phase.
Part 5: Disposal & Spill Management
| Waste Stream | Contents | Disposal Action |
| Solid Waste | Vials, contaminated gloves, paper towels. | Seal in biohazard/chem-waste bag. Label "Solid Organic Waste + Fmoc-Amino Acid". |
| Liquid A (General) | DMF, DCM, Piperidine, coupling byproducts. | Halogenated Organic Waste . (DCM presence dictates this classification). |
| Liquid B (Trace Metal) | Palladium solutions from allyl deprotection. | Heavy Metal Waste . Do NOT mix with general organics if your facility requires metal segregation. |
| Spill Cleanup | Powder spill. | Do not dry sweep. Wet a paper towel with ethanol, lay over powder, and wipe up to prevent dust generation. |
References
-
Sigma-Aldrich. (2024). Safety Data Sheet: Fmoc-Glu(OAll)-OH. Retrieved from
-
University of Pennsylvania. (2019). Fact Sheet: Disposable Nitrile Gloves in Chemical Labs (DMF Permeation Data). Retrieved from
-
McKnelly, K. J., et al. (2020).[2] Anaphylaxis Induced by Peptide Coupling Agents: Lessons Learned from Repeated Exposure. Journal of Organic Chemistry. Retrieved from
-
Bachem. (2024). Global Handling Guide for Fmoc-Amino Acid Derivatives. Retrieved from
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
